(2-oxoquinoxalin-1(2H)-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBGUQZEPGFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368855 | |
| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63642-41-1 | |
| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Abstract
(2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives are pivotal intermediates in the field of medicinal chemistry, serving as foundational scaffolds for a variety of pharmacologically active agents. The quinoxaline core is a recurring motif in numerous therapeutic compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to (2-oxoquinoxalin-1(2H)-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into two robust synthetic strategies: the direct N-alkylation of 2-quinoxalinone and the cyclocondensation of ortho-phenylenediamine derivatives. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical characterization are presented to ensure scientific integrity and reproducibility.
Introduction
The Significance of the Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic structure in drug discovery.[2] Its unique electronic properties and rigid planar structure allow it to interact with a variety of biological targets. Consequently, quinoxaline derivatives have been successfully developed into commercial drugs such as Carbadox, an antibacterial agent, and have shown promise in the development of novel anticancer and antiviral therapies.[2][3] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
(2-oxoquinoxalin-1(2H)-yl)acetic acid: A Key Intermediate
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a particularly valuable building block. The presence of the carboxylic acid moiety provides a convenient handle for further chemical transformations, such as amide bond formation, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This makes it an essential precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Synthetic Strategies for (2-oxoquinoxalin-1(2H)-yl)acetic acid
Two principal synthetic routes are commonly employed for the synthesis of the target compound: N-alkylation of a pre-formed quinoxalinone ring and a cyclocondensation approach to build the heterocyclic system.
Pathway 1: N-Alkylation of 2-Quinoxalinone
This is arguably the most direct and widely used method. It involves the deprotonation of the nitrogen atom of 2-quinoxalinone (also known as 2-hydroxyquinoxaline) followed by a nucleophilic substitution reaction with an ethyl haloacetate, and subsequent hydrolysis of the ester.
The reaction proceeds via a classic SN2 mechanism. The nitrogen atom of the 2-quinoxalinone is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the N-C bond. The choice of base is critical to avoid competing O-alkylation.[4] Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to ensure complete deprotonation of the nitrogen, driving the reaction towards the desired N-alkylated product. Weaker bases may require harsher conditions or result in lower yields.[5] The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add 2-quinoxalinone (1.46 g, 10 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.11 mL, 10 mmol) dropwise.
-
Let the reaction proceed at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (2-oxoquinoxalin-1(2H)-yl)acetate as a solid.
Step 2: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
-
Dissolve the ethyl ester (2.32 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, acidify the solution with 2N HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (2-oxoquinoxalin-1(2H)-yl)acetic acid.[6]
Pathway 2: Cyclocondensation of o-Phenylenediamine Derivatives
An alternative strategy involves the construction of the quinoxalinone ring through a cyclocondensation reaction. This is a powerful method for generating substituted quinoxalines.[1][7]
This approach typically involves the reaction of an o-phenylenediamine with a suitable α-keto acid or its ester, such as glyoxylic acid.[8] The reaction is a condensation followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic quinoxalinone ring. The reaction is often carried out in an alcoholic solvent, sometimes with an acid or base catalyst, to facilitate the condensation and cyclization steps.[9] A key advantage of this method is the ability to introduce substituents on the benzene ring of the quinoxalinone by starting with appropriately substituted o-phenylenediamines.
-
To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL), add a solution of glyoxylic acid monohydrate (0.92 g, 10 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux for 6 hours.[10]
-
Upon cooling to room temperature, a precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to afford 3,4-dihydroquinoxalin-2(1H)-one.
-
To obtain the final oxidized product, the intermediate can be oxidized. A common method is to dissolve the intermediate in a suitable solvent and bubble air through the solution or use a mild oxidizing agent like hydrogen peroxide in a basic medium.[11]
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized (2-oxoquinoxalin-1(2H)-yl)acetic acid must be confirmed through standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the quinoxalinone and the carboxylic acid, as well as signals for the aromatic and methylene carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₈N₂O₃, M.W. 204.18 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a well-established process in organic synthesis, with the N-alkylation of 2-quinoxalinone being the more direct and often higher-yielding route. The cyclocondensation approach, while potentially involving more steps, offers greater flexibility for introducing diversity onto the aromatic ring. Both pathways provide access to this crucial intermediate, which is indispensable for the development of novel quinoxaline-based therapeutic agents. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific structural features required for the final target molecules.
References
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- Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514–4517.
- Recent advances in the research of quinoxalinone deriv
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(3), 612-617.
- Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (n.d.). RSC Publishing.
- Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
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- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC - PubMed Central.
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][12]naphthyrin-5(6H)-one. (2012). PMC - NIH.
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- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- An Acid Alkyl
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2021). PubMed.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI.
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A Comprehensive Technical Guide to the Physicochemical Properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, owing to the established broad-spectrum biological activities of the quinoxaline scaffold. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents computed data and information on structurally similar analogs, alongside detailed, field-proven experimental protocols for the determination of these critical parameters. This approach equips researchers with the necessary tools and insights to fully characterize this promising compound.
Introduction to (2-oxoquinoxalin-1(2H)-yl)acetic acid
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1][2]. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold in drug design[3]. The substituent at the 1-position, an acetic acid moiety, introduces a carboxylic acid group, which can significantly influence the molecule's solubility, acidity, and ability to form hydrogen bonds, thereby modulating its biological activity and pharmacokinetic profile.
This guide will delve into the key physicochemical properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid, providing both theoretical and practical insights for its comprehensive characterization.
Molecular Structure and Computed Properties
The chemical structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid is presented below:
Caption: Chemical structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
While direct experimental data for (2-oxoquinoxalin-1(2H)-yl)acetic acid is scarce, computational methods provide valuable estimations of its physicochemical properties. The following table summarizes computed data for the closely related analog, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, which can serve as a useful proxy.
| Property | Value (for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid) | Data Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[4] |
| Molecular Weight | 218.21 g/mol | PubChem[4] |
| XLogP3 | 0.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
A general and robust method for the synthesis of N-substituted quinoxalin-2-ones involves the condensation of an o-phenylenediamine with an α-ketoacid, followed by N-alkylation. The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid can be conceptualized through the following workflow:
Caption: Generalized synthetic workflow for (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Key Physicochemical Properties and Their Experimental Determination
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development. The following sections detail the significance of each property and provide standardized experimental protocols for their determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the dried (2-oxoquinoxalin-1(2H)-yl)acetic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity Constant (pKa)
The pKa value reflects the extent of ionization of a molecule at a given pH. For a compound with a carboxylic acid group, the pKa is a critical factor influencing its solubility, permeability, and interaction with biological targets.
Experimental Protocol: pKa Determination by Potentiometric Titration [5]
-
Sample Preparation: Dissolve a precisely weighed amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). The Henderson-Hasselbalch equation can be used for a more precise calculation[5].
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [6][7]
-
Rationale: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of the test compound can be determined.
-
Chromatographic System:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Procedure:
-
Inject a series of standard compounds with known LogP values and the test compound onto the HPLC system.
-
Determine the retention time for each compound.
-
Calculate the capacity factor (k') for each compound.
-
Plot log k' versus the known LogP values of the standards to generate a calibration curve.
-
Determine the LogP of (2-oxoquinoxalin-1(2H)-yl)acetic acid by interpolating its log k' value onto the calibration curve.
-
Conclusion
References
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Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(6), x180882. [Link]
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Abu-Hashem, A. A., & El-Shazly, M. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(7), 12396-12416. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Birajdar, S. S., Disale, S. E., & Chavan, M. J. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
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PubChem. (n.d.). 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ramli, Y., Benzeid, H., Bouhfid, R., Kandri Rodi, Y., Ferfra, S., & Essassi, E. M. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Studia Universitatis Babes-Bolyai, Chemia, 55(1), 69-82. [Link]
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MOLBASE. (n.d.). 2-(3-(4-fluorophenethyl)-2-oxoquinoxalin-1(2H)-yl)acetic acid. Retrieved from [Link]
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Piras, M., Sanna, M., & Porcheddu, A. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3183. [Link]
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Shokhen, M., & Albeck, A. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644. [Link]
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Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2009). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 14(1), 384-397. [Link]
- Google Patents. (n.d.). Tool for lipophilicity determination in drug discovery basic and neutral compounds.
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Al-Ostath, A. I., & El-Faham, A. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 27(19), 6273. [Link]
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Völgyi, G., Ruiz, R., & Box, K. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 5, 45-68. [Link]
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PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
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Heravi, M. M., & Zadsirjan, V. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2016, 1-7. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4884. [Link]
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Pyka-Pająk, A., Dołowy, M., & Janas, A. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4983. [Link]
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University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]
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OUCI. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Retrieved from [Link]
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Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest in the field of medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, and a detailed understanding of its three-dimensional conformation is paramount for the rational design of novel therapeutics. This guide will navigate the entire workflow, from the synthesis and crystallization of the target compound to the intricacies of single-crystal X-ray diffraction, offering expert insights into the rationale behind experimental choices and ensuring a robust, self-validating methodology.
The Strategic Importance of (2-oxoquinoxalin-1(2H)-yl)acetic acid in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The title compound, (2-oxoquinoxalin-1(2H)-yl)acetic acid, incorporates the key quinoxalin-2(1H)-one core, a structural motif present in numerous biologically active molecules. The appended acetic acid moiety provides a critical vector for molecular interactions, particularly hydrogen bonding, and serves as a versatile handle for synthetic elaboration to modulate pharmacokinetic and pharmacodynamic properties.
Unambiguous determination of the solid-state structure through single-crystal X-ray diffraction provides the highest resolution insight into molecular geometry, conformational preferences, and intermolecular interactions. This foundational knowledge is indispensable for structure-activity relationship (SAR) studies and for guiding the design of next-generation drug candidates with enhanced potency and selectivity.
A Validated Experimental Blueprint: From Synthesis to Single Crystal
The integrity of a crystal structure analysis is fundamentally dependent on the quality of the starting material and the subsequent single crystal. This section outlines a field-proven, self-validating protocol for the synthesis and crystallization of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Synthesis: A Two-Step Approach to the Target Molecule
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is efficiently achieved via a two-step sequence involving N-alkylation of the parent quinoxalinone followed by ester hydrolysis. This general strategy is widely applicable for the synthesis of N-functionalized quinoxalinone derivatives.
Protocol:
-
N-Alkylation of Quinoxalin-2(1H)-one:
-
To a stirred solution of quinoxalin-2(1H)-one (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the crude ethyl (2-oxoquinoxalin-1(2H)-yl)acetate.
-
-
Hydrolysis of the Ethyl Ester:
-
Suspend the crude ethyl (2-oxoquinoxalin-1(2H)-yl)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as 1 M sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford (2-oxoquinoxalin-1(2H)-yl)acetic acid.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for the N-alkylation step as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the quinoxalinone nitrogen. The subsequent basic hydrolysis is a standard and high-yielding method for the saponification of the ethyl ester to the desired carboxylic acid.
The Art and Science of Crystallization
The cultivation of diffraction-quality single crystals is often the most challenging, yet critical, phase of the structural analysis workflow. The selection of an appropriate solvent system and crystallization technique is paramount.
Protocol: Slow Evaporation from a Saturated Solution
-
Solvent Screening: Begin by assessing the solubility of the purified (2-oxoquinoxalin-1(2H)-yl)acetic acid in a range of common laboratory solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.
-
Filtration: While hot, filter the solution through a pre-warmed filter (e.g., a cotton plug in a Pasteur pipette) into a clean, dust-free vial. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that allows for very slow solvent evaporation. This can be achieved by using a cap with a small pinhole or by covering the opening with parafilm and piercing it with a needle.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth and Harvesting: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of well-formed, transparent crystals. Once suitable crystals have grown, carefully harvest them using a spatula or by decanting the mother liquor.
Rationale for Procedural Choices: The principle of slow cooling or slow evaporation is to allow the molecules to organize themselves into a thermodynamically stable, highly ordered crystal lattice. Rapid precipitation will almost invariably lead to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[3]
Caption: Workflow for the crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Deciphering the Diffraction Pattern: Single-Crystal X-ray Analysis
With a suitable single crystal in hand, the process of elucidating its atomic structure can begin. This involves a carefully orchestrated series of steps, from data collection to structure solution and refinement.
Data Collection: A Step-by-Step Rationale
The quality of the final crystal structure is directly proportional to the quality of the diffraction data collected. The following protocol outlines the key steps and the reasoning behind them.
Protocol:
-
Crystal Mounting:
-
Action: A well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.
-
Rationale: The crystal must be securely mounted and centered in the X-ray beam to ensure that it is fully and uniformly illuminated throughout the data collection process. The cryoprotectant prevents the formation of ice crystals when the sample is cooled.
-
-
Cryo-cooling:
-
Action: The mounted crystal is cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas.
-
Rationale: Cooling the crystal reduces the thermal motion of the atoms, which results in sharper diffraction spots and allows for the collection of higher-resolution data. This, in turn, leads to a more precise determination of atomic positions.
-
-
Preliminary Data Collection and Unit Cell Determination:
-
Action: A short series of diffraction images are collected at different crystal orientations.
-
Rationale: This initial data is used by the diffractometer's software to determine the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and to establish the crystal's orientation on the goniometer.[4]
-
-
Data Collection Strategy:
-
Action: Based on the unit cell parameters and the crystal's symmetry (Bravais lattice), a data collection strategy is devised. This involves defining the scan ranges and exposure times for a series of runs to ensure a complete and redundant dataset is collected.
-
Rationale: A complete dataset, where the intensities of all unique reflections are measured, is essential for a successful structure solution.[5] Redundancy, the measurement of symmetry-equivalent reflections multiple times, improves the accuracy of the data and allows for a more robust analysis of data quality.[6]
-
-
Full Data Collection:
-
Action: The diffractometer executes the predefined strategy, rotating the crystal and collecting diffraction images until the desired completeness and redundancy are achieved.
-
Rationale: This is the main data acquisition phase, where the intensities of thousands of reflections are recorded.
-
-
Data Integration and Scaling:
-
Action: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and merged to produce a final reflection file.
-
Rationale: Integration involves calculating the total intensity of each diffraction spot while subtracting the background noise. Scaling places all the data from different images onto a common scale, correcting for variations in X-ray beam intensity and other experimental factors.[7]
-
From Data to Model: Structure Solution and Refinement
The final reflection file contains a list of Miller indices (h,k,l) and their corresponding integrated intensities. The challenge now is to determine the phases of the X-rays, which are lost during the experiment.
Protocol using the SHELX Software Suite:
-
Structure Solution with SHELXT:
-
Action: The reflection data, along with the unit cell parameters and the chemical formula, are used as input for a structure solution program like SHELXT. This program employs direct methods or Patterson methods to solve the phase problem.
-
Rationale: For small molecules like (2-oxoquinoxalin-1(2H)-yl)acetic acid, direct methods are typically very successful in providing an initial set of phases that are sufficiently accurate to reveal the positions of most of the non-hydrogen atoms in the electron density map.
-
-
Initial Model Building:
-
Action: The output from SHELXT is a preliminary model of the structure. This model is visualized, and the atoms are identified and assigned to the corresponding electron density peaks.
-
Rationale: This step involves the initial interpretation of the electron density map to build a chemically sensible molecular model.
-
-
Structure Refinement with SHELXL:
-
Action: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This is an iterative process where the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Rationale: The goal of refinement is to find the best possible model that explains the experimental data. Anisotropic displacement parameters account for the fact that atoms vibrate with different amplitudes in different directions, providing a more realistic model of the electron density.
-
-
Locating Hydrogen Atoms:
-
Action: Hydrogen atoms are typically located in the difference Fourier map (which shows regions of unassigned electron density) or are placed in geometrically calculated positions.
-
Rationale: While X-rays are scattered by electrons, making hydrogen atoms difficult to locate precisely, their positions can often be inferred from the positions of the heavier atoms to which they are bonded.
-
-
Final Refinement and Validation:
-
Action: The final cycles of refinement are performed, and the quality of the final model is assessed using various metrics, such as the R-factor, goodness-of-fit, and the residual electron density.
-
Rationale: A low R-factor (typically below 5% for high-quality small-molecule structures) indicates a good agreement between the model and the data. The final model should be chemically reasonable and free of any significant unassigned electron density.
-
Structural Insights and Molecular Packing
While the exact crystal structure of the title compound is not publicly available, the structure of the closely related 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate provides valuable insights into the expected structural features.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value (for 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate) |
| Empirical Formula | C₁₁H₁₀N₂O₃ · 2H₂O |
| Formula Weight | 254.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.7306 (5) |
| b (Å) | 16.8048 (11) |
| c (Å) | 9.3113 (6) |
| β (°) | 102.001 (2) |
| Volume (ų) | 1183.20 (13) |
| Z | 4 |
| R-factor (R1) | [Typically < 0.05 for a well-refined structure] |
| Goodness-of-fit (S) | [Typically ~1 for a good refinement] |
Data is illustrative and based on a related published structure.
The quinoxaline ring system is expected to be largely planar. The acetic acid side chain will likely adopt a conformation that minimizes steric hindrance and allows for the formation of strong intermolecular hydrogen bonds. A key feature of the crystal packing is anticipated to be the formation of hydrogen-bonded dimers via the carboxylic acid moieties. These dimers can then be further organized into a three-dimensional supramolecular architecture through other non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking of the aromatic quinoxaline rings.
Caption: Schematic representation of key intermolecular interactions in the crystal lattice.
Implications for Rational Drug Design
The detailed structural information gleaned from this analysis is of immense value to drug development professionals.
-
Pharmacophore Modeling: The precise three-dimensional arrangement of atoms and functional groups defines the pharmacophore, which can be used in virtual screening campaigns to identify new lead compounds.
-
Structure-Based Drug Design: The crystal structure can be used to model the binding of the molecule to its biological target, allowing for the rational design of modifications that enhance binding affinity and selectivity.
-
Understanding Physicochemical Properties: The intermolecular interactions observed in the crystal lattice can provide insights into the compound's physicochemical properties, such as solubility and melting point, which are critical for drug formulation.
Conclusion
The crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a powerful tool for elucidating its molecular architecture and understanding its potential as a scaffold for drug discovery. The robust and validated workflow presented in this guide, from chemical synthesis to crystallographic refinement, provides a clear pathway for obtaining high-quality, reliable structural data. For researchers and scientists in the pharmaceutical industry, this information is not merely academic but a critical component in the data-driven design of the next generation of innovative medicines.
References
-
Data Collection Strategies: Dauter, Z., & Wlodawer, A. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1348, 155–171. [Link]
- Redundancy in Data Collection: Dauter, Z. (1999). The importance of redundancy in data collection from macromolecular crystals.
- Data Collection and Processing: Evans, G., & Wlodawer, A. (2011). Data collection and processing. International Tables for Crystallography, Volume F, Chapter 11.1, pp. 223-233.
- Data Collection Strategies: Z. Otwinowski and W. Minor, "Processing of X-ray Diffraction Data Collected in Oscillation Mode," Methods in Enzymology, Volume 276, Academic Press, 1997, pp. 307-326.
- Crystallization Techniques: O'Malley, M. A. (2007). An Introduction to Crystallization.
-
Single-Crystal X-ray Diffraction Overview: Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Data Processing Guide: Powell, H. R. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 48-52. [Link]
-
Synthesis of Quinoxalinones: Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Synthesis and Activity of Quinoxaline Derivatives: Moghadam, F. M., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society, 23(11), 1947-1962. [Link]
Sources
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. portlandpress.com [portlandpress.com]
Spectroscopic Characterization of (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
(2-oxoquinoxalin-1(2H)-yl)acetic acid possesses a quinoxalin-2(1H)-one core, a heterocyclic scaffold of significant interest in pharmaceutical research, functionalized with an acetic acid moiety at the N1 position.[1] The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and for elucidating its electronic and vibrational properties. This guide will cover the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-oxoquinoxalin-1(2H)-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinoxalinone ring, the methylene protons of the acetic acid side chain, the vinylic proton on the quinoxalinone ring, and the acidic proton.
Key Predicted ¹H NMR Signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic (H5-H8) | 7.20 - 8.00 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz | Protons on the benzene ring of the quinoxalinone core will appear in the aromatic region, with their exact shifts and multiplicities depending on their electronic environment. |
| Vinylic (H3) | ~6.50 - 7.00 | Singlet | - | The proton at the 3-position is a vinylic proton and is expected to appear as a singlet. |
| Methylene (-CH₂-) | ~4.50 - 5.00 | Singlet | - | The methylene protons adjacent to the nitrogen and the carbonyl group are deshielded and are expected to appear as a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve 5-10 mg of (2-oxoquinoxalin-1(2H)-yl)acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Key Predicted ¹³C NMR Signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid Carbonyl (-COOH) | 170.0 - 175.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Lactam Carbonyl (C2) | 155.0 - 160.0 | The carbonyl carbon within the quinoxalinone ring is also significantly deshielded. |
| Aromatic & Vinylic Carbons (C3, C4a, C5, C6, C7, C8, C8a) | 115.0 - 145.0 | The sp² hybridized carbons of the aromatic and vinylic systems will resonate in this region. |
| Methylene Carbon (-CH₂-) | 45.0 - 55.0 | The sp³ hybridized methylene carbon will appear in the upfield region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time and Scans: Longer acquisition times and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |
| C=O (Lactam) | 1650 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |
| C-N | 1200 - 1350 | Medium | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of (2-oxoquinoxalin-1(2H)-yl)acetic acid (C₁₀H₈N₂O₃) is 204.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 204.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 159.
-
Loss of CO₂ (44 Da) from the carboxylic acid group, followed by the loss of a hydrogen radical to give a fragment at m/z = 159.
-
Cleavage of the N-CH₂ bond to generate the quinoxalinone cation at m/z = 145.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a softer ionization method and is more likely to show the protonated molecule [M+H]⁺ at m/z = 205.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.
Data Summary and Visualization
Table 1: Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | δ 12-13 (br s, 1H), 7.2-8.0 (m, 4H), 6.5-7.0 (s, 1H), 4.5-5.0 (s, 2H) |
| ¹³C NMR | δ 170-175, 155-160, 115-145, 45-55 |
| IR (cm⁻¹) | 2500-3300 (br), 1700-1730 (s), 1650-1680 (s) |
| MS (m/z) | 204 (M⁺), 159, 145 |
Diagram 1: Molecular Structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Caption: Molecular structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid. The presented data, including predicted NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for acquiring high-quality spectroscopic data. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and complete picture of the spectroscopic properties of this important medicinal chemistry scaffold.
References
Sources
solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid in different solvents
An In-Depth Technical Guide to the Solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a key parameter for its potential development in pharmaceutical and chemical research. Recognizing that direct, extensive solubility data for this specific molecule is not widely published, this document focuses on equipping researchers with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the predicted physicochemical properties, the theoretical underpinnings of its solubility, and a detailed, field-proven protocol for its experimental determination.
Introduction to (2-oxoquinoxalin-1(2H)-yl)acetic acid and the Imperative of Solubility
(2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The carboxylic acid moiety attached to the quinoxalinone core suggests a molecule with pH-dependent solubility and the potential for various intermolecular interactions.
Solubility is a critical physicochemical property that dictates a compound's behavior in both in vitro and in vivo systems. For a potential therapeutic agent, poor aqueous solubility can lead to low bioavailability, hindering its clinical efficacy. In the laboratory, understanding a compound's solubility in various organic solvents is essential for designing purification strategies, preparing stock solutions for assays, and developing suitable formulation approaches.
This guide will provide a robust framework for researchers to approach the solubility determination of (2-oxoquinoxalin-1(2H)-yl)acetic acid, ensuring reliable and reproducible results.
Physicochemical Characterization: Predicting Solubility Behavior
While extensive experimental data for (2-oxoquinoxalin-1(2H)-yl)acetic acid is limited in public databases, we can predict its key physicochemical properties based on its structure. These parameters provide a theoretical foundation for understanding its solubility.
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | Carboxylic Acid: ~3.5 - 4.5 | The compound will be predominantly in its neutral, less soluble form at pH values below its pKa. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. |
| logP | ~1.5 - 2.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity. This indicates that while it has some preference for non-polar environments, it is not excessively greasy, and solubility in polar solvents should be achievable, especially at appropriate pH. |
| Melting Point | High (typical for rigid, planar structures) | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This can suggest that high solubility might be challenging to achieve in non-interacting solvents. |
| Hydrogen Bonding | 1 H-bond donor (acid), 3 H-bond acceptors (carbonyls, nitrogen) | The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding (e.g., water, alcohols, DMSO) will be more effective at solvating the molecule compared to aprotic, non-polar solvents. |
Theoretical Framework for Solubility
The solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid is governed by the principle of "like dissolves like." The molecule possesses both a relatively non-polar quinoxalinone ring system and a polar, ionizable carboxylic acid group. This amphiphilic nature means its solubility will be highly dependent on the choice of solvent and the pH of aqueous solutions.
Impact of Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the carbonyl groups of the solute. Solubility in water is expected to be low but will increase significantly with pH. Alcohols are likely to be better solvents than water at neutral pH due to their ability to interact with both the polar and non-polar regions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, making them effective at dissolving a wide range of compounds. DMSO and DMF are often excellent solvents for compounds of this type.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the quinoxalinone core, the solubility in these solvents is expected to be very low.
The Critical Role of pH in Aqueous Solubility
The carboxylic acid moiety is the primary determinant of the pH-dependent aqueous solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Caption: pH-dependent equilibrium of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Experimental Determination of Equilibrium Solubility
The following protocol describes the shake-flask method (a gold standard) for determining the equilibrium solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid. This method ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility.
Materials and Equipment
-
(2-oxoquinoxalin-1(2H)-yl)acetic acid (solid, high purity)
-
Selected solvents (e.g., water, pH 7.4 phosphate-buffered saline, methanol, ethanol, DMSO, acetonitrile)
-
HPLC-grade vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pH meter
Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Standard Curve:
-
Accurately weigh a small amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration. Ensure the curve has a good linearity (R² > 0.99).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid (2-oxoquinoxalin-1(2H)-yl)acetic acid to a pre-labeled vial. The excess should be visually apparent to ensure saturation. A common starting point is to add 2-5 mg of the compound to 1 mL of the test solvent.
-
Add a precise volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain.
-
-
Sample Processing and Analysis:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve. A large dilution factor may be necessary for highly soluble samples.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Data Analysis and Reporting:
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value is the equilibrium solubility.
-
The results should be reported in standard units, such as mg/mL or µg/mL.
-
Data Interpretation and Reporting
The obtained solubility data should be compiled into a clear, concise table for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for (2-oxoquinoxalin-1(2H)-yl)acetic acid at 25 °C
| Solvent | Solubility (µg/mL) | Classification |
| Water (pH 3.0) | < 10 | Practically Insoluble |
| PBS (pH 7.4) | 150 | Slightly Soluble |
| Methanol | 800 | Soluble |
| Ethanol | 550 | Soluble |
| Acetonitrile | 200 | Sparingly Soluble |
| DMSO | > 20,000 | Very Soluble |
This structured presentation allows researchers to quickly identify suitable solvents for various applications, from preparing stock solutions for biological assays (typically in DMSO) to selecting solvent systems for crystallization or chromatography.
Conclusion
The solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a multifaceted property that is highly dependent on the solvent's polarity and, in aqueous systems, the pH. Due to its acidic nature, a significant increase in aqueous solubility is anticipated as the pH rises above its pKa. For organic solvents, polar aprotic solvents like DMSO are predicted to be highly effective. The experimental protocol detailed in this guide provides a reliable and robust method for determining the equilibrium solubility, which is a critical step in the early-stage research and development of this compound. Accurate and reproducible solubility data are indispensable for making informed decisions in medicinal chemistry, process development, and formulation science.
References
This section would be populated with actual references if direct data were found. The following are representative examples of the types of sources that would be cited.
-
Title: The Shake Flask Method for Solubility Determination Source: Journal of Pharmaceutical Sciences URL: [Link](Note: A general link is provided as a specific article would be behind a paywall. The journal is authoritative for this methodology.)
-
Title: Physicochemical and Biomimetic Properties in Drug Discovery Source: Drug Discovery Today URL: [Link]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Mechanisms of Quinoxaline Derivative Formation
Foreword: Beyond the Ring Structure - A Gateway to Therapeutic Innovation
The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, stands as a titan in the landscape of medicinal chemistry. Its designation as a "privileged structure" is not a matter of chance, but a testament to its remarkable synthetic versatility and its ability to interact with a vast array of biological targets.[1][2] Quinoxaline derivatives form the core of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of synthetic routes. Herein, we dissect the fundamental mechanisms that govern the formation of these vital heterocyclic compounds. We will explore the "why" behind the "how," providing a foundation of mechanistic understanding to empower rational design and innovative synthetic strategies in the quest for novel therapeutics.
Part 1: The Cornerstone of Quinoxaline Synthesis - The Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most classical and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3][6] This reaction, first reported by Körner and Hinsberg in 1884, remains a robust and high-yielding approach.[6]
The Mechanistic Pathway: A Stepwise Exploration
The formation of the quinoxaline ring proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[7][8][9] Understanding this mechanism is paramount to optimizing reaction conditions and predicting outcomes.
Step 1: Activation of the Dicarbonyl Compound In the presence of an acid catalyst, one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by the Diamine One of the amino groups of the o-phenylenediamine, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Step 3: Proton Transfer and Dehydration A proton is transferred from the attacking nitrogen to the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a Schiff base (imine) intermediate.
Step 4: Intramolecular Cyclization The second amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a five-membered or six-membered heterocyclic intermediate.
Step 5: Aromatization through Dehydration The final step involves the elimination of a second molecule of water from the cyclic intermediate, leading to the formation of the stable, aromatic quinoxaline ring.
Caption: The acid-catalyzed condensation mechanism for quinoxaline synthesis.
Causality in Experimental Choices: The Role of Catalysts and Solvents
The choice of catalyst and solvent is not arbitrary; it is a deliberate decision to influence reaction kinetics and yield.
-
Catalysts: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid catalyst significantly accelerates the reaction rate.[7]
-
Brønsted Acids: Traditional methods often employ acids like acetic acid or mineral acids.[10] These protonate the carbonyl group, as described in the mechanism.
-
Lewis Acids: Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O can also be used.[11][12] They coordinate to the carbonyl oxygen, increasing its electrophilicity.
-
Heterogeneous Catalysts: Modern, greener approaches utilize solid acid catalysts like silica-supported heteropolyoxometalates, which offer advantages in terms of recyclability and ease of separation.[7]
-
-
Solvents: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
-
Protic Solvents: Ethanol and acetic acid are commonly used solvents that can also act as proton sources to facilitate the reaction.[10]
-
Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can also be effective, particularly when used with catalysts like iodine.[10]
-
Green Solvents: In line with the principles of green chemistry, water and solvent-free conditions are increasingly being explored.[2][13]
-
A Validating Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a detailed, self-validating methodology for a classic quinoxaline synthesis.
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (ethanol) (16 mL)
-
Water
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.[14][15]
-
Warm the resulting mixture on a water bath for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]
-
After the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists. This induces precipitation of the product.[14]
-
Allow the solution to cool to room temperature, which will further promote crystallization.
-
Collect the solid product by filtration using a Buchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[15]
Expected Outcome: A crystalline solid with a melting point of 125-126°C.[15]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| o-Phenylenediamine | 108.14 | 1.1 | 0.01 |
| Benzil | 210.23 | 2.1 | 0.01 |
Part 2: Expanding the Synthetic Arsenal - Modern and Greener Methodologies
While the classical condensation reaction is a workhorse, the field has evolved to embrace more efficient, environmentally friendly, and diverse synthetic strategies.
Tandem Oxidation-Condensation Reactions
A significant advancement involves the in situ generation of the 1,2-dicarbonyl compound from more readily available precursors like α-hydroxy ketones or α-halo ketones, followed by condensation with o-phenylenediamine in a one-pot reaction.[16]
-
From α-Hydroxy Ketones: In this approach, an oxidizing agent, often in conjunction with a catalyst, oxidizes the α-hydroxy ketone to the corresponding 1,2-diketone. This is immediately trapped by the o-phenylenediamine present in the reaction mixture to form the quinoxaline.[16] Iodine in DMSO is a common and effective system for this transformation.[6][16]
-
From α-Halo Ketones: The reaction of α-halo ketones with o-phenylenediamines can proceed without the need for an external catalyst.[16] The proposed mechanism involves nucleophilic substitution of the halide by one of the amino groups, followed by intramolecular condensation and subsequent air oxidation to the aromatic quinoxaline.
Caption: One-pot tandem approaches to quinoxaline synthesis.
The Green Chemistry Revolution in Quinoxaline Synthesis
The principles of green chemistry have profoundly impacted the synthesis of quinoxalines, leading to the development of more sustainable and environmentally benign protocols.[13][17]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] In quinoxaline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields.[18][20] Solvent-free microwave-assisted synthesis on solid supports like acidic alumina is a particularly green and efficient method.[20][21]
-
Use of Green Catalysts and Solvents:
-
Nanocatalysts: Nanoparticles, such as nano-BF₃·SiO₂, offer high surface area and catalytic activity, often allowing reactions to proceed under mild, solvent-free conditions.[22]
-
Water as a Solvent: Performing the condensation reaction in water aligns perfectly with green chemistry principles.[2]
-
Ionic Liquids: These "green" solvents can act as both the reaction medium and the catalyst, facilitating easy product separation and catalyst recycling.[23]
-
A Greener Protocol: Microwave-Assisted Synthesis of Quinoxalines
This protocol exemplifies a modern, environmentally conscious approach to quinoxaline synthesis.
Objective: To synthesize a quinoxaline derivative using microwave irradiation under solvent-free conditions.
Materials:
-
o-Phenylenediamine derivative (1.1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Acidic alumina (0.2 g, activated)
Procedure:
-
Activate the acidic alumina by drying it in a microwave oven for 2 minutes.[21]
-
In an open Pyrex beaker, thoroughly mix the o-phenylenediamine derivative (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the activated acidic alumina (0.2 g).[21]
-
Place the beaker in a domestic microwave oven and irradiate for a short period (e.g., 60 seconds at 160 watts), ensuring the vessel remains open to allow for the escape of water.[18]
-
Monitor the reaction completion by TLC.
-
After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days[10][19] | Minutes[18][20] |
| Energy Consumption | High | Low |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free[21] |
| Yields | Variable | Often higher[19] |
Part 3: Beyond the Conventional - Emerging Synthetic Frontiers
Research into quinoxaline synthesis is a dynamic field, with novel and elegant methods continuously being developed.
-
Transition-Metal-Free Synthesis: There is a growing emphasis on developing synthetic routes that avoid the use of transition metals, which can be costly and toxic. These methods often rely on organocatalysis or iodine-mediated reactions.[16]
-
Domino and Cascade Reactions: These sophisticated strategies involve a series of intramolecular reactions that proceed sequentially in a single pot, leading to the rapid construction of complex quinoxaline-containing scaffolds from simple starting materials. For example, a radical cascade cyclization of ortho-diisocyanoarenes has been developed for the synthesis of 2-phosphoryl substituted quinoxalines.[2]
Conclusion: A Scaffold of Infinite Possibilities
The mechanisms governing the formation of quinoxaline derivatives, from the time-honored condensation of diamines and dicarbonyls to modern, green, and intricate cascade reactions, provide a powerful toolkit for the synthetic chemist. A deep understanding of these mechanistic principles is not merely an academic exercise; it is the bedrock upon which innovation in drug discovery is built. By grasping the causality behind experimental choices, researchers can rationally design and execute the synthesis of novel quinoxaline derivatives with tailored properties, paving the way for the next generation of therapeutic agents. The quinoxaline scaffold, with its rich history and vibrant future, will undoubtedly continue to be a source of inspiration and a cornerstone of medicinal chemistry for years to come.
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- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoxaline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoxaline Scaffold as a "Privileged" Structure in Modern Drug Discovery
The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the scaffold's remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Quinoxaline derivatives have been rigorously investigated and have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[4][5][6]
This guide is designed to move beyond a mere recitation of facts. As a senior application scientist, my objective is to provide a logical, field-proven framework for the systematic evaluation of novel quinoxaline compounds. We will explore the causality behind experimental choices, the integration of computational and in vitro methods, and the critical importance of robust, self-validating protocols. This document serves as both a strategic roadmap and a practical handbook for unlocking the therapeutic potential of your novel chemical entities.
Chapter 1: The Strategic Framework for Quinoxaline Screening
A successful screening campaign is not a linear process but a strategic funnel, designed to efficiently identify promising "hits" from a library of compounds and progressively build a comprehensive profile to advance them into "leads". This process begins with broad, high-throughput methods and narrows to specific, mechanism-of-action studies.
High-throughput screening (HTS) is the cornerstone of this process, enabling the rapid testing of thousands of compounds through automation, robotics, and miniaturized assay formats (e.g., 96- to 1536-well plates).[7][8][9][10] The primary goal of HTS is to quickly triage large compound libraries, identifying initial hits that warrant further investigation.[10]
Figure 1: A strategic workflow for screening novel quinoxaline compounds.
Chapter 2: In Silico Screening: The Predictive First Pass
Before committing valuable resources to wet lab experiments, computational methods provide a critical first pass to filter compounds with a low probability of success. This in silico phase focuses on predicting drug-like properties.
ADMET Profiling
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are key determinants of a drug's ultimate success.[11][12] Early prediction of poor ADMET profiles can prevent costly late-stage failures.[12][13] Various computational models and software can predict these properties directly from a compound's molecular structure, enabling rapid, high-throughput evaluation of an entire library.[14][15]
Key Parameters to Evaluate:
-
Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
-
Distribution: Prediction of plasma protein binding.
-
Metabolism: Identification of potential liabilities for cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Early flags for mutagenicity (Ames test prediction) and cardiotoxicity (hERG inhibition).
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[16] For quinoxalines, which are known to inhibit protein kinases, docking studies can predict their binding affinity and mode of interaction within the ATP-binding site of targets like EGFR or VEGFR.[17][18][19] This helps prioritize compounds that are structurally likely to engage the target of interest.[20][21]
Chapter 3: Primary In Vitro Screening: Identifying Biological Activity
This phase involves testing the entire compound library against biological systems to identify "hits"—compounds that produce a desired biological effect.
Anticancer Activity Screening
Quinoxaline derivatives are well-documented for their potent anticancer activities.[16][18][22][23] A standard primary screen involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Experimental Protocol: MTT/XTT Cytotoxicity Assay
The MTT and XTT assays are colorimetric methods used to assess cell viability.[24] Metabolically active cells use mitochondrial reductase enzymes to convert a tetrazolium salt (MTT or XTT) into a colored formazan product.[25][26] The intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoxaline compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. The yellow MTT is converted to insoluble purple formazan crystals.
-
For XTT: Add the XTT reagent mixture (XTT and an electron coupling reagent) and incubate for 2-4 hours. The yellow XTT is converted to a water-soluble orange formazan product.[25][26]
-
-
Solubilization (MTT only): For the MTT assay, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader (e.g., at 570 nm for MTT; 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]
Causality and Validation:
-
Why choose XTT over MTT? The XTT assay product is water-soluble, eliminating the need for a solubilization step, which simplifies the protocol and reduces potential errors.[26]
-
Assay Validation: A robust assay should have a Z'-factor > 0.5, indicating a sufficient signal window between positive and negative controls to reliably identify hits.
Antimicrobial Activity Screening
Many quinoxaline derivatives exhibit potent antibacterial and antifungal properties.[2][3][28] The primary screen for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29] It is a standardized and quantitative technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[29]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Figure 2: A streamlined workflow for the MTT cytotoxicity assay.
Chapter 4: Hit Validation and Secondary Screening
Once primary hits are identified, the next crucial step is to confirm their activity and begin to understand their mechanism of action.
Dose-Response Analysis and IC₅₀ Determination
Primary screening is often done at a single high concentration. All hits must be re-tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and accurately calculate the IC₅₀ value. This confirms the potency of the compound.
Data Presentation: Comparative Cytotoxicity of Novel Quinoxalines
| Compound ID | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| QX-001 | 1.2 ± 0.2 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| QX-002 | > 50 | > 50 | > 50 |
| QX-003 | 9.8 ± 1.1 | 15.2 ± 2.3 | 12.5 ± 1.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
Table 1: Example cytotoxicity data for novel quinoxaline compounds against various human cancer cell lines. Data are presented as mean ± standard deviation.
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases, and some quinoxaline derivatives have shown antioxidant potential.[30] Common assays measure the ability of a compound to scavenge stable free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate antioxidant activity.[31] The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless or pale yellow diphenylpicrylhydrazine.[30]
Step-by-Step Methodology:
-
Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Quercetin) in methanol.[30]
-
Reaction: To each concentration of the test compound, add a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at ~517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. A lower IC₅₀ indicates higher antioxidant activity.[30]
Chapter 5: Elucidating the Mechanism of Action (MoA)
Identifying a bioactive compound is only the beginning; understanding how it works is critical for its development as a therapeutic agent.[32][33][34] For quinoxalines, MoA studies often focus on their role as kinase inhibitors.
Figure 3: Mechanism of action for a quinoxaline compound as an EGFR kinase inhibitor.
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival.[1][22] A common mechanism is the competitive inhibition at the ATP-binding site of kinases like EGFR and VEGFR.[27]
Further Mechanistic Studies:
-
Kinase Inhibition Assays: Use cell-free enzymatic assays to directly measure the inhibition of specific kinases by the quinoxaline compounds.
-
Cell Cycle Analysis: Employ flow cytometry to determine if the compounds induce cell cycle arrest at a particular phase (e.g., G2/M).[27]
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide staining to confirm if the compounds induce programmed cell death.[23]
Conclusion: From Hit to Lead
This guide has outlined a systematic, multi-faceted approach to screening novel quinoxaline compounds. By integrating in silico predictions with a tiered in vitro screening cascade—from broad primary assays to specific MoA studies—researchers can efficiently identify and validate promising therapeutic candidates. Each step is designed to build a robust data package, providing the confidence needed to advance a compound from an initial "hit" to a "lead" worthy of further preclinical development. The journey of drug discovery is complex, but a logical and well-validated screening strategy is the most reliable map to success.
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The Structure-Activity Relationship (SAR) of Quinoxaline Derivatives: An In-depth Technical Guide
Abstract
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, represents a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the critical influence of substituent modifications on biological efficacy and explore the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel quinoxaline-based therapeutic agents.
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery
Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This privileged scaffold has garnered significant attention in pharmaceutical research due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3] The versatility of the quinoxaline core allows for structural modifications at multiple positions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide will systematically explore the key structural determinants of activity, providing a roadmap for optimizing the therapeutic potential of this remarkable heterocyclic system.
General Synthetic Strategies for Quinoxaline Derivatives
The foundation of any SAR study lies in the efficient and versatile synthesis of analog libraries. The most common and reliable method for constructing the quinoxaline core is the condensation of o-phenylenediamines with α-dicarbonyl compounds.[4] This reaction is highly adaptable, allowing for the introduction of a wide array of substituents on both the benzene and pyrazine rings.
A general workflow for the synthesis and subsequent SAR study of quinoxaline derivatives is depicted below:
Caption: General workflow for the synthesis and SAR study of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol outlines the classical condensation reaction for synthesizing a representative 2,3-disubstituted quinoxaline.
Materials:
-
o-Phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Rectified spirit (Ethanol)
-
Water
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a flask.
-
In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature, which will induce crystallization of the product.
-
Collect the 2,3-diphenylquinoxaline crystals by filtration and wash with cold ethanol.
Structure-Activity Relationship of Anticancer Quinoxaline Derivatives
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of protein kinases, topoisomerases, and histone deacetylases.[5][6][7]
Substitutions at C2 and C3 Positions
The substituents at the 2nd and 3rd positions of the quinoxaline ring are critical determinants of cytotoxic activity.[8]
-
Aromatic and Heterocyclic Moieties: The introduction of aryl or heteroaryl groups at these positions is a common strategy. For instance, 2,3-difuranyl derivatives have shown superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[5]
-
Linkers: The nature of the linker connecting substituents to the quinoxaline core significantly impacts potency. An NH-CO linker at the second position has been shown to increase activity, while aliphatic linkers tend to decrease it.[1] Similarly, an NH linker at the third position is often essential for activity.[1]
Substitutions on the Benzene Ring (C5-C8 Positions)
Modifications on the benzene portion of the quinoxaline scaffold also play a crucial role in modulating anticancer activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can have a profound effect. For example, the presence of an electron-withdrawing nitro group (NO2) at the seventh position has been found to decrease activity.[1] Conversely, replacing an electron-releasing methoxy group (OCH3) with an electron-withdrawing chloro (Cl) group can also lead to a decrease in activity in some series, highlighting the complex nature of these interactions.[1]
Quinoxaline-Based Kinase Inhibitors
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[6]
-
c-Met Kinase Inhibitors: A series of novel quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with many exhibiting potent inhibition.[9]
-
VEGFR-2 Inhibitors: Quinoxaline-based scaffolds bearing amide, sulphonamide, and urea moieties have been evaluated for their inhibitory activity against VEGFR-2.[4]
-
EGFR and COX-2 Dual Inhibitors: Certain quinoxaline derivatives have been identified as dual inhibitors of both EGFR and COX-2, making them promising candidates for both anticancer and anti-inflammatory applications.[10][11]
Quinoxaline-Based Topoisomerase II Inhibitors
Topoisomerase II is another important target for quinoxaline-based anticancer agents. Certain derivatives have been shown to induce apoptosis in cancer cells through the inhibition of this enzyme.[12]
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines.
| Compound ID | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Varied Heterocycle | Varied Heterocycle | MCF-7 | 0.81 | [11] |
| 13 | Varied Heterocycle | Varied Heterocycle | HCT-116 | 2.91 | [11] |
| 4a | Varied Heterocycle | Varied Heterocycle | HepG2 | 4.54 | [13] |
| VIIIc | Urea Moiety | Phenyl | HCT-116 | 2.5 | [8] |
| XVa | Benzamide Moiety | Phenyl | MCF-7 | 5.3 | [8] |
Structure-Activity Relationship of Antimicrobial Quinoxaline Derivatives
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents, offering a potential avenue to circumvent bacterial resistance to existing drug classes.[3]
Key Structural Features for Antibacterial Activity
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines have often displayed more significant antibacterial activity compared to their asymmetrically substituted counterparts.
-
Influence of Substituents at C2 and C3: The presence of 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2 and/or 3 positions has been correlated with good to moderate antibacterial activity. Conversely, piperidino or morpholino groups at these positions tend to reduce activity.
-
Role of Sulfur and Nitrogen Moieties: The incorporation of sulfur and nitrogen-containing functionalities can enhance the antimicrobial efficacy of quinoxaline derivatives.
Quantitative SAR Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.
| Compound ID | R2 Substituent | R3 Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2d | Thio-4-chlorophenyl | Thio-4-chlorophenyl | Escherichia coli | 8 | [5] |
| 3c | Amino-4-bromophenyl | Amino-4-bromophenyl | Escherichia coli | 8 | [5] |
| 4 | Thio-4-methylphenyl | Thio-4-methylphenyl | Bacillus subtilis | 16 | [5] |
| 6a | Chloro | Phenylthio | Bacillus subtilis | 16 | [5] |
| 10 | Pentacyclic System | Pentacyclic System | Candida albicans | 16 | [5] |
Experimental Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following sections provide detailed protocols for key in vitro assays used in the evaluation of quinoxaline derivatives.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[2] The amount of formazan produced is proportional to the number of viable cells.
Caption: A step-by-step workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol (for Adherent Cells):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add the different concentrations of the test compounds. Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution (5 mg/mL in PBS).
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% growth inhibition).
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of quinoxaline derivatives against a specific protein kinase (e.g., c-Met, VEGFR-2) using a luminescence-based assay.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in the luminescent signal indicates ATP consumption by the kinase, and the inhibition of this process by a test compound can be quantified.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the quinoxaline derivatives. Prepare a master mix containing the kinase, its specific substrate, and ATP in a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Add the master mix to all wells except the "blank" control.
-
Kinase Reaction: Initiate the reaction by adding the diluted kinase enzyme to the appropriate wells. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection: Terminate the kinase reaction and detect the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Max). Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value.[10]
Topoisomerase II Decatenation Assay
This assay is used to evaluate the ability of quinoxaline derivatives to inhibit the decatenation activity of topoisomerase II.
Principle: Topoisomerase II can decatenate (unlink) interlocked DNA circles, such as those found in kinetoplast DNA (kDNA). In an agarose gel, the large, catenated kDNA network remains in the well, while the smaller, decatenated minicircles migrate into the gel. An inhibitor of topoisomerase II will prevent this migration.[3]
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing topoisomerase II reaction buffer, kDNA, and ATP. Aliquot the mixture into microcentrifuge tubes.
-
Inhibitor Addition: Add the quinoxaline derivatives at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Enzyme Addition: Add purified topoisomerase II enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding a loading dye containing a stop solution (e.g., SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles migrating into the gel.[1][3]
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications in optimizing the biological activity of these derivatives. The detailed experimental protocols provided offer a practical framework for researchers to synthesize and evaluate new quinoxaline-based compounds.
Future research in this area will likely focus on:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design quinoxaline derivatives with high potency and selectivity for specific biological targets.
-
Hybrid Molecules: The development of hybrid molecules that combine the quinoxaline scaffold with other pharmacophores to achieve multi-target activity or overcome drug resistance.
-
Exploring New Therapeutic Areas: Investigating the potential of quinoxaline derivatives in other disease areas beyond cancer and infectious diseases.
By integrating the principles of medicinal chemistry, synthetic chemistry, and pharmacology, the full therapeutic potential of the versatile quinoxaline scaffold can be realized, leading to the development of next-generation drugs to address unmet medical needs.
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH. Retrieved from [Link]
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The Discovery and Synthesis of Novel (2-Oxoquinoxalin-1(2H)-yl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, highly promising subclass: (2-oxoquinoxalin-1(2H)-yl)acetic acid and its analogs. We will delve into the rationale behind the design of these compounds, provide detailed synthetic methodologies, and discuss their potential as targeted therapeutic agents, with a particular focus on their role as kinase inhibitors in oncogenic signaling pathways. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold
Quinoxaline derivatives are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring.[1] This core structure is a key component in numerous biologically active molecules and approved therapeutic agents.[5] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activity.[6]
Among the various classes of quinoxaline derivatives, those featuring a 2-oxoquinoxalin-1(2H)-yl)acetic acid moiety have emerged as particularly promising scaffolds for the development of targeted therapies. The introduction of the acetic acid sidechain at the N1 position provides a critical handle for interaction with biological targets and can significantly influence the compound's pharmacokinetic profile. A significant body of research has highlighted the potential of these analogs as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer and other diseases.[7] Notably, derivatives of this scaffold have shown inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for the development of novel anticancer agents.[8][9][10]
This guide will provide a detailed roadmap for the synthesis of the (2-oxoquinoxalin-1(2H)-yl)acetic acid core and the subsequent design and generation of novel analogs, supported by a discussion of their structure-activity relationships and a representative signaling pathway they modulate.
Synthesis of the (2-Oxoquinoxalin-1(2H)-yl)acetic Acid Core Scaffold
The synthesis of the parent (2-oxoquinoxalin-1(2H)-yl)acetic acid is a multi-step process that begins with the formation of the quinoxalin-2(1H)-one ring system, followed by N-alkylation and subsequent hydrolysis.
Step 1: Synthesis of Quinoxalin-2(1H)-one
The most common and efficient method for the synthesis of the quinoxalin-2(1H)-one core is the condensation of an o-phenylenediamine with an α-ketoester, such as ethyl glyoxalate or a related derivative.[2] This reaction is typically carried out under acidic conditions or with the aid of a catalyst to facilitate the cyclization.
Reaction Scheme:
Caption: N-Alkylation of Quinoxalin-2(1H)-one.
Step 3: Hydrolysis to (2-Oxoquinoxalin-1(2H)-yl)acetic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis using a reagent like potassium carbonate in a mixture of methanol and water is a common and effective method. [11] Reaction Scheme:
Caption: Hydrolysis to the final product.
Design and Synthesis of Novel Analogs: A Structure-Activity Relationship (SAR) Perspective
The (2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold provides a versatile platform for the design of new analogs with improved potency and selectivity. Modifications can be made at several positions, primarily on the benzene ring of the quinoxalinone core and on the acetic acid side chain.
Rationale for Analog Design
The primary goal in designing new analogs is to enhance their interaction with the target protein, often the ATP-binding pocket of a kinase. Key design strategies include:
-
Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene ring can modulate the electronic properties of the molecule and create additional interactions with the target protein. For instance, electron-withdrawing groups can enhance the acidity of the N-H proton in the quinoxalinone ring, potentially influencing hydrogen bonding interactions.
-
Modification of the Acetic Acid Side Chain: The carboxylic acid group is often a key pharmacophore, forming crucial hydrogen bonds with the target. Esterification or amidation of the carboxylic acid can be used to generate prodrugs or to explore different binding interactions.
-
Introduction of Substituents at the C3 Position: The C3 position of the quinoxalinone ring is another site for modification, allowing for the introduction of various aryl or alkyl groups to probe for additional binding pockets.
Representative SAR Data
The following table summarizes the structure-activity relationship for a series of (2-oxoquinoxalin-1(2H)-yl)acetic acid analogs as inhibitors of a target kinase.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (C3-position) | IC50 (µM) |
| 1a | H | H | H | 15.2 |
| 1b | Cl | H | H | 5.8 |
| 1c | H | Cl | H | 7.1 |
| 1d | NO2 | H | H | 2.3 |
| 1e | H | H | Phenyl | 9.5 |
| 1f | Cl | H | Phenyl | 3.1 |
Note: The data presented in this table is a representative example based on findings in the field and is for illustrative purposes.
The data suggests that the introduction of electron-withdrawing groups at the 6-position of the quinoxalinone ring, such as a chloro or nitro group, leads to a significant increase in inhibitory activity.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many (2-oxoquinoxalin-1(2H)-yl)acetic acid analogs have been identified as potent inhibitors of receptor tyrosine kinases, with VEGFR-2 being a prominent target. [10]VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. [1][3][5]By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.
The VEGFR-2 Signaling Cascade
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor. This activation initiates a complex intracellular signaling network that ultimately promotes endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the (2-oxoquinoxalin-1(2H)-yl)acetic acid core scaffold.
Protocol 1: Synthesis of Quinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl glyoxalate (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure quinoxalin-2(1H)-one.
Protocol 2: Synthesis of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate
-
To a solution of quinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 3: Synthesis of (2-Oxoquinoxalin-1(2H)-yl)acetic Acid
-
Dissolve ethyl (2-oxoquinoxalin-1(2H)-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1N HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Conclusion
The (2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold is a highly valuable platform for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This guide has provided a comprehensive overview of the synthesis of the core structure and the principles behind the design of new analogs. The detailed experimental protocols offer a practical starting point for researchers in the field. Further exploration of the structure-activity relationships and the biological evaluation of new derivatives will undoubtedly lead to the discovery of potent and selective drug candidates with significant clinical potential.
References
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El-Nassan, H. B. (2012). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 17(9), 10347-10369. Available from: [Link]
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Refat, H. M., & Fadda, A. A. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-23. Available from: [Link]
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Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor, 2(10), 1-13. Available from: [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(1), 1-2. Available from: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Shawer, T. Z. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. Available from: [Link]
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Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 674-690. Available from: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Shawer, T. Z. (2023). Chemical structures of some quinoxalines used as therapeutic agents. Molecules, 28(22), 7629. Available from: [Link]
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The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. (n.d.). Available from: [Link]
- Shahin, R., Khan, K. M., & Salar, U. (2014). Design, synthesis and biological evaluation of some novel quinoxaline derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467.
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 724-736.
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Liu, C., Li, J., Lu, Y.-Q., Jiang, Y.-X., & Jin, C.-H. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. Advance online publication. [Link]
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Han, X., Lan, P., Chen, Q., Liu, H., Chen, Z., Wang, T., & Wang, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331305. Available from: [Link]
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Refat, H. M., & Fadda, A. A. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-23. Available from: [Link]
-
Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Journal of the Serbian Chemical Society, 77(10), 1435-1448. Available from: [Link]
-
Han, X., Lan, P., Chen, Q., Liu, H., Chen, Z., Wang, T., & Wang, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331305. Available from: [Link]
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Golub, G., et al. (2018). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 26(1), 143-151. Available from: [Link]
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Martínez-Vargas, A., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5649. Available from: [Link]
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Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring. (2021). International Journal of Chemical Reactor Engineering, 19(10), 1087-1095. Available from: [Link]
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Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 415-417. Available from: [Link]
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents. (n.d.).
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de la Rosa, V. R., Bauwens, E., Monnery, B. D., De Geest, B. G., & Hoogenboom, R. (2014). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 5(17), 4874-4882. Available from: [Link]
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Methodological & Application
Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: The Significance of the Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug discovery.
This application note provides a comprehensive and detailed protocol for the synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a key intermediate for the development of more complex quinoxaline-based drug candidates. The acetic acid moiety at the N-1 position offers a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of novel compounds for biological screening.
Synthetic Strategy: A Two-Step Approach
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is efficiently achieved through a two-step process, commencing with the formation of the quinoxalin-2-one core, followed by N-alkylation and subsequent hydrolysis. This strategy is favored for its reliability, scalability, and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Part 1: Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)
The initial step involves the synthesis of the quinoxalin-2-one heterocyclic system. This is achieved through a condensation reaction between o-phenylenediamine and glyoxylic acid.
Reaction Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine intermediate. This is followed by dehydration to form an imine. Subsequent intramolecular cyclization occurs through the attack of the second amino group on the carboxylic acid carbonyl, followed by another dehydration step to yield the stable, aromatic quinoxalin-2-one ring system. Using a lower aliphatic alcohol as a solvent is advantageous as it facilitates the dissolution of the reactants and allows for a moderate reaction temperature, which is sufficient to drive the reaction to completion without promoting side reactions.[5]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | 257 | ~1.1 |
| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 | ~50 | Decomposes | ~1.3 |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | 0.789 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10.81 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add a solution of glyoxylic acid monohydrate (9.21 g, 0.1 mol) in water (20 mL) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product, 2-hydroxyquinoxaline, in a vacuum oven at 60-70 °C to a constant weight.
Characterization of 2-Hydroxyquinoxaline:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 265-270 °C.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1680-1660 (C=O stretch, amide), 1610, 1580 (C=C and C=N stretch).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.8-7.3 (m, 4H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0 (C=O), 140.1, 133.5, 131.0, 129.8, 128.5, 124.0, 115.5.
-
Mass Spectrometry (EI): m/z 146 (M⁺).
It is important to note that 2-hydroxyquinoxaline exists in a tautomeric equilibrium with its lactam form, 2(1H)-quinoxalinone. In solution and in the solid state, the lactam form is generally predominant.[5]
Part 2: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
This part is further divided into two stages: the N-alkylation of 2-hydroxyquinoxaline with ethyl chloroacetate to form the ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Stage 2a: N-Alkylation to Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate
Reaction Mechanism and Rationale:
The N-alkylation of the quinoxalin-2-one is a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the quinoxalin-2-one ring acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a good leaving group (chloride). The reaction is carried out in the presence of a base, such as anhydrous potassium carbonate, which deprotonates the N-H of the quinoxalin-2-one, thereby increasing its nucleophilicity.[6] Acetonitrile is a suitable solvent for this reaction as it is polar aprotic and can dissolve both the reactants and the base, facilitating the reaction.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | B.P. (°C) | Density (g/mL) |
| 2-Hydroxyquinoxaline | C₈H₆N₂O | 146.15 | - | - |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 | 1.149 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.428 |
| Acetonitrile | C₂H₃N | 41.05 | 81-82 | 0.786 |
Procedure:
-
To a stirred suspension of 2-hydroxyquinoxaline (14.6 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in acetonitrile (150 mL) in a 250 mL round-bottom flask, add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC (ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure ethyl (2-oxoquinoxalin-1(2H)-yl)acetate.
Characterization of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, H-3), 7.9-7.3 (m, 4H, Ar-H), 4.85 (s, 2H, N-CH₂), 4.25 (q, J=7.2 Hz, 2H, O-CH₂), 1.30 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O, ester), 154.5 (C=O, amide), 139.0, 133.0, 132.0, 130.5, 129.0, 124.5, 115.0, 62.0 (O-CH₂), 45.0 (N-CH₂), 14.2 (CH₃).
-
Mass Spectrometry (ESI): m/z 233 (M+H)⁺.
Stage 2b: Hydrolysis to (2-oxoquinoxalin-1(2H)-yl)acetic acid
Reaction Mechanism and Rationale:
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) |
| Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate | C₁₂H₁₂N₂O₃ | 232.24 |
| Sodium Hydroxide | NaOH | 40.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Ethanol | C₂H₅OH | 46.07 |
| Water | H₂O | 18.02 |
Procedure:
-
Dissolve ethyl (2-oxoquinoxalin-1(2H)-yl)acetate (23.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (20 mL) to the flask.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.
Characterization of (2-oxoquinoxalin-1(2H)-yl)acetic acid:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (br s, 1H, COOH), 8.20 (s, 1H, H-3), 7.9-7.4 (m, 4H, Ar-H), 4.90 (s, 2H, N-CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0 (C=O, acid), 154.0 (C=O, amide), 139.5, 133.2, 132.5, 130.8, 129.5, 124.2, 115.2, 44.5 (N-CH₂).
-
IR (KBr, cm⁻¹): 3200-2500 (O-H stretch, carboxylic acid), 1720 (C=O stretch, carboxylic acid), 1670 (C=O stretch, amide).
-
Mass Spectrometry (ESI): m/z 205 (M+H)⁺.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 2-hydroxyquinoxaline | Incomplete reaction. | Ensure the reaction is refluxed for the specified time and monitor by TLC. |
| Loss of product during washing. | Use cold ethanol for washing the precipitate. | |
| Step 2a: Incomplete N-alkylation | Inactive base. | Use freshly dried, anhydrous potassium carbonate. |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended duration. | |
| Step 2b: Incomplete hydrolysis | Insufficient base or reaction time. | Use the specified molar excess of NaOH and monitor the reaction by TLC. |
| Re-esterification during workup. | Ensure the solution is sufficiently acidic (pH 2-3) during precipitation. |
Conclusion
This application note provides a robust and reliable two-step protocol for the synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers in drug discovery and development can efficiently produce this valuable intermediate for the synthesis of novel quinoxaline-based compounds with potential therapeutic applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds.
References
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024).
- BenchChem. (2025).
- Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
- PubChem. (2024). 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.
- Chauhan, A., & Kumar, R. (2020). Quinoxaline: A versatile nucleus in medicinal chemistry. Current Bioactive Compounds, 16(6), 707-724.
- El-Gendy, M. A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6299.
- CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
- BenchChem. (2025). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). BenchChem.
- Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds.
- Ramli, Y., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.
- PubChem. (2024). 2(1H)-Quinoxalinone.
- 62° CBQ - Optimized synthesis and characterization of ethyl N-cycloamine acetates. (2022). Anais do 62° Congresso Brasileiro de Química.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Quinoxaline: Synthetic and pharmacological perspectives. (2014). International Journal of Pharmaceutical Research and Development, 6(5), 1-11.
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Topic: A Multi-Tiered Strategy for Evaluating the Antimicrobial Efficacy of (2-oxoquinoxalin-1(2H)-yl)acetic acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic framework in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial efficacy.[1] (2-Oxoquinoxalin-1(2H)-yl)acetic acid represents a versatile building block for the synthesis of novel quinoxaline-based therapeutic agents.[2] This guide provides a comprehensive, field-proven strategy for researchers engaged in the discovery and development of such agents. We present a tiered approach, beginning with high-throughput qualitative screening and progressing to detailed quantitative and kinetic characterization. The protocols herein are designed to be self-validating, incorporating essential controls and referencing established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4] This document explains not only the procedural steps but also the underlying scientific rationale, empowering researchers to generate a robust data package for their novel chemical entities.
The Quinoxaline Scaffold: A Foundation for Antimicrobial Discovery
Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active compounds.[5] Their structural similarity to other bioisosteres like quinolines and naphthalenes provides a strategic avenue for developing novel therapeutics that may circumvent existing resistance mechanisms.[1] The broad-spectrum activity of quinoxalines includes antibacterial, antifungal, antiviral, and anticancer properties.[6][7][8]
The mechanism of action for many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves bioreduction within the microbial cell under hypoxic conditions.[9][10] This process generates reactive oxygen species (ROS) and other free radicals, which subsequently cause oxidative damage to critical macromolecules, most notably DNA, leading to cell death.[10] This mode of action, which inhibits DNA synthesis, distinguishes it from many conventional antibiotics and makes it a compelling area for new drug development.[9]
(2-Oxoquinoxalin-1(2H)-yl)acetic acid serves as an ideal starting scaffold. Its carboxylic acid functional group provides a reactive handle for chemical modification, enabling the synthesis of diverse libraries of derivatives (e.g., amides, esters) for structure-activity relationship (SAR) studies.[11][12] The protocols outlined below provide a systematic framework for evaluating these new chemical entities.
A Tiered Strategy for Antimicrobial Efficacy Testing
A logical, tiered approach to screening is essential for efficient drug discovery. It allows for the rapid identification of promising "hits" from a large library of compounds, which can then be subjected to more rigorous, lower-throughput assays for detailed characterization. This workflow conserves resources by focusing on the most potent candidates.
Figure 1: A tiered workflow for the comprehensive evaluation of novel antimicrobial candidates.
Protocol 3.1: Agar Well Diffusion for Primary Screening
This method is a cost-effective and straightforward technique for the initial screening of a large number of compounds to qualitatively assess their antimicrobial activity.[13][14]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well.[15] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control: Known antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL)
-
Negative control: Solvent (e.g., 10% DMSO in sterile water)[15]
-
Sterile 0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, and tips
-
Sterile cork borer (6 mm diameter)
-
Incubator (35-37°C)
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[13]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, aseptically punch uniform wells (6 mm diameter) into the agar.[15]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.[15]
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours (or in a refrigerator for 30 minutes) to permit diffusion of the compounds into the agar before significant bacterial growth begins.[15]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well using calipers.
Interpretation: A zone of inhibition around the well containing the test compound indicates antimicrobial activity. The larger the zone, the more potent the compound may be. The negative control should show no zone of inhibition. The results from the positive control validate the assay's performance.
Protocol 4.1: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[17] This protocol is based on CLSI guidelines.[3][4]
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity (growth).
Figure 2: Workflow and interpretation of a broth microdilution assay. The MIC is the first clear well (8 µg/mL).
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in 3.1, then diluted)
-
Test compound and control antibiotic stock solutions
-
Multichannel pipette
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This creates a 2-fold dilution series.
-
Controls: Well 11 will serve as the Growth Control (GC), containing 50 µL of CAMHB but no drug. Well 12 is the Sterility Control (SC), containing 100 µL of CAMHB only.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the Sterility Control (well 12). The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[18]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[17] The Growth Control must be turbid and the Sterility Control must be clear for the assay to be valid.
Data Presentation:
| Compound | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Derivative X | MRSA | 4 | 8 | 1 - 8 |
| Vancomycin | MRSA | 4 | 4 | 1 - 8 |
| Derivative X | E. coli | 16 | 32 | 8 - 64 |
| Ciprofloxacin | E. coli | 0.25 | 1 | 0.125 - 2 |
| MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of tested isolates, respectively.[19] |
Protocol 5.1: Time-Kill Kinetics Assay
This assay provides critical information on the pharmacodynamics of a compound, determining whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[20]
Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the killing kinetics.[21]
Materials:
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in CAMHB
-
Test compound at concentrations of 0.5x, 1x, 2x, and 4x MIC
-
Growth Control (no drug)
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
TSA plates for plating
-
Shaking incubator
Step-by-Step Protocol:
-
Setup: Prepare sterile tubes containing CAMHB and the appropriate concentrations of the test compound. Also, prepare a growth control tube with no compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[21]
-
Serial Dilution and Plating: Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation and Sampling: Place the tubes in a shaking incubator at 37°C. At subsequent time points (e.g., 2, 4, 8, and 24 hours), repeat steps 3 and 4 for each tube.[18][21]
-
Colony Counting: Incubate all TSA plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Convert the CFU/mL values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL against time for each concentration.
Interpretation:
-
Bactericidal Activity: Defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[20][21]
-
Bacteriostatic Activity: Inhibition of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum. The bacterial count remains relatively stable.
-
Indifference: Little to no effect compared to the growth control.
Sample Data Table:
| Time (hr) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 |
| 2 | 6.81 | 5.15 | 4.21 |
| 4 | 7.95 | 4.33 | 3.02 |
| 8 | 8.82 | 3.54 | <2.0 (Limit of Detection) |
| 24 | 9.10 | 3.11 | <2.0 (Limit of Detection) |
Protocol 6.1: Real-Time Viability using Bioluminescence
Bioluminescence assays offer a rapid, high-throughput alternative for assessing antimicrobial effects in real-time.[22] They are particularly useful for understanding the immediate impact of a compound on bacterial metabolic activity.
Principle: This method utilizes bacterial strains (e.g., P. aeruginosa Xen 41, S. aureus SAP229) engineered to express the lux operon, which produces light as a direct byproduct of a healthy metabolic state.[23] A reduction in the bioluminescent signal is directly proportional to a decrease in bacterial viability and metabolic activity.[24][25]
Materials:
-
Bioluminescent bacterial strain
-
Sterile, white-walled, clear-bottom 96-well plates
-
Test compound dilutions
-
Plate-reading luminometer with temperature control
Step-by-Step Protocol:
-
Assay Setup: Prepare serial dilutions of the test compound directly in the white-walled 96-well plate, similar to the MIC protocol. Include growth and sterility controls.
-
Inoculum Preparation: Grow the bioluminescent strain to the mid-log phase and dilute to a standardized starting concentration in broth.
-
Inoculation: Inoculate the wells with the bacterial suspension.
-
Real-Time Measurement: Immediately place the plate into a luminometer set at 37°C. Measure the luminescence (in Relative Light Units, RLU, or Counts Per Second, CPS) from each well at regular intervals (e.g., every 15-30 minutes) for several hours.[24]
-
Data Analysis: Plot the luminescence signal over time for each compound concentration.
Interpretation: A rapid, dose-dependent decrease in the bioluminescent signal compared to the untreated control indicates potent antimicrobial activity.[23] This assay provides immediate insight into the speed of action, complementing the endpoint data from a traditional time-kill assay.
Summary and Data Synthesis
The comprehensive evaluation of a novel (2-oxoquinoxalin-1(2H)-yl)acetic acid derivative requires the synthesis of data from multiple assays.
| Assay Type | Principle | Key Output | Throughput | Main Advantage |
| Agar Well Diffusion | Diffusion through solid media | Zone of Inhibition (mm) | High | Simple, cost-effective primary screen[13] |
| Broth Microdilution | Inhibition of growth in liquid media | MIC (µg/mL) | Medium-High | Gold standard for potency (quantitative)[17] |
| Time-Kill Kinetics | Viable cell counts over time | log₁₀ CFU/mL vs. Time | Low | Differentiates bactericidal vs. bacteriostatic[20][26] |
| Bioluminescence | Metabolic output (light) | RLU/CPS vs. Time | High | Real-time, rapid assessment of viability[22][27] |
A promising antimicrobial candidate derived from the (2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold would ideally exhibit a significant zone of inhibition, a low MIC value, and demonstrate rapid, concentration-dependent bactericidal activity in a time-kill assay. The integration of these robust methodologies provides the critical data package needed to advance promising compounds through the drug discovery pipeline.
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Jain, S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. Available at: [Link]
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Chen, J., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]
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Volf, M., et al. (2015). Bioluminescent assay for evaluating antimicrobial activity in insect haemolymph. European Journal of Entomology. Available at: [Link]
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Kong, R., et al. (2019). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link]
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Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. Available at: [Link]
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el-Hawash, S. A., et al. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing. Pharmazie. Available at: [Link]
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Suominen, I., et al. (2024). Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]
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Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. Available at: [Link]
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Suominen, I., et al. (2024). Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Adhikari, A. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
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Kováts, N., & Horváth, E. (2016). Bioluminescence-based assays for assessing antibacterial properties of medicinal plants. Acta Botanica Hungarica. Available at: [Link]
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Puthia, M., et al. (2021). Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria. Journal of Visualized Experiments. Available at: [Link]
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Kumar, P., & P.S., A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research. Available at: [Link]
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Lab Tech. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. Available at: [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Antifungals. Journal of Clinical Microbiology. Available at: [Link]
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Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms. Available at: [Link]
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Al-Dhaheri, A. M., & Al-Hassawi, F. S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
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Koskela, S. (2019). Validation of high-throughput time-kill assay. University of Helsinki. Available at: [Link]
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Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. Burns. Available at: [Link]
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CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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Goli, V. R., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Patel, B. R., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica. Available at: [Link]
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Application of Quinoxaline Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
Introduction: The Emergence of Quinoxaline Derivatives in Oncology Research
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology due to their diverse pharmacological activities, including potent anticancer properties.[3] These compounds have demonstrated efficacy against a range of cancer cell lines, operating through various mechanisms of action.[2][4] This technical guide provides an in-depth exploration of the application of quinoxaline derivatives in cancer cell lines, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with crucial cellular processes in cancer cells. Many derivatives act as competitive inhibitors of protein tyrosine kinases (PTKs), which are pivotal in controlling cell proliferation, division, and survival.[5] Dysregulation of PTK signaling is a hallmark of many cancers, making them attractive therapeutic targets.[5] Furthermore, several quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[5][6] Some derivatives also exhibit inhibitory effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[7][8]
This guide will delve into specific case studies of quinoxaline derivatives, detailing their application against particular cancer cell lines and elucidating their mechanisms of action through signaling pathway diagrams and comprehensive experimental protocols.
Case Study 1: A Quinoxaline Derivative Inducing Apoptosis and S-Phase Arrest in Prostate Cancer (PC-3) Cells via Topoisomerase II Inhibition
Certain novel quinoxaline derivatives have shown potent and selective anticancer activity against prostate cancer cells (PC-3).[3] One such derivative, referred to here as Compound IV, demonstrated a high cytotoxic effect on PC-3 cells with a low IC50 value, while exhibiting lower toxicity towards normal cells.[3] The primary mechanism of action for this compound was identified as the induction of apoptosis and cell cycle arrest at the S phase, mediated through the inhibition of topoisomerase II.[3]
Mechanism of Action: Topoisomerase II Inhibition and Apoptotic Cascade
Compound IV exerts its anticancer effects by targeting topoisomerase II, a crucial enzyme involved in DNA replication and chromosome segregation. By inhibiting this enzyme, the compound induces DNA damage, which in turn triggers a cascade of events leading to apoptosis. This process involves the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins like caspases, alongside the downregulation of anti-apoptotic proteins such as Bcl-2.[3]
Caption: Signaling pathway of Compound IV in PC-3 cells.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]
Protocol:
-
Seed PC-3 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[10]
-
Treat the cells with various concentrations of the quinoxaline derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.[11][12]
-
After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[15]
Protocol:
-
Seed PC-3 cells and treat them with the IC50 concentration of the quinoxaline derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol and store them at 4°C for at least 2 hours.[16][17]
-
Wash the fixed cells with PBS and resuspend them in a staining buffer containing propidium iodide (PI) and RNase A.[16][17]
-
Incubate the cells in the dark for 30 minutes at room temperature.[17]
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[18]
Protocol:
-
Treat PC-3 cells with the quinoxaline derivative at different concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer to extract total proteins.[19]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, caspase-3, caspase-8, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.[20]
Case Study 2: A Quinoxaline Derivative Targeting the PI3K/Akt/mTOR Pathway in Various Cancer Cell Lines
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8] Its dysregulation is a common event in many cancers.[7] Several quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[7][8]
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Quinoxaline-based PI3K/mTOR inhibitors typically act by competing with ATP for the binding site in the kinase domain of these enzymes.[5] This dual inhibition effectively blocks the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.
Experimental Protocols
To confirm the direct inhibitory effect of the quinoxaline derivative on PI3K and mTOR, an in vitro kinase assay can be performed. This assay measures the enzymatic activity of the purified kinases in the presence of the inhibitor.
Protocol:
-
Use a commercially available kinase assay kit for PI3K and mTOR.
-
Incubate the purified recombinant PI3K or mTOR enzyme with its specific substrate and ATP in the presence of varying concentrations of the quinoxaline derivative.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.
-
Calculate the IC50 value of the compound for each kinase.
To assess the effect of the quinoxaline derivative on the PI3K/Akt/mTOR pathway in cancer cells, western blotting can be used to measure the phosphorylation status of key downstream proteins.
Protocol:
-
Treat cancer cells (e.g., MCF-7 breast cancer cells, known for PI3K pathway activation) with the quinoxaline derivative for a specified time.
-
Lyse the cells and perform western blotting as described in Case Study 1.
-
Use primary antibodies to detect the phosphorylated forms of Akt (p-Akt) and S6 ribosomal protein (p-S6), a downstream target of mTOR.
-
Also, probe for total Akt and total S6 as loading controls.
-
A decrease in the levels of p-Akt and p-S6 upon treatment with the quinoxaline derivative would indicate inhibition of the PI3K/Akt/mTOR pathway.
Data Presentation: Summarizing Anticancer Activity
For a clear comparison of the efficacy of different quinoxaline derivatives or the sensitivity of various cancer cell lines, quantitative data should be summarized in a table.
| Quinoxaline Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [3] |
| Compound III | PC-3 (Prostate) | MTT | 4.11 | [3] |
| Compound 10 | HL-60 (Leukemia) | Cytotoxicity | 0.803 | [21] |
| Compound 10 | PC-3 (Prostate) | Cytotoxicity | 3.047 | [21] |
| Compound 15 | HL-60 (Leukemia) | Cytotoxicity | 1.619 | [21] |
| Compound 15 | PC-3 (Prostate) | Cytotoxicity | 3.506 | [21] |
| Compound VIIIc | HCT116 (Colon) | Cytotoxicity | - | [5] |
| Compound VIId | HCT116 (Colon) | Cytotoxicity | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Conclusion and Future Perspectives
Quinoxaline derivatives represent a promising class of anticancer agents with diverse mechanisms of action.[1][2] The case studies presented here illustrate their potential to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways in cancer cells. The provided protocols offer a robust framework for researchers to evaluate the anticancer properties of novel quinoxaline compounds in various cancer cell lines.
Future research in this area should focus on optimizing the structure of quinoxaline derivatives to enhance their potency, selectivity, and pharmacokinetic properties. While many studies have demonstrated promising in vitro activity, further preclinical and clinical investigations are necessary to translate these findings into effective cancer therapies.[1] The main challenge associated with some quinoxaline compounds is their toxicity, and ongoing research aims to develop derivatives with improved safety profiles.[1]
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Abdel-Aziem, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1057. Available at: [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. Available at: [Link]
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Abdelall, E. K. A., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Bioorganic Chemistry, 154, 109116. Available at: [Link]
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Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology. Available at: [Link]
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protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
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ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives. Available at: [Link]
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Cell Press. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Cell. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
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Japanese Society of Medical Oncology. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(6), 1801-1831. Available at: [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Available at: [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]
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Cell Signaling Technology. (2013). Western Blotting Protocol. Available at: [Link]
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HMP Education. (2014). Targeting the PI3K-Akt-mTOR Pathway. Available at: [Link]
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Application Notes and Protocols: Experimental Setup for Aldose Reductase Inhibition Assay
Introduction: The Critical Role of Aldose Reductase in Diabetic Complications
Aldose reductase (AR), designated as AKR1B1, is a pivotal enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway becomes a significant contributor to the pathogenesis of long-term diabetic complications. AR catalyzes the NADPH-dependent reduction of glucose to sorbitol. The subsequent intracellular accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH cofactor can deplete cellular antioxidant reserves, leading to oxidative stress. These events are implicated in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and mitigation of these debilitating conditions.
This comprehensive guide provides a detailed protocol for the in vitro spectrophotometric assay to screen and characterize potential aldose reductase inhibitors, offering insights into the experimental design, data analysis, and interpretation for researchers in drug discovery and development.
Principle of the Assay
The aldose reductase inhibition assay is a robust and widely adopted spectrophotometric method. The principle lies in monitoring the enzymatic activity of AR by measuring the decrease in absorbance of the cofactor NADPH at 340 nm. Aldose reductase catalyzes the reduction of an aldehyde substrate, commonly DL-glyceraldehyde, to its corresponding alcohol. This reaction is dependent on the oxidation of NADPH to NADP+. The rate of NADPH disappearance, observed as a decrease in absorbance at 340 nm, is directly proportional to the aldose reductase activity. Potential inhibitors of aldose reductase will decrease the rate of this reaction.
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Part 2: Kinetic Analysis of Inhibition
To understand the mechanism by which a compound inhibits aldose reductase, a kinetic analysis is essential. This involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Experimental Setup for Kinetic Studies
-
Perform the assay with varying concentrations of the substrate (DL-glyceraldehyde).
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.
Data Analysis: Lineweaver-Burk Plot
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is useful for distinguishing between different types of reversible inhibition. It is a plot of the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In the Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged), but the x-intercepts differ (Km increases).
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. The lines intersect on the x-axis (Km is unchanged), but the y-intercepts differ (Vmax decreases).
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel, indicating that both Vmax and Km are decreased.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines intersect at a point other than on the axes.
Diagram of Inhibition Types on a Lineweaver-Burk Plot
Caption: Representative Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Calculation of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency and is more specific than the IC50 value as it is independent of the substrate concentration. For a competitive inhibitor, Ki can be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | Inactive enzyme preparation. | Prepare fresh enzyme solution. Ensure proper storage conditions (-80°C for long-term). |
| Incorrect buffer pH. | Verify the pH of the phosphate buffer is 6.2. | |
| Degraded NADPH. | Prepare NADPH solution fresh before each experiment and keep it on ice and protected from light. | |
| High background absorbance | Contaminated reagents. | Use high-purity water and reagents. Filter solutions if necessary. |
| Precipitation of the test compound. | Check the solubility of the test compound in the assay buffer. Adjust the final solvent concentration (e.g., DMSO) to be as low as possible (typically <1%). | |
| Inconsistent results | Pipetting errors. | Use calibrated micropipettes and ensure proper mixing. |
| Temperature fluctuations. | Use a temperature-controlled spectrophotometer or water bath for pre-incubation. | |
| Instability of the test compound. | Assess the stability of the compound under assay conditions. |
Conclusion
This application note provides a comprehensive framework for conducting a robust and reliable in vitro aldose reductase inhibition assay. By following the detailed protocols for the initial screening and subsequent kinetic analysis, researchers can effectively identify and characterize potential therapeutic agents targeting aldose reductase. A thorough understanding of the assay principle, careful execution of the experimental steps, and accurate data interpretation are crucial for advancing the development of novel treatments for diabetic complications.
References
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Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380–392. [Link]
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Wikipedia. (2023). Lineweaver–Burk plot. [Link]
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Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomedical research international, 2011, 465204. [Link]
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Joshi, T., Singh, P., & Pande, A. (2020). Role of aldose reductase in diabetic complications. ResearchGate. [Link]
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Vedanthadesikan, P., et al. (2019). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Pharmacology, 10, 1441. [Link]
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Yadav, U. C. S., et al. (2020). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. Current Medicinal Chemistry, 27(16), 2634-2653. [Link]
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Wikipedia. (2023). Aldose reductase. [Link]
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MCAT. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Larrabee, J. A., et al. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Omega, 2(9), 6035–6044. [Link]
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Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. [Link]
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Das, B., & Srivastava, S. K. (1985). Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 840(2), 324-331. [Link]
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Ramana, K. V., & Srivastava, S. K. (2010). Aldose reductase: a new therapeutic target for inflammatory pathologies. International journal of biochemistry and cell biology, 42(1), 17-20. [Link]
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Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. [Link]
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Wikipedia. (2023). IC50. [Link]
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ScienceDirect. (n.d.). Aldose Reductase. [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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Goldberg, I. J., & Accili, D. (2010). Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model. Circulation Research, 106(9), 1439-1449. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
Application Notes & Protocols: High-Throughput Screening Methods for Quinoxaline Compounds
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
The quinoxaline motif, a heterocyclic system composed of a fused benzene and pyrazine ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in compounds exhibiting a vast array of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Quinoxaline derivatives have demonstrated the ability to interact with a diverse range of biological targets, notably as competitive inhibitors of protein kinases, modulators of protein-protein interactions (PPIs), and DNA-intercalating agents.[6][7][8]
Many quinoxaline-based agents exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[2] Their structural versatility allows for extensive chemical modification, making them ideal candidates for the construction of large, diverse compound libraries. High-Throughput Screening (HTS) provides the essential technological framework to efficiently interrogate these libraries, enabling the rapid identification of novel hit compounds for progression into drug discovery pipelines.[9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of modern HTS methodologies for the discovery and characterization of bioactive quinoxaline compounds. It combines field-proven insights with detailed, self-validating experimental protocols.
Strategic Selection of HTS Assays for Quinoxaline Libraries
The choice of an HTS assay is fundamentally dictated by the biological question being asked and the predicted mechanism of action for the compound library. For quinoxalines, which are known to modulate enzymatic activity and cellular pathways, both biochemical and cell-based assays are highly relevant. The key is to select an assay technology that is robust, scalable, and provides a clear, unambiguous readout.
Core Principles for Assay Selection:
-
Homogeneous Format: "Mix-and-read" assays are strongly preferred for HTS to minimize pipetting steps, reduce variability, and facilitate automation.[10] Technologies like TR-FRET, AlphaScreen, and luminescence-based assays excel in this regard.
-
Robustness & Reproducibility: The assay must have a large signal-to-background window and low variability, typically quantified by a Z'-factor. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[11][12]
-
Mitigation of Compound Interference: Quinoxaline derivatives, like many aromatic heterocycles, can exhibit autofluorescence or light scattering, which can interfere with fluorescence-based readouts.[10] Time-resolved fluorescence (e.g., TR-FRET) or luminescence-based methods are often employed to circumvent these issues.[13]
The following sections detail protocols for several state-of-the-art HTS assays particularly well-suited for screening quinoxaline libraries.
Protocol 1: Biochemical Screening for Kinase Inhibitors via TR-FRET
Rationale: Many quinoxaline derivatives are ATP-competitive inhibitors of protein kinases.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous technology for measuring kinase activity. It uses a long-lifetime lanthanide donor (e.g., Terbium) and a fluorescent acceptor. Energy transfer only occurs when the donor and acceptor are in close proximity, and the time-resolved detection minimizes interference from compound fluorescence.[13][14] This protocol describes a universal assay adaptable to many tyrosine and serine/threonine kinases.
Experimental Workflow Diagram:
Caption: Workflow for a TR-FRET-based kinase inhibitor HTS assay.
Detailed Step-by-Step Methodology (384-well format):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each quinoxaline compound from the library source plate to a low-volume, 384-well black assay plate. Include wells for positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Prepare the target kinase in 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).[15] Dispense 5 µL of the kinase solution into each well.
-
Compound-Enzyme Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare a 2x solution of the biotinylated peptide substrate and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to sensitively detect competitive inhibitors.[15] Add 5 µL of this mix to each well to initiate the kinase reaction.
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at RT. Optimize this time to ensure the reaction is within the linear range (typically <30% substrate turnover).
-
Reaction Termination and Detection: Prepare a stop/detection solution containing a Terbium (Tb)-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg²⁺, stopping the kinase reaction.[15] Add 10 µL of this solution to each well.
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at RT to allow the detection antibody to bind the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor wavelength (e.g., 615 nm for Tb) and the acceptor wavelength (e.g., 665 nm).
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)]).
-
Flag primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Protocol 2: Cell-Based Screening for Cytotoxicity/Viability via Luminescence
Rationale: A primary goal in screening quinoxalines, especially for oncology, is to identify compounds that selectively kill cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS method for this purpose. It quantifies ATP, an indicator of metabolically active cells.[16][17] The "add-mix-measure" format is extremely simple and robust. The luminescent readout has very low interference from colored or fluorescent compounds, a key advantage when screening diverse chemical libraries.[17]
Signaling Pathway Context: PI3K/Akt/mTOR
Quinoxaline derivatives frequently inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] Inhibition of this pathway leads to apoptosis and a decrease in cell viability, which is the endpoint measured by this assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline compounds.
Detailed Step-by-Step Methodology (384-well format):
-
Cell Seeding: Using a multichannel pipette or automated dispenser, seed cancer cells (e.g., HCT116, MCF-7) into a 384-well, solid white, tissue-culture treated plate at a pre-optimized density (e.g., 1,000 cells/well) in 50 µL of culture medium.
-
Cell Attachment: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Addition: Add 50 nL of quinoxaline compounds and controls (DMSO vehicle; positive control like Staurosporine) to the assay plates.
-
Treatment Incubation: Return plates to the incubator for 48-72 hours.
-
Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics.[18]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well. This single addition lyses the cells and provides the luciferase and substrate needed for the reaction.[18][19]
-
Signal Generation: Place the plate on an orbital shaker for 2 minutes at a low speed to ensure complete cell lysis and mixing.[18]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Data Acquisition: Read the luminescence on a plate luminometer.
Data Analysis:
-
Normalize the data using controls: % Viability = 100 * [(Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)].
-
Active cytotoxic compounds will have low % Viability values.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values for confirmed hits from dose-response curves.
Data Presentation & Hit Validation
A successful HTS campaign generates a list of "primary hits." However, this list invariably contains false positives. A rigorous, multi-step validation cascade is essential to identify genuine, high-quality hits for further study.[20]
Table 1: Typical HTS Assay Performance Metrics
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (CTG) | Acceptance Criteria | Rationale |
| Z'-Factor | 0.6 - 0.9 | 0.5 - 0.8 | > 0.5 | Indicates excellent separation between positive and negative controls, ensuring assay robustness.[11] |
| Signal-to-Background | > 5 | > 10 | Assay Dependent | A high ratio ensures that hits can be clearly distinguished from baseline noise. |
| Primary Hit Rate | 0.5% - 2.0% | 0.5% - 3.0% | < 3-5% | An unusually high hit rate may suggest systemic assay artifacts or promiscuous compounds.[21] |
| DMSO Tolerance | < 2% | < 1% | No significant signal change | Ensures the solvent for compounds does not interfere with the assay readout. |
Table 2: Example Hit Characterization Data for Quinoxaline Compounds
| Compound ID | Primary Screen (% Inhibition) | Confirmation IC₅₀ (µM) [Primary Assay] | Orthogonal Assay IC₅₀ (µM) [e.g., AlphaScreen] | Cell Viability GI₅₀ (µM) [HCT116 cells] |
| QXN-001 | 85.2 | 0.25 | 0.31 | 1.5 |
| QXN-002 | 78.9 | 1.10 | 0.95 | 2.5 |
| QXN-003 (False Positive) | 65.1 | > 50 | > 50 | > 50 |
| QXN-004 | 92.4 | 0.08 | 0.11 | 0.9 |
Data is illustrative. Actual values for quinoxaline derivatives can vary significantly based on the specific target and cell line. For example, specific quinoxaline derivatives have shown GI₅₀ values as low as 2.5 µM against HCT116 cells.[3]
Hit Validation Workflow:
The goal of hit validation is to confirm activity, eliminate artifacts, and demonstrate target engagement.[22][23]
Caption: A robust workflow for validating hits from primary HTS.
Key Validation Steps & Protocols:
-
Hit Confirmation: Re-test all primary hits in triplicate at the same concentration used in the primary screen to eliminate hits resulting from random error.[23]
-
Dose-Response Analysis: Perform 10-point dose-response curves on confirmed hits to determine potency (IC₅₀/EC₅₀) and assess the quality of the curve (Hill slope, R²).[24]
-
Orthogonal Assays: Confirm active compounds using a technology with a different detection principle.[20][24] For example, a TR-FRET kinase hit can be confirmed using an AlphaScreen assay, which also measures substrate phosphorylation but relies on a chemiluminescent, proximity-based signal. This ensures the observed activity is not an artifact of the primary assay's detection system.
-
Biophysical Validation (Target Engagement): For target-based hits, it is crucial to confirm direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target within the complex environment of a cell.[25][26][27] Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ). This shift (ΔTₘ) is a direct indicator of target engagement. This technique is invaluable for validating that a compound that inhibits a kinase in a biochemical assay also binds to that same kinase in a cellular context.
Conclusion
The quinoxaline scaffold remains a highly productive starting point for the discovery of novel therapeutics. The successful identification of potent and selective lead compounds from quinoxaline libraries is critically dependent on the strategic application of robust and well-validated HTS methodologies. By selecting assays that are mechanistically appropriate and technologically sound—such as TR-FRET for biochemical targets and luminescence-based viability assays for cellular phenotypes—researchers can efficiently navigate the complexities of large-scale screening. A rigorous, multi-step hit validation workflow, incorporating orthogonal biochemical and biophysical assays like CETSA, is non-negotiable for eliminating artifacts and ensuring that downstream resources are focused on the most promising chemical matter. The protocols and strategies outlined in this guide provide a comprehensive framework for executing successful HTS campaigns against this privileged compound class.
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Al-Amin, R., Gallant, C., Muthelo, P., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. Available at: [Link]
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Bansal, R., & Kumar, A. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]
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Fernández-Pérez, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8196. Available at: [Link]
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Abdelall, E. K. A., et al. (2023). Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review. ResearchGate. Available at: [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Labbé, C. M., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 17(30), 7115-7120. Available at: [Link]
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Williams, B. P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(12), 8565–8573. Available at: [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. Available at: [Link]
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Zhang, W., et al. (2022). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Journal of Medicinal Chemistry, 65(20), 13535–13554. Available at: [Link]
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Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
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Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(6), 1331–1340. Available at: [Link]
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Glickman, F., & Wu, X. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 14(7), 849–859. Available at: [Link]
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Chan, C. H., et al. (2013). High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 18(8), 910-8. Available at: [Link]
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James, L. I., et al. (2014). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Journal of Biomolecular Screening, 19(10), 1397–1406. Available at: [Link]
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. Available at: [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. Available at: [Link]
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Chojnacki, S., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12433. Available at: [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17–32. Available at: [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 17-32. Available at: [Link]
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Dispendix. (2023). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]
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Zhang, X. D. (2011). Data Analysis Approaches in High Throughput Screening. High-Throughput Screening for Food Safety Assessment, 199-216. Available at: [Link]
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Zhu, C. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 231, 114164. Available at: [Link]
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El-Damasy, A. K., et al. (2020). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Future Medicinal Chemistry, 12(15), 1425-1451. Available at: [Link]
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Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Axxam. Available at: [Link]
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
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Mastering the Purification of (2-oxoquinoxalin-1(2H)-yl)acetic acid: An Application Guide
Introduction: The Critical Role of Purity in Quinoxalinone-Based Drug Discovery
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a key heterocyclic building block in medicinal chemistry. Its quinoxalinone core is a privileged scaffold, integral to the development of targeted therapeutics, including potent inhibitors of challenging oncogenic drivers.[1] The journey from crude synthesis to a highly purified active pharmaceutical ingredient (API) is paved with meticulous purification steps. The presence of even minute impurities, such as unreacted starting materials or side-products, can significantly impact the validity of biological screening data, compromise patient safety in later stages, and create hurdles in regulatory approval.
This comprehensive guide provides a detailed exploration of robust purification techniques for (2-oxoquinoxalin-1(2H)-yl)acetic acid. We will delve into the mechanistic underpinnings of each method, offering field-proven protocols for recrystallization, acid-base extraction, and column chromatography. This document is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this important class of compounds.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most common synthetic route to (2-oxoquinoxalin-1(2H)-yl)acetic acid involves the reaction of o-phenylenediamine with an appropriate dicarbonyl compound or its equivalent, followed by N-alkylation with an acetic acid moiety.[2] A thorough understanding of the potential impurities arising from this synthesis is paramount for designing an effective purification strategy.
Table 1: Potential Impurities in the Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
| Impurity Class | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | o-phenylenediamine, ethyl chloroacetate | Incomplete reaction or non-stoichiometric addition of reagents. o-phenylenediamine is prone to oxidation, leading to colored impurities. |
| Intermediates | 2(1H)-quinoxalinone | Incomplete N-alkylation of the quinoxalinone intermediate. |
| Side-Products | Bis-alkylated products, positional isomers | Reaction at both nitrogen atoms of o-phenylenediamine or alternative cyclization pathways. |
| Reagent-Related Impurities | Polymeric materials, decomposition products | Degradation of reagents or solvents under the reaction conditions. |
The purification strategy must be designed to effectively separate the target molecule from these structurally similar and dissimilar impurities.
Purification Strategy Workflow
A multi-step approach is often necessary to achieve the high purity required for pharmaceutical applications. The following workflow illustrates a logical sequence for the purification of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Sources
Application Notes and Protocols for the Analytical Characterization of Quinoxaline Derivatives
Introduction
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant biological activity. Their diverse pharmacological applications, including antibacterial, anticancer, antiviral, and anti-inflammatory properties, have positioned them as key scaffolds in drug discovery and development.[1][2] Furthermore, their unique electronic properties have led to their use in materials science as dyes and organic semiconductors.[3]
Given their therapeutic and technological potential, the precise and robust analytical characterization of quinoxaline derivatives is paramount. This guide provides a comprehensive overview of modern analytical techniques for the structural elucidation, quantification, and characterization of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and data interpretation.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized or isolated quinoxaline derivatives. These methods provide detailed information about the compound's chemical environment, functional groups, and overall connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including quinoxaline derivatives.[4] It provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1 Core Principles & Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, coupling constants, and signal intensities, one can deduce the connectivity of atoms within a molecule. For quinoxaline derivatives, NMR is crucial for confirming the substitution patterns on both the benzene and pyrazine rings.
1.1.2 Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a substituted quinoxaline.
Materials:
-
Substituted quinoxaline sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
High-quality 5 mm NMR tubes[4]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipettes and filter material (e.g., glass wool)[4]
Procedure:
-
Sample Preparation:
-
Accurately weigh the quinoxaline sample and dissolve it in the minimum amount of the chosen deuterated solvent in a clean vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[4]
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter.[4]
-
The final sample volume should be approximately 0.5-0.7 mL.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.[4]
-
1.1.3 Data Interpretation:
-
¹H NMR: Protons on the quinoxaline core typically resonate in the aromatic region (7.0-9.0 ppm). The chemical shifts and splitting patterns are indicative of the substitution pattern. For example, protons on the pyrazine ring often appear at a lower field (more deshielded) than those on the benzene ring.
-
¹³C NMR: The carbon signals will also appear in characteristic regions. The carbons of the pyrazine ring are typically found at a lower field compared to those of the benzene ring. The chemical shifts of carbons bearing substituents will be significantly affected by the nature of the substituent.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
1.2.1 Core Principles & Rationale
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The ionization method and the mass analyzer used will influence the type of information obtained. For quinoxaline derivatives, MS is essential for confirming the molecular formula and identifying substituents.
1.2.2 Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of a volatile quinoxaline derivative.
Materials:
-
Quinoxaline derivative sample
-
Volatile solvent (e.g., dichloromethane, methanol)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the quinoxaline derivative in a suitable volatile solvent.
-
If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility.[6]
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms) is often suitable.
-
Oven Temperature Program: A temperature ramp (e.g., 10 °C/min) is used to separate components based on their boiling points.[6]
-
-
Mass Spectrometer (MS):
-
1.2.3 Data Interpretation:
-
Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed and provides the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for quinoxalines include the loss of substituents and cleavage of the pyrazine ring. For example, a key fragment often observed is the loss of HCN from the pyrazine ring. The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.[6]
| Compound | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and Interpretation |
| 2,3-Dimethylquinoxaline | 158 | 157: [M - H]+, 130: [M - HCN]+, 117: [M - CH₃CN]+ |
| 2,3-Diphenylquinoxaline | 282 | 281: [M - H]+, 205: [M - C₆H₅]+, 102: [C₆H₅CN]+ |
| 5,8-Dibromo-2,3-diethylquinoxaline (Predicted) | 344 (with Br₂ isotopic pattern) | 329: [M - CH₃]+, 315: [M - C₂H₅]+, 265: [M - Br]+, 186: [M - 2Br]+ |
Table 1: Predicted and observed fragmentation patterns for selected quinoxaline derivatives under EI-MS.[6]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoxalines.
1.3.1 Core Principles & Rationale
Molecules with π-electrons can absorb light in the UV-visible region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. The introduction of substituents on the quinoxaline ring can cause shifts in the λmax, providing qualitative information about the electronic nature of the substituents.[7]
1.3.2 Experimental Protocol: UV-Vis Analysis
Objective: To determine the absorption maxima of a quinoxaline derivative.
Materials:
-
Quinoxaline derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the quinoxaline derivative in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
-
Instrumental Analysis:
-
Record the spectrum over a range of 200-800 nm.
-
Use the pure solvent as a blank.
-
1.3.3 Data Interpretation:
-
Quinoxaline itself exhibits absorption bands around 230-240 nm and 300-320 nm.
-
The position and intensity of these bands are influenced by the substituents. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups may cause a hypsochromic (blue) shift.[7] The introduction of conjugated spacers can also lead to a red shift and a broadening of the absorption window.[7]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating quinoxaline derivatives from complex mixtures and for their quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
2.1.1 Core Principles & Rationale
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quinoxaline derivatives, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly employed. The separation is based on the hydrophobicity of the analytes.
2.1.2 Experimental Protocol: HPLC-UV Analysis
Objective: To separate and quantify a quinoxaline derivative in a mixture.
Materials:
-
Sample containing the quinoxaline derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Instrumental Analysis:
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. Isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A C18 column is a good starting point.
-
Detection: Set the UV detector to the λmax of the quinoxaline derivative.
-
-
Quantification:
-
Create a calibration curve by injecting known concentrations of a standard solution of the quinoxaline derivative.
-
Quantify the amount of the derivative in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable quinoxaline derivatives.
2.2.1 Core Principles & Rationale
In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase in a column. Separation occurs based on the compound's volatility and its interaction with the stationary phase.
2.2.2 Experimental Protocol: GC-FID Analysis
Objective: To separate and quantify volatile quinoxaline derivatives.
Materials:
-
Sample containing volatile quinoxaline derivatives
-
GC-grade solvents
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent.
-
-
Instrumental Analysis:
-
Injector: Split/splitless injector at a high temperature (e.g., 250 °C).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.
-
Detector: FID is a common detector for organic compounds.
-
Thermal Analysis Methods
Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA)
3.1.1 Core Principles & Rationale
TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of quinoxaline derivatives.
3.1.2 Experimental Protocol: TGA Analysis
Objective: To assess the thermal stability of a quinoxaline derivative.
Procedure:
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[8]
-
Record the mass loss as a function of temperature.
Data Interpretation: The resulting TGA curve shows the temperature at which the compound begins to decompose. Quinoxaline derivatives with good thermal stability are desirable for applications in materials science.[9]
Differential Scanning Calorimetry (DSC)
3.2.1 Core Principles & Rationale
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to study polymorphism.[10]
3.2.2 Experimental Protocol: DSC Analysis
Objective: To determine the melting point and enthalpy of fusion of a quinoxaline derivative.
Procedure:
-
Accurately weigh 3-10 mg of the sample into a DSC pan and seal it.[10]
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
Data Interpretation: The melting point is observed as an endothermic peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Workflow Visualization
The following diagrams illustrate the typical workflows for the analytical characterization of quinoxaline derivatives.
Figure 1: General workflow for the synthesis and characterization of quinoxaline derivatives.
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- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emergence of (2-oxoquinoxalin-1(2H)-yl)acetic acid as a Versatile Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic landscape of molecular sensing and bioimaging, the quest for robust and versatile fluorescent probes is paramount. Quinoxaline derivatives have recently garnered significant attention within the scientific community, not only for their diverse pharmacological activities but also for their intriguing photophysical properties.[1][2] Among these, (2-oxoquinoxalin-1(2H)-yl)acetic acid and its analogs are emerging as a promising class of fluorophores. Their inherent sensitivity to the local microenvironment, coupled with a synthetically tractable scaffold, positions them as ideal candidates for the development of novel sensors for a myriad of applications, from monitoring physiological processes to high-throughput drug screening.[3][4]
This technical guide provides a comprehensive overview of the application of (2-oxoquinoxalin-1(2H)-yl)acetic acid as a fluorescent probe. We will delve into its fundamental photophysical characteristics, provide detailed protocols for its synthesis and application, and explore its potential in various research and development domains.
Physicochemical and Fluorescent Properties
The fluorescence of (2-oxoquinoxalin-1(2H)-yl)acetic acid originates from the quinoxalin-2(1H)-one core. This heterocyclic system possesses a unique electronic structure that gives rise to its characteristic absorption and emission profiles. The acetic acid moiety at the N1 position not only enhances aqueous solubility but also provides a convenient handle for bioconjugation or further functionalization.
The photophysical properties of quinoxalin-2(1H)-ones are known to be influenced by their environment, a phenomenon known as solvatochromism.[5] This sensitivity makes them excellent candidates for probing the polarity of protein binding sites or cellular compartments. While specific data for the parent compound is not extensively documented, the core scaffold typically exhibits fluorescence in the blue-green region of the spectrum.
Table 1: Representative Photophysical Properties of the Quinoxalin-2(1H)-one Core
| Property | Representative Value | Conditions |
| Absorption Maximum (λabs) | ~350 - 400 nm | Dependent on solvent and substitution |
| Emission Maximum (λem) | ~420 - 490 nm | Dependent on solvent and substitution[6] |
| Stokes Shift | ~70 - 90 nm | Calculated from λabs and λem |
| Quantum Yield (Φ) | Variable | Highly dependent on substitution and environment |
| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Typical for aromatic systems |
Note: The values presented are representative of the quinoxalin-2(1H)-one scaffold and may vary for (2-oxoquinoxalin-1(2H)-yl)acetic acid. Experimental determination is recommended for specific applications.
Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid can be readily achieved through the N-alkylation of the parent quinoxalin-2(1H)-one. A general and efficient method involves the reaction of quinoxalin-2(1H)-one with an appropriate haloacetic acid ester followed by hydrolysis.
Caption: Proposed synthetic workflow for (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Protocol: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
-
N-Alkylation: To a solution of quinoxalin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-oxoquinoxalin-1(2H)-yl)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), acidify the reaction mixture to pH 2-3 with 1M HCl.
-
The resulting precipitate is the desired product, (2-oxoquinoxalin-1(2H)-yl)acetic acid. Filter the solid, wash with cold water, and dry under vacuum.
Applications as a Fluorescent Probe
The unique photophysical properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid make it a versatile platform for developing fluorescent probes for various applications.
pH Sensing
The quinoxaline core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment.[7] This can lead to significant changes in the electronic structure and, consequently, the fluorescence properties of the molecule.[7][8] This pH-dependent fluorescence makes (2-oxoquinoxalin-1(2H)-yl)acetic acid a potential candidate for developing ratiometric or "turn-on"/"turn-off" pH sensors for monitoring intracellular pH or changes in acidic organelles.[7][9]
Caption: Principle of pH sensing using a quinoxalinone-based probe.
Protocol: General Procedure for pH Titration
-
Prepare a stock solution of (2-oxoquinoxalin-1(2H)-yl)acetic acid (1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of buffer solutions with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
In a series of cuvettes, add the buffer solution and then spike with the stock solution of the probe to a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of each solution using an appropriate excitation wavelength (determined from the absorption spectrum).
-
Plot the fluorescence intensity at the emission maximum against the pH to generate a pH titration curve.
Metal Ion Detection
The nitrogen and oxygen atoms in the quinoxalinone structure can act as chelating agents for various metal ions.[10] Upon binding to a metal ion, the conformation and electronic properties of the fluorophore can be altered, leading to a change in its fluorescence output. This "turn-on" or "turn-off" response can be utilized for the selective detection of specific metal ions in biological and environmental samples.[11][12][13]
Protocol: General Procedure for Metal Ion Sensing
-
Prepare a stock solution of (2-oxoquinoxalin-1(2H)-yl)acetic acid (1 mM) in an appropriate buffer (e.g., HEPES or Tris-HCl at physiological pH).
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) of interest.
-
In a cuvette, add the buffer solution and the probe to a final concentration of 10 µM.
-
Record the baseline fluorescence spectrum.
-
Sequentially add small aliquots of the metal ion stock solution and record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and detection limit.
-
To assess selectivity, repeat the experiment with other metal ions.
Future Perspectives and Drug Development
The adaptable scaffold of (2-oxoquinoxalin-1(2H)-yl)acetic acid opens up exciting possibilities in drug development and diagnostics. The acetic acid handle allows for conjugation to biomolecules such as proteins or antibodies, enabling targeted delivery and imaging.[14] Furthermore, derivatives of this core structure are being explored for their therapeutic potential, including their use in developing targeted cancer therapies.
Conclusion
(2-oxoquinoxalin-1(2H)-yl)acetic acid represents a promising and versatile fluorescent probe with significant potential across various scientific disciplines. Its straightforward synthesis, tunable photophysical properties, and sensitivity to its environment make it an invaluable tool for researchers and drug development professionals. The protocols provided herein offer a starting point for exploring the diverse applications of this exciting class of fluorophores.
References
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Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
A new selective fluorescence probe with a quinoxalinone structure (QP-1) for cysteine and its application in live-cell imaging. (2018). PubMed. Retrieved January 21, 2026, from [Link]
-
Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Halochromic luminescent quinoxalinones as a basis for pH-sensing in organic and aqueous solutions. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. (2017). New Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection. (n.d.). Retrieved January 21, 2026, from [Link]
-
Quinoxaline-derived “turn-off” fluorescent sensor for the selective detection of Fe3+: Synthesis, spectroscopic analysis, BSA binding and computational studies. (2023). OUCI. Retrieved January 21, 2026, from [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2014). PubMed. Retrieved January 21, 2026, from [Link]
-
A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Functionalized Quinoxaline for Chromogenic and Fluorogenic Anion Sensing. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis and photophysical properties of novel quinoxalinochlorins as photosensitizers. (n.d.). World Scientific. Retrieved January 21, 2026, from [Link]
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synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Quinoxaline Derivatives
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Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide with detailed protocols for the preclinical evaluation of the anti-inflammatory properties of novel quinoxaline derivatives. This document outlines a strategic combination of in vitro and in vivo assays to elucidate mechanisms of action and assess therapeutic potential.
Introduction: The Therapeutic Promise of Quinoxaline Derivatives in Inflammation
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[1][2][3] The anti-inflammatory prowess of quinoxaline derivatives is often attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators.[1][2] This includes the inhibition of cyclooxygenase (COX), cytokines, and crucial signaling molecules like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2]
Given the complexity of the inflammatory cascade, a multi-faceted evaluation strategy is imperative to comprehensively characterize the anti-inflammatory profile of new quinoxaline derivatives. This guide presents a logical workflow, from initial in vitro screening to more complex in vivo models, to robustly assess the potential of these compounds as novel anti-inflammatory therapeutics.
Part 1: Mechanistic Insights through In Vitro Evaluation
The initial phase of screening aims to determine the direct effects of quinoxaline derivatives on cellular and molecular mediators of inflammation. This is a cost-effective and high-throughput approach to identify promising candidates and elucidate their mechanisms of action.[4]
Inhibition of Key Inflammatory Mediators
A primary indicator of anti-inflammatory activity is the ability of a compound to suppress the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).
Scientific Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[5][6] NO is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage.[7] This assay quantifies the inhibitory effect of quinoxaline derivatives on NO production in vitro. The murine macrophage cell line RAW 264.7 is a suitable model for this purpose due to its robust NO production upon stimulation.[5][6]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoxaline derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the IC50 value for each quinoxaline derivative.
Scientific Rationale: Oxidative stress, characterized by an overproduction of ROS, is a key contributor to inflammation and tissue damage.[8] The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a reliable tool for measuring intracellular ROS levels.[8][9] H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture an appropriate cell line (e.g., RAW 264.7 or THP-1 monocytes) and seed in a 96-well black, clear-bottom plate.
-
Compound Treatment: Treat the cells with the quinoxaline derivatives for a specified time.
-
Induction of Oxidative Stress (Optional): Induce ROS production using an agent like H2O2 or LPS.
-
H2DCFDA Staining:
-
Fluorescence Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Quantify the reduction in fluorescence intensity in compound-treated cells compared to the vehicle-treated control.
Modulation of Inflammatory Signaling Pathways
To delve deeper into the mechanism of action, it is crucial to investigate the effect of quinoxaline derivatives on key inflammatory signaling pathways. The NF-κB, MAPK, and JAK/STAT pathways are central regulators of the inflammatory response.[11][12][13][14]
Workflow for Signaling Pathway Analysis:
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[11][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[16] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16]
The MAPK family, including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to a variety of external stimuli, including inflammatory signals.[17] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory genes.[12][18]
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are crucial in inflammation and immunity.[13][14][19] Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs.[20] Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[20]
Step-by-Step Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the initial steps as described in the NO production protocol.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-p38, p-JNK, p-ERK, p-JAK2, p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantification of Pro-inflammatory Cytokines
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
Scientific Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.[21] ELISA is a sensitive and quantitative method to measure the levels of these cytokines in cell culture supernatants.
Step-by-Step Protocol:
-
Sample Collection: Collect the cell culture supernatants from the compound-treated and LPS-stimulated cells.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening should be further evaluated in established animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profile.[22][23][24]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory drugs.[25][26][27] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[25] The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 2.5 hours) is associated with the production of prostaglandins and other inflammatory mediators.[28]
Step-by-Step Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[25][26]
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and various doses of the quinoxaline derivative.
-
Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[25][27]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[25]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
Table 1: Representative Data from Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| Quinoxaline A | 25 | 0.65 ± 0.04 | 23.5% |
| Quinoxaline A | 50 | 0.48 ± 0.03 | 43.5% |
| Quinoxaline A | 100 | 0.35 ± 0.02** | 58.8% |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Systemic Inflammation Model: LPS-Induced Endotoxemia
Scientific Rationale: The LPS-induced endotoxemia model mimics the systemic inflammatory response seen in sepsis.[29][30] Administration of LPS triggers a robust release of pro-inflammatory cytokines into the bloodstream, leading to a systemic inflammatory cascade.[31][32] This model is valuable for assessing the ability of quinoxaline derivatives to mitigate systemic inflammation.[30][33]
Step-by-Step Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing:
-
Group the animals and administer the quinoxaline derivatives as described for the paw edema model.
-
-
LPS Challenge: Inject a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally.[29][31]
-
Sample Collection:
-
Collect blood samples via cardiac puncture at a specific time point (e.g., 2 or 6 hours) after LPS injection.
-
Harvest organs such as the liver and lungs for further analysis.
-
-
Cytokine Analysis: Measure the serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA.
-
Histopathological Analysis: Perform histological examination of the harvested organs to assess tissue damage and inflammatory cell infiltration.
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes in the tissues using RT-qPCR.
Table 2: Expected Outcomes in LPS-Induced Endotoxemia Model
| Parameter | Vehicle + LPS | Quinoxaline + LPS | Expected Outcome |
| Serum TNF-α (pg/mL) | High | Reduced | Dose-dependent decrease |
| Serum IL-6 (pg/mL) | High | Reduced | Dose-dependent decrease |
| Lung Histology | Severe inflammation, cellular infiltration | Milder inflammation | Reduced tissue damage |
| Liver iNOS mRNA | Upregulated | Downregulated | Inhibition of gene expression |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of novel quinoxaline derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen promising compounds, elucidate their mechanisms of action, and gather essential preclinical data to support their development as potential anti-inflammatory therapeutics. This systematic approach ensures scientific rigor and facilitates the identification of lead candidates with the potential to address the significant unmet medical need for safer and more effective anti-inflammatory drugs.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. (2-Oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives are crucial intermediates in medicinal chemistry, notably in the development of novel targeted cancer therapies[1].
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic route for improved yield and purity.
Synthesis Overview & Key Stages
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is typically achieved in a two or three-step sequence. Understanding the chemistry at each stage is critical for troubleshooting.
-
Step 1: Quinoxalinone Core Formation. The synthesis begins with the cyclocondensation of o-phenylenediamine with a glyoxylic acid derivative to form the 2-hydroxyquinoxaline (also known as quinoxalin-2(1H)-one) scaffold.
-
Step 2: N-Alkylation. The nitrogen at the 1-position of the quinoxalinone ring is alkylated using an appropriate two-carbon electrophile, typically an ester of a haloacetic acid like ethyl chloroacetate.
-
Step 3: Ester Hydrolysis. The resulting ester is saponified under basic or acidic conditions to yield the final carboxylic acid product.
Caption: Overall synthetic workflow.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis.
Stage 1: Quinoxalin-2(1H)-one Formation
Q1: My yield for the initial cyclocondensation to form 2-hydroxyquinoxaline is low and the product is impure. How can I improve this?
A1: This condensation is generally a robust reaction, but yield can be compromised by side reactions or improper work-up.
-
Causality: The reaction involves the formation of a Schiff base intermediate, followed by intramolecular cyclization. The key is to control the reaction temperature and ensure the purity of your starting materials. A highly effective and catalyst-free method has been developed which can produce high yields and purity[2].
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure your o-phenylenediamine is free from oxidation (it should be a light-colored solid). If it appears dark, consider recrystallization from water or ethanol.
-
Temperature Control: The reaction with glyoxylic acid can be exothermic. It is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of glyoxylic acid to the o-phenylenediamine solution. This minimizes the formation of polymeric side products[2].
-
Solvent Choice: Lower aliphatic alcohols like methanol or ethanol are excellent solvents for this reaction, as they facilitate precipitation of the product upon formation, driving the equilibrium and simplifying isolation[2].
-
Work-up: The product often precipitates directly from the reaction mixture. Ensure thorough washing of the filtered solid with cold solvent and then water to remove unreacted starting materials and salts.
-
Stage 2: N-Alkylation with Ethyl Chloroacetate
This step is often the most challenging due to the ambident nucleophilic nature of the quinoxalin-2(1H)-one anion. Alkylation can occur at the desired N1-position or the undesired O-position.
Q2: My alkylation is sluggish and does not go to completion, even after extended reaction times. What's wrong?
A2: Incomplete conversion is typically due to insufficient deprotonation of the quinoxalinone nitrogen or low reactivity of the electrophile.
-
Causality: The N-H bond of the lactam in quinoxalinone must be deprotonated to form a nucleophilic anion for the subsequent SN2 reaction with ethyl chloroacetate. The choice of base and solvent is paramount.
-
Troubleshooting Steps:
-
Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the deprotonated form. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH)[3]. NaH will irreversibly deprotonate the quinoxalinone, driving the reaction forward.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions. They effectively solvate the cation of the base without solvating the nucleophilic anion, enhancing its reactivity[3]. Acetone can also be used, particularly with K₂CO₃, but reactions may be slower[4].
-
Additives: The addition of a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. Iodide is a better leaving group than chloride and can participate in a Finkelstein-type exchange with ethyl chloroacetate, generating the more reactive ethyl iodoacetate in situ[3].
-
Q3: I am observing a significant amount of an isomeric byproduct. How can I favor N-alkylation over O-alkylation?
A3: This is a classic problem of regioselectivity. O-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product. Your reaction conditions dictate the outcome.
-
Causality: The negative charge on the deprotonated quinoxalinone is delocalized over the nitrogen and oxygen atoms. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles react at the softer nitrogen atom. Reaction conditions can be manipulated to favor the thermodynamic N-product.
-
Troubleshooting Steps:
-
Solvent & Counter-ion: In polar aprotic solvents like DMF, the "naked" anion is more reactive, and attack often occurs at the more electronegative oxygen atom. Using a less polar solvent can sometimes favor N-alkylation. The choice of the counter-ion (from the base) also plays a role.
-
Temperature: Running the reaction at a slightly elevated temperature (e.g., 50-80 °C) can provide the energy needed to overcome the activation barrier for the formation of the more stable N-alkylated product. However, excessive heat can lead to decomposition.
-
Base/Solvent System Optimization: The combination of K₂CO₃ in acetone or acetonitrile is a common choice that often provides good N-selectivity[4][5]. For a more robust system, NaH in DMF or THF is highly effective at ensuring complete deprotonation and typically favors N-alkylation[3].
-
Caption: Troubleshooting logic for the N-alkylation step.
Stage 3: Ester Hydrolysis & Purification
Q4: My final hydrolysis step is incomplete, or I see decomposition of my product.
A4: Ester hydrolysis (saponification) is generally straightforward, but quinoxalinone systems can be sensitive to harsh conditions.
-
Causality: The ester must be cleaved without causing undesired reactions on the heterocyclic core, such as ring opening, which can occur under excessively harsh basic or acidic conditions and high temperatures.
-
Troubleshooting Steps:
-
Mild Conditions: Start with standard conditions, such as 1-2 equivalents of NaOH or LiOH in a mixture of THF/water or ethanol/water at room temperature. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Avoid Excessive Heat: If the reaction is slow at room temperature, gentle heating to 40-50 °C is usually sufficient. Avoid prolonged refluxing in strong base.
-
Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the product. Add acid (e.g., 1M HCl) slowly to control the exotherm and achieve the desired pH for precipitation (typically pH 2-4). Rapid acidification can lead to the trapping of impurities.
-
Q5: I am having difficulty purifying the final (2-oxoquinoxalin-1(2H)-yl)acetic acid product.
A5: The final product is a carboxylic acid and can be amphiphilic, sometimes making crystallization challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: If the crude product is oily or highly impure, dissolve it in a dilute base (like aqueous NaHCO₃), wash with a non-polar organic solvent (like ethyl acetate or DCM) to remove neutral impurities, and then re-precipitate the pure acid by adding HCl.
-
Recrystallization: This is the most common method for purification. Good solvent systems include ethanol/water, acetic acid/water, or DMF/water[5]. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.
-
Washing: Ensure the final filtered product is washed thoroughly with cold water to remove any inorganic salts from the work-up, and then with a non-polar solvent like ether or hexanes to remove residual organic impurities before drying.
-
Experimental Protocols & Data
Protocol 1: Synthesis of Quinoxalin-2(1H)-one
Adapted from US5169955A[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add o-phenylenediamine (1.0 eq) and methanol (approx. 5 mL per gram of diamine).
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition: Add a 40% aqueous solution of glyoxylic acid (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the resulting slurry at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol, a generous amount of cold water, and finally a small amount of cold diethyl ether.
-
Drying: Dry the white to off-white solid under vacuum. (Typical yield: >90%).
Protocol 2: Synthesis of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate
A generalized procedure based on common literature methods[3][5]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add quinoxalin-2(1H)-one (1.0 eq) and anhydrous DMF (approx. 10 mL per gram).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases and a clear solution of the sodium salt is formed.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl chloroacetate (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., 50% ethyl acetate in hexanes). If the reaction is slow, it can be gently heated to 50 °C.
-
Quenching: Once complete, carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Table 1: Comparison of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Additive (Optional) | Pros | Cons |
| NaH | DMF / THF | 0 to 50 | - | Irreversible deprotonation, high yield | Requires inert atmosphere, moisture sensitive |
| K₂CO₃ | Acetone / MeCN | Reflux | KI / TBAB | Milder, easier to handle, good selectivity | Reaction can be slow, may not go to completion |
| Cs₂CO₃ | DMF / MeCN | Room Temp to 60 | - | Highly effective, often faster than K₂CO₃ | More expensive |
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Scholar.
-
Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(6). Available from: [Link]
-
C3 alkylation of quinoxalin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strategy for the alkylation of quinoxalin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. Retrieved from [Link]
-
Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Typical strategies for the synthesis of quinoxalin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., Al-Mulla, A., & El-Emam, A. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]
-
Al-Abdullah, E. S., Al-Harbi, S. A., As Sobeai, H. M., Al-Salahi, R. A., & Marzouk, M. M. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6598. Available from: [Link]
-
Meruvaa, S. B., & Annam, R. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Synlett, 31(14), 1387-1390. Available from: [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]
- Tanaka, K., & Shimazaki, M. (1992). U.S. Patent No. 5,169,955.U.S. Patent and Trademark Office.
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved from [Link]
-
Ukrainets, I. V., Mospanova, E. V., & Bereznyakova, N. L. (2010). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11). Available from: [Link]
-
Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Li, J.-T., Zhang, X.-H., & Lin, Z.-P. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Beilstein Journal of Organic Chemistry, 3, 13. Available from: [Link]
-
El-Emam, A. A., Al-Deeb, O. A., & John, S. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 723-727. Available from: [Link]
-
Doubia, S., El Ammari, L., El Hezzat, M., Essassi, E. M., & El Kabbaj, S. (2008). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o167. Available from: [Link]
-
The synthesis of 2-arylquinoxaline derivatives. (2006). ResearchGate. Retrieved from [Link]
Sources
troubleshooting quinoxaline synthesis side reactions
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of quinoxaline scaffolds. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in mechanistic principles and validated experimental strategies.
Frequently Asked Questions (FAQs)
Category 1: Issues with Reaction Selectivity & Purity
Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a quinoxaline N-oxide. Why is this happening and how can I prevent it?
Answer: The formation of quinoxaline N-oxides is a classic example of over-oxidation. The pyrazine ring nitrogens in the quinoxaline core are nucleophilic and can be oxidized, particularly under harsh oxidative conditions, to form N-oxides or di-N-oxides.[1][2] This is especially common in syntheses that rely on an explicit oxidation step to aromatize a dihydroquinoxaline intermediate.
Causality and Mechanism: The typical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a dihydroquinoxaline intermediate, which is then oxidized. If the oxidant is too strong or used in excess, it can attack the nitrogen atoms of the aromatic product.
Troubleshooting and Prevention:
-
Moderating the Oxidant: If using strong oxidants like peracids, switch to a milder system. For many substrates, aerobic oxidation (using air as the terminal oxidant) catalyzed by a transition metal or simply heating in a solvent like DMSO is sufficient.[3][4]
-
Control Stoichiometry: If a chemical oxidant is necessary, carefully control the stoichiometry. Perform a titration or use a reaction monitoring technique like TLC or LC-MS to determine the exact point at which the dihydroquinoxaline intermediate is consumed.
-
Atmosphere Control: If relying on aerobic oxidation, running the reaction under an inert atmosphere (N₂ or Ar) until the condensation is complete (monitored by TLC) and then introducing air can provide better control over the aromatization step.
-
Post-Synthesis Reduction: If N-oxide formation is unavoidable, the crude product can be treated with a reducing agent to convert the N-oxide back to the parent quinoxaline. Common reagents for this include PCl₃, NaBH₄ with a catalyst, or catalytic hydrogenation.[5]
Question 2: I'm using an unsymmetrical o-phenylenediamine, and my final product is a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: This is a common and challenging issue. When an unsymmetrically substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound, two different initial condensation events are possible, leading to a mixture of regioisomers. The outcome is often governed by subtle differences in the electronic and steric properties of the reactants.
Mechanistic Considerations: The initial step is the nucleophilic attack of one of the amino groups onto a carbonyl carbon. The selectivity is determined by which amine is more nucleophilic and which carbonyl is more electrophilic.
-
Electronic Effects: An electron-donating group (e.g., -OCH₃) on the diamine will activate the ortho and para amino groups, while an electron-withdrawing group (e.g., -NO₂) will deactivate them. The more nucleophilic amine will preferentially attack the more electrophilic carbonyl.
-
Steric Hindrance: Bulky substituents near an amino or carbonyl group can hinder the approach of the reactants, favoring condensation at the less sterically crowded site.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: The choice of catalyst can influence the transition state and favor one pathway over another. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity. Brønsted acids can protonate the carbonyl, also enhancing reactivity. Experimenting with different catalysts (e.g., Sc(OTf)₃, I₂, various Brønsted acids) is a primary strategy.[6][7]
-
Directed Synthesis: If feasible, consider a multi-step approach where one of the amino groups is protected, forcing the initial condensation to occur at the desired position. This adds steps but provides unambiguous control.
-
Reaction Parameter Optimization: Systematically varying the solvent polarity and reaction temperature can sometimes favor one isomer. Lower temperatures often lead to higher selectivity (thermodynamic vs. kinetic control).
| Parameter | Effect on Regioselectivity | Rationale |
| Temperature | Lower temperatures may increase selectivity. | Favors the thermodynamically more stable product transition state, which is often more selective. |
| Solvent | Polarity can influence transition states. | Solvents can stabilize charged intermediates differently, potentially favoring one reaction pathway. |
| Catalyst | High impact. | Lewis or Brønsted acids can differentially activate the carbonyl groups, directing the initial attack.[3] |
Purification of Isomers: If a mixture is unavoidable, separation can be challenging. High-performance column chromatography, sometimes with specialized stationary phases (e.g., chiral columns if applicable, or different silica modifications), or preparative HPLC may be required.
Question 3: My reaction stalls, and I isolate a significant amount of uncyclized intermediate or a dihydroquinoxaline. What's causing the incomplete reaction?
Answer: This issue points to a problem in either the cyclization or the final aromatization step. The classical synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds proceeds via a dihydropyrazine intermediate which must be oxidized to the final aromatic product.
Troubleshooting Workflow:
Scenario A: Incomplete Condensation (Starting materials remain)
-
Cause: The initial condensation to form the imine/enamine intermediates is slow or reversible. This step is often acid-catalyzed and produces water.
-
Solutions:
-
Catalysis: Ensure an adequate amount of an acid catalyst (e.g., acetic acid) is present. For some substrates, a Lewis acid catalyst may be more effective.[6]
-
Water Removal: The condensation is an equilibrium reaction that produces water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier for condensation.
-
Scenario B: Dihydroquinoxaline Intermediate Isolated (Diamine consumed)
-
Cause: The final oxidation step is inefficient. This is common in methods that rely on ambient air as the oxidant, especially if the reaction is not sufficiently heated or if the substrate is sterically hindered.
-
Solutions:
-
Introduce an Oxidant: If the reaction was run under an inert atmosphere, introduce air or oxygen by bubbling it through the reaction mixture.
-
Add a Chemical Oxidant: If aerobic oxidation is insufficient, add a mild chemical oxidant post-condensation, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂).[8]
-
Change Solvent: Switching to a solvent that can facilitate oxidation, such as DMSO at elevated temperatures, can be effective.
-
Category 2: Method-Specific Issues
Question 4: I am performing a Beirut reaction to synthesize a quinoxaline 1,4-dioxide, but the yield is low and I have a complex mixture of byproducts. What are the common pitfalls of this reaction?
Answer: The Beirut reaction, the condensation of a benzofuroxan with an enolate or enamine, is a powerful method for accessing quinoxaline 1,4-dioxides.[5][9] However, its success is highly dependent on the stability of the starting materials and the controlled generation of the nucleophile.
Common Issues and Solutions:
-
Benzofuroxan Decomposition: Benzofuroxans can be unstable, especially in the presence of strong bases or high temperatures.
-
Solution: Use milder bases (e.g., triethylamine, piperidine, or even molecular sieves) instead of strong bases like NaH or alkoxides.[9] Keep the reaction temperature as low as possible to achieve a reasonable rate.
-
-
Enolate Self-Condensation: The active methylene compound used to generate the enolate can undergo self-condensation (e.g., aldol reaction) as a competing pathway.
-
Solution: Use a non-nucleophilic base and add the active methylene compound slowly to a mixture of the benzofuroxan and the base. This keeps the instantaneous concentration of the enolate low, favoring reaction with the benzofuroxan.
-
-
Formation of Regioisomers: As with the standard synthesis, using an unsymmetrically substituted benzofuroxan will often lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxide products due to tautomeric equilibrium in the starting material.[5]
-
Solution: This is an inherent challenge. The ratio of isomers can sometimes be influenced by the choice of base and solvent, but separation is often required. If a single isomer is critical, a different, unambiguous synthetic route may be necessary.
-
-
Deoxygenation: In some cases, partial or full deoxygenation of the product can occur, leading to quinoxaline N-oxides or the parent quinoxaline.
-
Solution: Avoid overly harsh conditions (high heat, prolonged reaction times) and screen different bases. Ensure the workup procedure is not overly acidic or reductive.
-
Experimental Protocol: A General Beirut Reaction To a stirred solution of the benzofuroxan (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol or THF) at room temperature, add the base (e.g., triethylamine, 1.5 eq) dropwise. Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography or recrystallization.[10][11]
References
- Time information for Beirut, LB, LB was not used in the gener
-
Heravi, M. M., & Zadsirjan, V. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(3), 684. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(2), 99-136.
-
Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- El-Sayed, N. (2023).
-
Moreno-Corral, D., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2014, 485125. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. . Retrieved from [Link]
- Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. John Wiley & Sons.
-
El-Sayed, N. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2853. [Link]
-
Zierkiewicz, W., et al. (2013). Structures, Stabilization Energies, and Binding Energies of Quinoxaline···(H2O)n, Quinoxaline Dimer, and Quinoxaline···Cu Complexes: A Theoretical Study. The Journal of Physical Chemistry A, 117(5), 977-986. [Link]
-
Mu, P., et al. (2014). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. Drug Metabolism and Disposition, 42(4), 627-635. [Link]
- da Silva, A. J. M., et al. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
- Pádár, P., et al. (2014). One electron reduction of quinoxaline 1,4-di-N-oxides to form a radical anion. Bioorganic & Medicinal Chemistry, 22(1), 487-494.
- This search result was not directly used in the response.
-
Dotsenko, V. V., et al. (2017). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Molbank, 2017(4), M963. [Link]
- This search result was not directly used in the response.
- This search result was not directly used in the response.
- da Silva, A. J. M., et al. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar.
- Dotsenko, V. V., et al. (2017). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles.
- Ait Lahcen, A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
-
Wang, S., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7433. [Link]
- McKillop, A., & Tarbin, J. A. (1987). Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. Tetrahedron, 43(8), 1753-1758.
- This search result was not directly used in the response.
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Technical Support Center: Optimization of Quinoxalinone Formation
Welcome to the technical support center for the synthesis and optimization of quinoxalinone derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this important reaction. Quinoxalinones are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical task for researchers.[1] This guide is structured to address both fundamental questions and specific troubleshooting scenarios you may encounter in your work.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of quinoxalinones.
Q1: What is the most common and reliable method for synthesizing quinoxalinones?
The most prevalent and classical method is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, typically an α-keto acid or its corresponding ester.[2][3] This approach is widely adopted due to its reliability and the broad commercial availability of the necessary starting materials. The reaction proceeds via an initial condensation to form an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone core.
Q2: How critical is solvent selection, and how do I choose the right one?
Solvent choice is a critical parameter that can profoundly impact reaction efficiency, time, and overall yield.[2][4] The solvent's polarity and its ability to solubilize reactants and stabilize intermediates are key factors. While traditional methods often employed solvents like DMF or 1,4-dioxane, especially under microwave conditions, greener solvents are increasingly preferred.[2] Ethanol, for instance, is a common and effective "green" solvent for this transformation.[2] For certain catalyst-free systems, water has been successfully used, which greatly simplifies product purification.[2][3] It is always recommended to perform a small-scale solvent screen to identify the optimal medium for your specific substrates.
| Solvent | Typical Conditions | Advantages | Considerations | References |
| Ethanol | Room Temp to Reflux | Green solvent, good solubility for many substrates | May require longer reaction times compared to high-boiling solvents | [2][5] |
| Water | Room Temp to 70 °C | Environmentally benign, simplifies workup | Limited solubility for nonpolar substrates | [2][3] |
| DMSO | Room Temp to 80 °C | High boiling point, dissolves a wide range of substrates | Can be difficult to remove, potential for side reactions at high temp | [4][6] |
| Acetonitrile | Room Temp | Good for acid-catalyzed reactions, relatively easy to remove | Can sometimes lead to lower yields compared to other solvents | [7][8] |
| Toluene | Room Temp | Effective with certain heterogeneous catalysts | Not a green solvent, requires careful handling | [9] |
Q3: Is a catalyst always required for quinoxalinone synthesis?
A catalyst is not always strictly necessary. Catalyst-free syntheses have been successfully developed, often utilizing water as a solvent, which offers the advantage of a simpler purification process.[2][3] However, the uncatalyzed reaction often demands harsher conditions, such as high temperatures and prolonged reaction times, which can lead to the degradation of starting materials or the final product.[10][11]
The introduction of a catalyst can dramatically improve reaction rates and yields under much milder conditions.[11] A wide array of catalysts have been proven effective, including:
-
Acid Catalysts: Simple acids like trifluoroacetic acid (TFA) or solid-supported acids such as HClO₄·SiO₂ can efficiently promote the condensation and cyclization steps.[2][7]
-
Metal Catalysts: Transition metals, particularly those based on copper, iron, and palladium, are versatile and highly effective.[1][2] Heterogeneous catalysts, like alumina-supported heteropolyoxometalates, are also excellent choices as they are reusable and often allow the reaction to proceed at room temperature.[9][10]
-
Organocatalysts: Iodine has been shown to be an effective catalyst, especially in microwave-assisted syntheses.[4][6]
The choice of catalyst is highly dependent on the specific substrates and the desired reaction conditions (e.g., temperature, solvent).
Q4: What are the typical reaction temperatures and times?
Reaction conditions are highly variable and depend on the chosen synthetic route, substrates, and catalyst. Many modern protocols are optimized to run at room temperature to minimize side product formation and enhance selectivity.[2] However, some transformations may require gentle heating (e.g., 40-60 °C) or even reflux to achieve a reasonable reaction rate.[2]
Reaction times can vary from just a few minutes, particularly with microwave irradiation, to several hours for reactions conducted at ambient temperature.[2] The most critical practice is to monitor the reaction's progress using an appropriate technique, most commonly Thin Layer Chromatography (TLC), to determine the point of completion and avoid unnecessary heating or extended reaction times that could lead to byproduct formation.[2]
Troubleshooting Guide
This guide provides solutions to specific problems that researchers frequently encounter during quinoxalinone synthesis.
Problem 1: Low or No Product Yield
This is one of the most common challenges. The issue can often be traced back to one of several key factors.
Caption: A decision tree for troubleshooting low yield in quinoxalinone synthesis.
-
Potential Cause 1: Poor Starting Material Quality
-
Causality: Impurities in the o-phenylenediamine or the α-keto acid/ester can act as inhibitors or participate in competing side reactions, consuming reagents and lowering the yield of the desired product.[4][11] Oxidation of the diamine starting material is a particularly common issue.[11]
-
Recommended Solution: Ensure the purity of your starting materials. If they are old or have been stored improperly, purify them by recrystallization or column chromatography before use. Using freshly purified reagents is highly recommended.[11]
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Causality: The activation energy for the reaction may not be met at room temperature, leading to a sluggish or stalled reaction. Conversely, excessive heat can promote the degradation of reactants or the desired product, or favor the formation of thermodynamic byproducts.[2][10]
-
Recommended Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C). If you observe decomposition or an increase in side products at higher temperatures, lowering the temperature may improve selectivity and yield.[2]
-
-
Potential Cause 3: Incorrect Solvent
-
Causality: The solvent's properties, such as polarity and boiling point, directly influence the solubility of reactants and the stability of reaction intermediates.[4][11] An inappropriate solvent can lead to poor reaction rates or even prevent the reaction from occurring.
-
Recommended Solution: Conduct a solvent screen using small-scale parallel reactions. Test a range of solvents with different properties, such as ethanol (protic), acetonitrile (polar aprotic), and toluene (nonpolar), to find the optimal medium for your substrate combination.[11]
-
-
Potential Cause 4: Catalyst Inefficiency or Absence
-
Causality: Many quinoxalinone syntheses benefit significantly from catalysis.[10] An uncatalyzed reaction may require harsh conditions to proceed, which can negatively affect the yield.[11] If a catalyst is being used, it may be inactive or poisoned by impurities.
-
Recommended Solution: If you are not using a catalyst, consider adding one. A simple acid catalyst like acetic acid or TFA is a good starting point. If you are using a catalyst and seeing poor results, ensure it is active. For heterogeneous catalysts, confirm they have not been deactivated from previous use. Screening different types of catalysts can also be beneficial.[4][12]
-
-
Potential Cause 5: Atmospheric Sensitivity
-
Causality: Some cyclization reactions are sensitive to the atmosphere. For instance, certain oxidative cyclizations require the presence of oxygen (from the air) to proceed efficiently and may fail under an inert nitrogen or argon atmosphere.[7][10] Conversely, sensitive starting materials might degrade in the presence of air and moisture.
-
Recommended Solution: Check literature precedents for similar reactions. If the mechanism is oxidative, ensure the reaction is open to the air or has an oxygen supply.[7] If starting materials are sensitive, conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Problem 2: Significant Side Product Formation
The presence of multiple spots on a TLC plate is a clear indicator of side reactions.
-
Potential Cause 1: Over-oxidation or Decomposition
-
Causality: o-Phenylenediamines can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts. Similarly, the dicarbonyl compound may be unstable under the reaction conditions.
-
Recommended Solution: Employ milder reaction conditions. Switch to a room-temperature protocol if you are currently heating the reaction. Using a less aggressive catalyst or running the reaction under an inert atmosphere can also prevent unwanted oxidation.
-
-
Potential Cause 2: Self-Condensation of the Dicarbonyl Compound
-
Causality: Some 1,2-dicarbonyl compounds are prone to self-condensation, especially under acidic or basic conditions. This parasitic reaction consumes one of the key starting materials.
-
Recommended Solution: This issue can often be mitigated by adjusting the order of addition. Try adding the dicarbonyl compound slowly to a solution of the o-phenylenediamine and the catalyst. This maintains a low instantaneous concentration of the dicarbonyl, favoring the desired intermolecular reaction over self-condensation.
-
-
Potential Cause 3: Incorrect Stoichiometry
-
Causality: An incorrect ratio of reactants can leave an excess of one starting material, which may then participate in side reactions.
-
Recommended Solution: Carefully verify the stoichiometry of your reactants. A 1:1 molar ratio of the diamine and the dicarbonyl compound is typically optimal. Ensure accurate weighing and molar calculations.
-
Experimental Protocols & Methodologies
General Protocol for Quinoxalinone Synthesis (Catalyzed)
This protocol provides a general, robust starting point for the synthesis of a quinoxalinone derivative using a recyclable heterogeneous catalyst.
Caption: A standard experimental workflow for quinoxalinone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol, 1.0 eq) and the α-keto acid (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Toluene, 8-10 mL).[9]
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 100 mg of Alumina-supported CuH₂PMo₁₁VO₄₀).[9]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).[9]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).[9]
-
Catalyst Removal: Upon completion, separate the insoluble catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., hot ethanol), dried, and stored for reuse.[9][13]
-
Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (if an acid was used as a starting material) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoxalinone derivative.[9]
Reaction Mechanism
The formation of quinoxalinone from an o-phenylenediamine and an α-keto acid generally follows an acid-catalyzed condensation-cyclization pathway.
Caption: Plausible mechanism for acid-catalyzed quinoxalinone formation.
The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the ketone carbonyl of the α-keto acid, followed by dehydration to form an imine (Schiff base) intermediate. Subsequently, the second amino group performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl carbon. This cyclization step forms a tetrahedral intermediate which then eliminates a molecule of water to yield the final, stable aromatic quinoxalinone ring system.[5]
References
- A Comparative Guide to Catalysts for Quinoxalinone Synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis.
- Quinoxalinone Synthesis: A Technical Troubleshooting Guide. (2025). Benchchem.
- troubleshooting guide for the synthesis of substituted quinoxalinones. (2025). Benchchem.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Plausible mechanism for the formation of quinoxaline. (n.d.).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.).
- The suggested mechanism to explain the formation of quinoxalines 20. (n.d.).
- optimizing reaction conditions for quinoxalinone synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Semantic Scholar.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University.
- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). NIH.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. (2024). RSC Advances.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). PMC - NIH.
- Optimization of the reaction conditions. [a]. (n.d.).
- Troubleshooting common problems in quinoxaline synthesis reactions. (2025). Benchchem.
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2021).
- Preparation of high purity substituted quinoxaline. (2006).
- General procedure for the synthesis of quinoxalines. (2011). The Royal Society of Chemistry.
- Yields of Quinoxalinone 7 in Various Solvents a. (n.d.).
- Recent advances in the research of quinoxalinone derivatives. (2021).
- troubleshooting poor yield in quinoxaline cycliz
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016). Request PDF.
- Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. (1984). PubMed.
- Reaction scope of quinoxaline formation. Reaction conditions: 1... (n.d.).
- Temperature dependence of the various (a) C-H⋅⋅⋅N interactions (A-E;... (n.d.).
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. rsc.org [rsc.org]
Quinoxaline Derivative Production Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for Quinoxaline Derivative Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up quinoxaline synthesis from the lab bench to pilot and production scales. Here, we address common challenges with in-depth explanations and actionable troubleshooting protocols, grounded in established scientific principles and field-proven experience.
Section 1: Synthesis & Reaction Control
The transition from a round-bottom flask to a multi-liter reactor introduces significant challenges in maintaining reaction control. This section addresses common issues related to reaction kinetics, thermal management, and mixing that can arise during the scale-up of quinoxaline synthesis.
FAQ 1: We are observing a significant drop in yield and an increase in by-products upon scaling up our quinoxaline synthesis from a 1L flask to a 50L reactor. What could be the underlying cause?
Answer:
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. In a small flask, mixing and heating are relatively uniform. However, in a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. The condensation of an o-phenylenediamine with an α-dicarbonyl compound, a common route to quinoxalines, is typically exothermic.[1] Poor heat dissipation in a large reactor can cause temperature gradients, leading to the formation of undesired side products and degradation of the desired product.
Troubleshooting Protocol:
-
Characterize Reaction Energetics:
-
Perform a reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) analysis on a small scale to understand the reaction's heat flow.[2] This will quantify the total heat of reaction and the rate of heat release, which are critical for designing an adequate cooling system for the larger reactor.
-
-
Improve Agitation:
-
Problem: Inadequate mixing is a primary cause of localized concentration and temperature gradients.
-
Solution: Re-evaluate the agitator design and speed for the 50L reactor. Consider using an impeller specifically designed for efficient mixing of viscous solutions or slurries. For highly exothermic reactions, a pitched-blade turbine or a retreat curve impeller can improve bulk blending and heat transfer.
-
-
Optimize Reagent Addition:
-
Problem: Adding one reactant too quickly can lead to a rapid exotherm that overwhelms the cooling capacity of the reactor.
-
Solution: Implement a controlled addition of the limiting reagent using a dosing pump. This maintains a manageable reaction rate and prevents a dangerous accumulation of unreacted starting material.
-
-
Re-evaluate Solvent Choice:
-
Problem: A solvent that works well on a small scale may not be optimal for a larger process due to its physical properties.
-
Solution: Consider a solvent with a higher boiling point to allow for a wider operating temperature range and better heat dissipation. The table below provides a comparison of common solvents used in quinoxaline synthesis.[1][3]
-
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Ethanol | 78 | 2.44 | Good solubility for many reactants, but low boiling point can be a limitation. |
| Toluene | 111 | 1.69 | Higher boiling point, good for heat management. Potential for azeotropic water removal. |
| Acetonitrile | 82 | 2.22 | Good solvent for many polar reactants, but relatively low boiling point. |
| Dimethylformamide (DMF) | 153 | 2.04 | High boiling point, excellent solvating power, but can be difficult to remove during work-up. |
Table 1: Comparison of common solvents for quinoxaline synthesis and their relevant physical properties for scale-up.
FAQ 2: Our synthesis of an unsymmetrical quinoxaline derivative is showing poor regioselectivity at a larger scale. How can we improve this?
Answer:
Controlling regioselectivity in the synthesis of unsymmetrical quinoxalines, for instance, from the reaction of a substituted o-phenylenediamine with an unsymmetrical α-ketoester, is a known challenge that can be exacerbated during scale-up.[4] The reaction mechanism involves a nucleophilic attack of one of the amino groups on a carbonyl group, and the relative reactivity of these groups can be subtly influenced by reaction conditions. On a larger scale, changes in mixing efficiency and temperature homogeneity can alter the delicate balance of these reaction pathways.
Troubleshooting Protocol:
-
Catalyst Control:
-
Problem: The choice and concentration of the catalyst can significantly influence the regioselectivity.
-
Solution: A systematic screening of acid and base catalysts is recommended. For the reaction of an α-ketoester with an o-phenylenediamine, acidic conditions (e.g., with acetic acid) have been shown to favor the formation of the 7-substituted quinoxaline, while basic conditions (e.g., with triethylamine) can favor the 6-substituted isomer.[4] It is crucial to maintain a consistent catalyst concentration throughout the reactor, which again highlights the importance of efficient mixing.
-
-
Temperature Optimization:
-
Problem: The activation energies for the formation of the two possible regioisomers may be different.
-
Solution: Conduct a Design of Experiments (DoE) study at the lab scale to investigate the effect of temperature on regioselectivity. It is possible that a lower or higher reaction temperature could favor the formation of the desired isomer. Once the optimal temperature is identified, ensure that the large-scale reactor's heating/cooling system can maintain this temperature with minimal deviation.
-
-
Solvent Effects:
-
Problem: The polarity of the solvent can influence the transition states of the competing reaction pathways.
-
Solution: Experiment with a range of solvents with varying polarities. Protic solvents like methanol or ethanol may favor one isomer through hydrogen bonding interactions, while aprotic solvents like toluene or THF may favor the other.
-
Figure 1: Workflow for troubleshooting poor regioselectivity in quinoxaline synthesis.
Section 2: Work-up & Purification
Isolating the desired quinoxaline derivative with high purity and in a suitable physical form is a critical step in the production process. Scaling up purification methods like crystallization and filtration presents its own set of challenges.
FAQ 3: We are struggling with the crystallization of our quinoxaline derivative on a large scale. The product is either oiling out or forming very fine needles that are difficult to filter.
Answer:
Crystallization is a thermodynamically and kinetically controlled process, and what works on a small scale may not be directly transferable to a larger vessel.[5] "Oiling out" occurs when the solute concentration exceeds the solubility limit of the amorphous phase before nucleation of the crystalline phase can occur. The formation of fine, needle-like crystals is often a result of rapid, uncontrolled nucleation at high supersaturation.[6]
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Problem: The chosen solvent system may not be optimal for large-scale crystallization.
-
Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture that provides a good solubility profile (i.e., high solubility at high temperature and low solubility at low temperature).[7] Anti-solvent crystallization is a powerful technique for inducing crystallization and can often prevent oiling out. The table below provides a starting point for solvent selection.[3][8]
-
| Solvent Class | Examples | Properties & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar quinoxalines. Can be used as anti-solvents for non-polar derivatives. |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for recrystallization. |
| Hydrocarbons | Heptane, Toluene | Good anti-solvents for polar quinoxalines. |
| Ketones | Acetone | Good solvent, but its low boiling point can be a challenge for large-scale operations. |
Table 2: General guidance for crystallization solvent selection for quinoxaline derivatives.
-
Control of Supersaturation:
-
Problem: Rapid cooling or fast addition of an anti-solvent creates high supersaturation, leading to poor crystal morphology.
-
Solution: Implement a controlled cooling profile or a slow, subsurface addition of the anti-solvent. This maintains a state of moderate supersaturation, which favors crystal growth over nucleation, resulting in larger, more easily filterable crystals.
-
-
Seeding:
-
Problem: Spontaneous nucleation is often difficult to control and can lead to batch-to-batch variability.
-
Solution: Develop a seeding protocol. Introducing a small amount of the desired crystalline material at a specific temperature and supersaturation level can control the nucleation process, leading to a more consistent particle size distribution.[9]
-
-
Managing Needle-like Morphology:
-
Problem: Needle-like crystals can form a dense, impermeable filter cake, leading to very long filtration times and high solvent content in the isolated product.[10][11]
-
Solution:
-
Agitation: Modify the agitation during crystallization. High shear can sometimes lead to crystal breakage and the formation of more equant particles.
-
Solvent Choice: The choice of solvent can influence crystal habit. A systematic screening may reveal a solvent system that produces more block-like crystals.[12]
-
Impurity Control: Even small amounts of impurities can act as habit modifiers.[13][14][15] Ensure that the material being crystallized is of high purity.
-
-
Figure 2: Decision tree for troubleshooting common crystallization problems.
Section 3: Safety Considerations
Scaling up chemical processes introduces new safety risks that must be carefully managed. This section focuses on the assessment and mitigation of thermal hazards associated with quinoxaline synthesis.
FAQ 4: What are the primary thermal safety risks when scaling up an exothermic quinoxaline synthesis, and how can we mitigate them?
Answer:
The primary thermal safety risk is a thermal runaway , where the rate of heat generation from the reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture and release of hazardous materials. The classic condensation reaction for quinoxaline synthesis is exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces the efficiency of heat removal.[16]
Troubleshooting & Mitigation Protocol:
-
Thermal Hazard Assessment:
-
Action: Before any scale-up, perform a thorough thermal hazard assessment.[2]
-
Tools:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of the exothermic reaction and any potential decomposition reactions.
-
Reaction Calorimetry (RC1): To measure the heat of reaction, heat release rate, and specific heat of the reaction mass. This data is essential for calculating the Maximum Temperature of the Synthesis Reaction (MTSR).
-
Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): To simulate a worst-case scenario (loss of cooling) and determine the time to maximum rate of temperature rise.
-
-
-
Process Design for Safety:
-
Problem: A process that is safe on a small scale may be unsafe in a large reactor with limited cooling capacity.
-
Solution:
-
Semi-batch Operation: Instead of adding all reactants at once (batch mode), use a semi-batch process where one reactant is added gradually. This allows the rate of heat generation to be controlled by the addition rate.
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under slight process deviations. The cooling capacity should be greater than the maximum heat release rate determined by RC1.
-
Emergency Cooling/Quenching: Have a documented and tested emergency plan in place. This may involve an emergency cooling system or a method for rapidly quenching the reaction (e.g., by adding a cold, inert solvent or a reaction inhibitor).
-
-
-
Monitoring and Control:
-
Problem: Failure to detect a developing thermal runaway in a timely manner.
-
Solution: Implement robust process monitoring and control systems. This includes redundant temperature probes, pressure sensors, and alarms that are triggered by deviations from the safe operating limits.
-
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process and Powder Safety Studies and Assessment | CDMO Company [aurigeneservices.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. globethesis.com [globethesis.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Breakage of High Aspect Ratio Crystals in Filter Beds under Continuous Percolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 16. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
addressing poor solubility of quinoxaline compounds in assays
Technical Support Center: Quinoxaline Compound Solubility
Welcome to the technical support center for addressing the common challenges associated with the poor solubility of quinoxaline compounds in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with quinoxaline derivatives.
Q1: Why do my quinoxaline compounds frequently precipitate in aqueous assay buffers?
Quinoxaline derivatives are characterized by a rigid, aromatic heterocyclic structure composed of a fused benzene and pyrazine ring.[1] This structure is often hydrophobic and crystalline, leading to poor aqueous solubility.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer, the sudden shift in solvent polarity can cause the compound to "crash out" or precipitate. This phenomenon is often referred to as "solvent shock."[2][3]
Q2: What is the best first step when a compound won't dissolve in my assay medium?
The universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[1][4] Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its ability to dissolve a vast range of both polar and non-polar compounds.[1][5] From this concentrated stock (e.g., 10-20 mM), you can perform serial dilutions into your aqueous buffer to reach the final desired concentration for the assay.[6][7] This method helps to minimize the final concentration of the organic solvent in the assay, which can itself cause artifacts.
Q3: I use DMSO. What are the potential risks and how can I mitigate them?
While DMSO is an excellent solubilizing agent, it is not inert and can interfere with biological assays.[8][9] Key considerations include:
-
Cellular Effects: Even at low concentrations (e.g., 0.1%), DMSO can alter gene expression, impact the epigenetic landscape, and induce cellular differentiation.[9][10] Higher concentrations (>0.5%) often lead to dose-dependent reductions in cell viability.[5][10][11]
-
Assay Interference: DMSO can directly interact with assay components. For example, it can bind to target proteins, potentially competing with your compound, or interfere with the signal in sensitive assays like Surface Plasmon Resonance (SPR).[8]
-
Mitigation: Always determine the maximum tolerable DMSO concentration for your specific cell line and assay. A common practice is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, in the final assay volume. Run a "vehicle control" (assay buffer + same final concentration of DMSO without your compound) to measure any background effects of the solvent.
Q4: What is the difference between "kinetic" and "thermodynamic" solubility? Which one matters for my initial screening assays?
For most initial in vitro and high-throughput screening (HTS) assays, kinetic solubility is the more relevant parameter.[1][12][13][14]
-
Kinetic Solubility: This is measured by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which the compound begins to precipitate.[1][12] It's a rapid measurement that reflects the conditions of most screening assays.[12][14]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after a prolonged incubation (hours to days) that allows the system to reach thermodynamic equilibrium.[1][15] This value is crucial for later-stage drug development, such as formulation and toxicology studies.[14]
Kinetic solubility values are often higher than thermodynamic ones because the compound may remain in a supersaturated state for a period.[13][15]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols to systematically diagnose and solve solubility issues.
Guide 1: Systematic Solubility Assessment
Before attempting to optimize your assay, you must first quantify the solubility of your quinoxaline compound under your specific experimental conditions.
Objective: To determine the practical (kinetic) solubility limit of your compound in your assay buffer.
Protocol: Kinetic Solubility Measurement by Turbidimetry
-
Prepare a High-Concentration Stock: Accurately prepare a 10 mM stock solution of your quinoxaline compound in 100% anhydrous DMSO.[6] Ensure complete dissolution, using a vortex mixer and, if necessary, brief sonication.[6]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Dilution into Assay Buffer: In a separate clear, flat-bottom 96-well plate, add your aqueous assay buffer. Then, transfer a small, fixed volume (e.g., 2 µL) from each well of your DMSO dilution plate into the corresponding wells of the buffer plate. The final DMSO concentration should match what you use in your primary assay (e.g., 1%).
-
Incubation & Measurement: Mix the plate gently on a plate shaker for 5-10 minutes at room temperature. Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The point at which the turbidity begins to sharply increase above the baseline indicates the onset of precipitation and is defined as the kinetic solubility limit.
Data Interpretation Table:
| Concentration (µM) | Turbidity (OD at 620nm) | Observation |
| 0 (Vehicle Control) | 0.051 | Baseline |
| 5 | 0.053 | Soluble |
| 10 | 0.055 | Soluble |
| 20 | 0.058 | Soluble |
| 40 | 0.150 | Precipitation Onset |
| 80 | 0.450 | Heavy Precipitation |
| 160 | 0.890 | Heavy Precipitation |
In this example, the kinetic solubility is approximately 40 µM.
Guide 2: Strategic Solubilization Workflow
If the intrinsic solubility is too low for your required assay concentration, a systematic approach to enhancing solubility is necessary.
Caption: Decision workflow for troubleshooting poor compound solubility.
Guide 3: pH Modification for Ionizable Quinoxalines
Many quinoxaline derivatives contain basic nitrogen atoms in the pyrazine ring, making their solubility highly dependent on pH.[16] By lowering the pH, these nitrogens can become protonated, increasing the compound's polarity and aqueous solubility.
The Henderson-Hasselbalch Principle: The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation.[17][18][19] For a basic compound, as the pH of the solution drops below its pKa, the ionized (more soluble) form will predominate.
Caption: Effect of pH on the ionization and solubility of a basic quinoxaline.
Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 5.0 to 8.0), ensuring the buffer system itself does not interfere with your assay.
-
Equilibrate Compound: Add an excess amount of your solid quinoxaline compound to a small volume of each buffer in separate vials.
-
Shake and Incubate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium (thermodynamic solubility).[12]
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.[14] Accurately quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot solubility as a function of pH. If solubility dramatically increases at lower pH, adjusting your assay buffer pH (while ensuring it's compatible with your biological system) is a viable strategy.
Guide 4: Using Solubilizing Excipients
When pH modification is not feasible or effective, co-solvents and excipients can be employed.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can be used in combination with DMSO.[20] They work by reducing the overall polarity of the aqueous solvent. However, they must be tested for compatibility with the assay, as they can have effects similar to DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21][22][23] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[21][24][25]
-
Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used in pharmaceutical formulations and in vitro assays.[25][26]
-
Screening Protocol: Prepare solutions of your assay buffer containing various concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v). Then, repeat the kinetic solubility protocol (Guide 1) using these excipient-containing buffers instead of the plain assay buffer to determine if solubility is enhanced.
-
References
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Quora. (2017). What effects does DMSO have on cell assays? Retrieved from Quora. [Link]
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Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. SCIENTIFIC REPORTS, 9(1), 4641. [Link]
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Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Varadi, M., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]
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Saleh, T., et al. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PubMed Central. [Link]
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Singh, M., et al. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
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de Oliveira, R. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
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Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Williams, H. D., et al. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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ScienceOpen. (2024). Enhancing solubility and stability of poorly soluble drugs. ScienceOpen. [Link]
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ResearchGate. (2020). How do we choose a proper concentration for the stock solution? ResearchGate. [Link]
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Al-Ghananeem, A. M., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
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Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]
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ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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Di, L., & Kerns, E. H. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Diamanti, E., et al. (n.d.). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. PubMed Central. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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Wacker Chemie AG. (2024). Cyclodextrins - The Magic Molecules. YouTube. [Link]
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Mourtas, S., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Di, L., & Kerns, E. H. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
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ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
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Pobudkowska, A., & Domańska, U. (2025). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Technical Support Center: Refining Purification Techniques for Quinoxaline Analogs
Welcome to the technical support center for the purification of quinoxaline analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges with confidence.
Quinoxaline derivatives, with their diverse applications in pharmaceuticals and materials science, present a unique set of purification hurdles due to their aromatic nature, the basicity of their nitrogen atoms, and the variety of functional groups they can possess. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Purification Strategy: First Principles
Before diving into troubleshooting, it's crucial to select the right initial strategy. The physicochemical properties of your specific quinoxaline analog dictate the most effective purification method. Key considerations include polarity, solubility, pKa, and stability.
The flowchart below provides a general decision-making framework for purifying a crude quinoxaline reaction mixture.
Caption: Decision workflow for selecting a primary purification technique.
Section 1: Troubleshooting Silica Gel Chromatography
Silica gel chromatography is the workhorse for purifying many organic compounds, including quinoxalines.[1][2][3] However, the unique properties of these heterocycles can lead to common issues.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My quinoxaline is streaking badly on the TLC plate and giving broad peaks during column chromatography. What's happening?
A1: This is a classic issue for basic nitrogen-containing heterocycles.[4] The root cause is the interaction between the basic lone pairs on the quinoxaline's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and sometimes irreversible adsorption.
-
Causality: The nitrogen atoms can be partially protonated by the acidic silica surface, causing the compound to "stick" and elute slowly and unevenly.
-
Solution 1 (Recommended): Add a basic modifier to your eluent. Incorporating a small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-1% in your mobile phase) will neutralize the acidic sites on the silica, leading to sharper peaks and more predictable elution.[4]
-
Solution 2: Switch to a less acidic stationary phase. Neutral or basic alumina can be an effective alternative for highly basic quinoxalines that are sensitive to silica gel.[4]
Q2: I'm getting very low recovery of my compound from the column. I suspect it's decomposing. How can I confirm this and prevent it?
A2: Compound instability on silica is a known problem, especially for highly functionalized or acid-sensitive analogs.[5]
-
Diagnostic Test (2D TLC): To confirm instability, you can perform a two-dimensional TLC. Spot your crude mixture in one corner of a square TLC plate and run it in your chosen eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will simply move diagonally. If it's decomposing, you will see new spots appearing along the second elution path.
-
Solution 1 (Deactivation): If the compound is acid-sensitive, you can "deactivate" the silica gel. This can be done by pre-treating the silica with your mobile phase containing a basic modifier (like triethylamine) before packing the column.
-
Solution 2 (Alternative Chromatography): For very sensitive compounds, consider switching to reversed-phase (C18) chromatography. Here, the stationary phase is non-polar, and polar solvents are used for elution, which often circumvents acid-catalyzed degradation.
Q3: I'm trying to separate two regioisomers of a substituted quinoxaline, but they have the same Rf value. What are my options?
A3: Separating regioisomers is a significant challenge because they often have very similar polarities.[6][7]
-
Solution 1 (Optimize Normal Phase): Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or acetone can alter the specific interactions with the silica surface enough to achieve separation.
-
Solution 2 (Orthogonal Chromatography): This is often the best approach. If normal-phase HPLC fails, an orthogonal technique with a different separation mechanism is needed.
-
Reversed-Phase HPLC (RP-HPLC): Excellent for separating compounds with differences in hydrophobicity.
-
Supercritical Fluid Chromatography (SFC): Particularly powerful for separating isomers and chiral compounds.[8]
-
Table 1: Common Chromatographic Problems and Solutions for Quinoxaline Analogs
| Problem | Probable Cause(s) | Recommended Solutions |
| Peak Tailing / Streaking | Interaction of basic nitrogen atoms with acidic silica gel.[4] | Add 0.5-1% triethylamine or ammonia to the eluent; Use neutral or basic alumina as the stationary phase. |
| Low or No Recovery | Compound is highly polar and stuck on the column; Decomposition on acidic silica gel.[5] | Increase eluent polarity (e.g., methanol gradient); Perform a 2D TLC to check for stability; Use deactivated silica or an alternative like alumina or C18. |
| Poor Separation of Spots | Inappropriate solvent system; Co-eluting impurities. | Systematically screen different eluents (e.g., Hex/EtOAc, DCM/MeOH); Try an orthogonal method like reversed-phase HPLC.[9] |
| Separation of Regioisomers Fails | Isomers have nearly identical polarity.[6] | Try different solvent systems; Use high-performance techniques like preparative HPLC or SFC.[7][8] |
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective method for purifying solid quinoxaline derivatives, with ethanol being a commonly used solvent.[1][10][11] However, success depends on the precise solubility profile of the analog.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My quinoxaline analog "oils out" instead of forming crystals when the solution cools. Why does this happen and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[12] This is problematic because the oil droplets are often impure melts that trap impurities.
-
Causality 1: High Supersaturation/Rapid Cooling. If the solution becomes supersaturated too quickly, the molecules may not have time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Ensure thorough mixing to avoid localized high supersaturation.[13]
-
-
Causality 2: Low Melting Point. The compound's melting point may be lower than the temperature at which it is precipitating from the solution.[12][14]
-
Solution: Add a bit more hot solvent to redissolve the oil, then try cooling even more slowly. Alternatively, choose a lower-boiling point solvent for the recrystallization.
-
-
Causality 3: Presence of Impurities. Impurities can disrupt crystal lattice formation and depress the melting point of the mixture, promoting oiling out.[12][15]
-
Solution: If possible, perform a rapid preliminary purification. Filtering the crude material through a small plug of silica gel with a suitable solvent can remove baseline impurities before attempting recrystallization.
-
Q2: No crystals form even after my solution has cooled completely. What should I do?
A2: This indicates that your solution is not sufficiently supersaturated at the lower temperature.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.[4]
-
Solution 3 (Increase Concentration): Carefully evaporate some of the solvent to increase the solute concentration and then try cooling again.
-
Solution 4 (Use an Anti-Solvent): If your compound is highly soluble, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly.
Protocol: Standard Recrystallization of a Quinoxaline Analog
-
Solvent Selection: Choose a solvent in which the quinoxaline is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common starting point.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 3: Understanding and Removing Common Impurities
Effective purification requires knowing what you are trying to remove. For quinoxalines synthesized via the common condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, several side products are frequently encountered.[6][10][16]
Caption: Common side products in quinoxaline synthesis.
FAQ: Common Impurities
Q: My crude product is dark brown/black, but the desired quinoxaline is yellow. What is this color from?
A: The color likely comes from the oxidation of your o-phenylenediamine starting material.[6] These diamines can be sensitive to air and light, forming highly colored polymeric impurities.
-
Prevention: Use freshly purified or commercially available high-purity diamines. If necessary, run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Removal: These polar, colored impurities often remain at the baseline on a silica gel TLC plate. They can usually be removed effectively by column chromatography or by treating the hot recrystallization solution with activated charcoal.
Q: I see a significant side product that I believe is a benzimidazole. How can I avoid its formation?
A: Benzimidazole formation can occur through a rearrangement of the quinoxaline skeleton, a process often catalyzed by strong acids and high temperatures.[6]
-
Prevention: Avoid harsh acidic conditions. If a catalyst is required, consider milder options. Many modern protocols use catalysts that operate under neutral conditions or are even catalyst-free.[10] Also, avoid unnecessarily high reaction temperatures or prolonged heating.
Section 4: Purity Assessment
Purification is incomplete without verification. Always confirm the purity and identity of your final product.
-
Thin-Layer Chromatography (TLC): A quick check for purity. The final product should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The primary tool for structural confirmation. The absence of signals from starting materials or common impurities (e.g., residual grease, solvents) is a key indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity for a crystalline solid.
By understanding the chemical principles behind these purification techniques and anticipating common challenges, you can develop robust and efficient protocols for isolating high-purity quinoxaline analogs, accelerating your research and development efforts.
References
-
Khaskar, K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]
-
Wan, J.P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from: [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
-
El-Maghraby, A. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available from: [Link]
-
Liu, G., et al. (2024). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Available from: [Link]
-
Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization? (2014). Available from: [Link]
-
Creative Biolabs. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available from: [Link]
-
Gawad, E.A. Answer to "What methods can you recommend for separating trans and cis isomers...". ResearchGate. (2024). Available from: [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available from: [Link]
-
Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (r/OrganicChemistry). Available from: [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available from: [Link]
-
Zareie, Z. Answer to "How to avoid the formation of oil droplets during recrystallization?". ResearchGate. (2014). Available from: [Link]
-
El-Maghraby, A. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Available from: [Link]
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Technical Support Center: Overcoming Catalyst Deactivation in Quinoxaline Synthesis
Welcome to the technical support center dedicated to addressing the critical challenge of catalyst deactivation in quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, and maintaining high catalytic efficiency is paramount for successful and scalable synthesis.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to diagnose, prevent, and resolve common issues related to catalyst deactivation.
I. Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to common initial observations of decreased catalytic performance.
Q1: My reaction yield has suddenly dropped. Could my catalyst be deactivated?
A1: A sudden drop in yield is a primary indicator of catalyst deactivation. However, it's crucial to first rule out other experimental variables. Before focusing on the catalyst, verify the purity of your starting materials (1,2-diamines and 1,2-dicarbonyl compounds), the integrity of your solvent, and the accuracy of your reaction conditions (temperature, pressure, stoichiometry). Once these are confirmed, catalyst deactivation becomes a strong possibility. The deactivation can stem from several underlying causes, including poisoning, fouling by carbonaceous deposits (coking), or thermal degradation.[3][4]
Q2: I'm observing a change in product selectivity. Is this related to catalyst deactivation?
A2: Yes, a shift in selectivity can be a subtle but significant sign of catalyst deactivation.[3] This often occurs when specific types of active sites on the catalyst surface are selectively blocked or altered. For instance, poisoning might affect the sites responsible for the desired reaction pathway, allowing side reactions to dominate.[5] Similarly, the formation of carbonaceous deposits can physically obstruct certain active sites, leading to the formation of undesired byproducts.[3][6]
Q3: Can I reuse my catalyst for subsequent reactions?
A3: The reusability of a catalyst is a key advantage of many modern synthetic protocols for quinoxalines and is often highlighted in the literature.[7][8][9] However, the ability to recycle a catalyst effectively depends on its stability under the reaction conditions and the prevention of irreversible deactivation. Many nanocatalyst systems, for example, are designed for easy recovery and reuse over several cycles without significant loss of activity.[7] If you observe a consistent decline in performance with each cycle, it's a clear indication that deactivation is occurring.
Q4: What are the main types of catalyst deactivation I should be aware of in quinoxaline synthesis?
A4: The primary mechanisms of catalyst deactivation relevant to quinoxaline synthesis can be categorized as:
-
Poisoning: The strong chemisorption of impurities or reaction byproducts onto the catalyst's active sites.[4][5]
-
Coking/Fouling: The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[3][10]
-
Thermal Degradation (Sintering): The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.[10][11][12][13]
-
Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium, a common issue with supported catalysts.[14][15][16]
II. In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses of specific deactivation problems, complete with diagnostic steps and corrective actions.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning
Catalyst poisoning is a frequent culprit in the deactivation observed during quinoxaline synthesis, especially when using transition metal catalysts like palladium, copper, or gold.[17][18][19][20] Poisons are substances that bind strongly to the active sites, rendering them ineffective.[5][21]
Q: My reaction has stalled, and analysis shows unreacted starting materials. How can I confirm if poisoning is the issue?
A:
-
Causality: Catalyst poisons, such as sulfur compounds, halides, or even strongly coordinating functional groups present as impurities in your reactants or solvents, can have a higher affinity for the catalyst's active sites than the reactants themselves.[17][21][22] This strong binding effectively blocks the catalytic cycle.
-
Diagnostic Protocol:
-
Reactant and Solvent Purity Check: Analyze your starting materials and solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect potential impurities. Pay close attention to trace amounts of sulfur- or halogen-containing compounds.
-
Control Experiment: Run the reaction with highly purified reactants and freshly distilled, deoxygenated solvent. If the reaction proceeds successfully, it strongly suggests that impurities in your previous setup were poisoning the catalyst.
-
Catalyst Surface Analysis: For heterogeneous catalysts, advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisoning elements on the catalyst surface.[21]
-
Troubleshooting and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or stalls prematurely. | Impurities in reactants (e.g., thiols, halides). | Purify starting materials (e.g., recrystallization, column chromatography). |
| Gradual decrease in reaction rate over time. | Impurities in the solvent. | Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina or a suitable scavenger resin before use. |
| Inconsistent results between batches. | Variable quality of reagents. | Source high-purity reagents from a reliable supplier and perform quality control checks on new batches. |
| For gold-catalyzed reactions, a complete lack of activity. | Halide or basic impurities.[17] | Add a sacrificial acid activator, such as triflic acid (HOTf) or a Lewis acid like In(OTf)₃, to the reaction mixture. This can reactivate the gold catalyst by binding to the poisons.[17] |
Guide 2: Addressing Deactivation by Coking and Fouling
Coking involves the formation of carbonaceous deposits on the catalyst surface, which physically block active sites and pores.[3][10] This is particularly relevant in reactions that involve organic molecules at elevated temperatures.
Q: I'm using a heterogeneous catalyst, and after a few runs, its activity has significantly decreased. The catalyst also appears discolored. Is this coking?
A:
-
Causality: At higher reaction temperatures, organic molecules, including reactants, products, or solvent, can undergo complex side reactions leading to the formation of high-molecular-weight, polyaromatic compounds known as coke.[23][24] These deposits physically cover the active sites and can block the pores of a supported catalyst, preventing reactants from reaching the active sites.[25]
-
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying catalyst coking.
Experimental Protocol: Catalyst Regeneration via Calcination
This protocol is for the removal of carbonaceous deposits from a thermally stable heterogeneous catalyst (e.g., a metal on an oxide support).
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash it thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic species and then dry it completely in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Calcination Setup: Place the dried, spent catalyst in a ceramic crucible and place it inside a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen, argon) for 15-30 minutes to remove air.
-
Temperature Ramp: Heat the furnace to a temperature between 300-500 °C (the exact temperature depends on the thermal stability of your catalyst and support) under a slow flow of air or a mixture of oxygen and an inert gas. A typical heating rate is 5-10 °C/min.
-
Hold Time: Maintain the target temperature for 2-4 hours to ensure complete combustion of the coke deposits.
-
Cool Down: Cool the furnace back to room temperature under an inert atmosphere.
-
Reactivation (if necessary): For some catalysts, particularly those with a metal oxide active phase, a reduction step (e.g., heating under a hydrogen flow) may be necessary to restore the active metallic sites after calcination.
Guide 3: Preventing Thermal Degradation and Sintering
Sintering is the agglomeration of catalyst particles at high temperatures, which leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[10][11][12][26] This process is generally irreversible.[11]
Q: My reaction requires high temperatures, and I've noticed a gradual but irreversible loss of catalyst activity over several experiments. How can I prevent this?
A:
-
Causality: High temperatures provide the necessary kinetic energy for catalyst particles to migrate on the support surface and coalesce into larger, more thermodynamically stable particles.[10] This process significantly reduces the number of active sites available for the reaction. Sintering becomes a more pronounced issue at temperatures above 500 °C, but it can occur at lower temperatures depending on the catalyst and support.[11][13]
-
Preventative Measures:
-
Optimize Reaction Temperature: The most straightforward approach is to lower the reaction temperature as much as possible without compromising the reaction rate to an unacceptable level. Explore the use of more active catalysts that can operate under milder conditions.
-
Choose a Thermally Stable Support: The choice of support material is critical. High-surface-area materials that have strong interactions with the metal nanoparticles can help anchor them and prevent migration. Common stable supports include alumina, silica, and titania.
-
Incorporate Promoters or Dopants: The addition of certain metal oxides (e.g., ceria, zirconia) as promoters can enhance the thermal stability of the catalyst by improving the dispersion of the active metal and strengthening metal-support interactions.[27]
-
Control the Atmosphere: The presence of certain gases, like water vapor, can accelerate sintering.[13] Ensuring a dry reaction environment can help mitigate thermal degradation.
-
Visualization of Sintering:
Caption: Sintering reduces active surface area.
Guide 4: Understanding and Controlling Catalyst Leaching
For heterogeneous catalysts, leaching of the active metal from the support into the reaction solution is a significant deactivation pathway.[15] This not only reduces the catalyst's activity and reusability but can also contaminate the final product with metal impurities.
Q: I'm using a supported palladium catalyst. After filtering the catalyst, the reaction continues in the filtrate. Is this due to leaching?
A:
-
Causality: The phenomenon you're describing is a classic sign of catalyst leaching.[28] The active catalytic species, in this case, palladium, is detaching from the solid support and dissolving into the reaction medium.[16] The reaction then proceeds in a homogeneous phase, catalyzed by these leached metal species.
-
Diagnostic Protocol: The Hot Filtration Test
-
Set up your quinoxaline synthesis reaction as usual with the heterogeneous catalyst.
-
Allow the reaction to proceed for a short period (e.g., 15-30 minutes) to ensure it has initiated.
-
While the reaction is still at the reaction temperature, rapidly filter the hot reaction mixture through a fine frit or a syringe filter to remove all of the solid catalyst.
-
Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate over time. If the reaction continues to proceed, it is a clear indication that active catalytic species have leached from the support.
-
Strategies to Minimize Leaching:
| Strategy | Explanation |
| Strengthen Metal-Support Interaction | Choose a support material that has a strong chemical affinity for the active metal. For example, supports with functional groups (e.g., amine or thiol-functionalized silica) can chelate the metal, anchoring it more securely.[28] |
| Optimize Ligands (for heterogenized molecular catalysts) | If you are using a supported metal complex, the choice of ligand is crucial. Bulky or strongly coordinating ligands can help prevent the metal from leaching. |
| Control Reaction pH | For some systems, the pH of the reaction medium can influence the stability of the metal on the support. Adjusting the pH may help to suppress leaching. |
| Use Protectants | In some cases, adding a small amount of a "protectant" molecule that competitively adsorbs on the catalyst surface can reduce the leaching of the active metal.[14] |
III. Summary of Deactivation Mechanisms and Solutions
| Deactivation Mechanism | Primary Cause | Key Indicator(s) | Primary Solution(s) |
| Poisoning | Strong chemisorption of impurities.[5] | Sudden loss of activity, reaction stalling. | Purify reactants/solvents; use sacrificial scavengers. |
| Coking/Fouling | Deposition of carbonaceous material.[3][10] | Gradual loss of activity, catalyst discoloration. | Regeneration via calcination (controlled burning of coke). |
| Sintering | High temperatures causing particle agglomeration.[10][11] | Gradual, irreversible loss of activity. | Lower reaction temperature; use thermally stable supports. |
| Leaching | Dissolution of active metal from the support.[15][16] | Catalytic activity observed in the filtrate after catalyst removal. | Strengthen metal-support interactions; choose appropriate ligands/supports. |
IV. References
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Sintering - Wikipedia. Available from: [Link]
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Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Publications. Available from: [Link]
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Sintering process and catalysis. Available from: [Link]
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Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis - RSC Publishing. Available from: [Link]
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Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. Available from: [Link]
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Catalyst support - Wikipedia. Available from: [Link]
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What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn. Available from: [Link]
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What is coke formation on catalysts and how is it minimized? - Patsnap Eureka. Available from: [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Available from: [Link]
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Organic Chemistry of Coke Formation | Request PDF - ResearchGate. Available from: [Link]
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Organic chemistry of coke formation (2001) | Michel Guisnet | 746 Citations - SciSpace. Available from: [Link]
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Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts - MDPI. Available from: [Link]
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Cationic Gold Catalyst Poisoning and Reactivation - PMC - NIH. Available from: [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Available from: [Link]
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Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
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Quinoxaline synthesis - Organic Chemistry Portal. Available from: [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available from: [Link]
-
Leaching in metal nanoparticle catalysis - PubMed. Available from: [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. Available from: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available from: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available from: [Link]
-
Control of metal-support interactions in heterogeneous catalysts to enhance activity and selectivity | Semantic Scholar. Available from: [Link]
-
Green synthesis of quinoxaline and substituted quinoxalines - ResearchGate. Available from: [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available from: [Link]
-
Catalyst deactivation - YouTube. Available from: [Link]
-
CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents. Available from:
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. Available from: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available from: [Link]
-
Catalyst poisoning - Wikipedia. Available from: [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available from: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing). Available from: [Link]
-
[PDF] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. | Semantic Scholar. Available from: [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H 2 S Poisoning in CO 2 Methanation Reaction - MDPI. Available from: [Link]
-
How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. Available from: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. Available from: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. Available from: [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Thermal Treatment of Catalysts. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available from: [Link]
Sources
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- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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enhancing the stability of (2-oxoquinoxalin-1(2H)-yl)acetic acid in solution
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for (2-oxoquinoxalin-1(2H)-yl)acetic acid (CAS 63642-41-1). As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results begins with ensuring the stability of your starting materials. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of (2-oxoquinoxalin-1(2H)-yl)acetic acid in solution.
This compound is a valuable quinoxalinone-based building block in medicinal chemistry, often used in the synthesis of targeted therapies.[1] Its stability in solution is paramount for success in screening, synthesis, and analytical development.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for (2-oxoquinoxalin-1(2H)-yl)acetic acid is hydrolysis of the lactam (a cyclic amide) bond within the quinoxalinone ring. This reaction is strongly catalyzed by both acidic and basic conditions.[2][3] Secondary degradation pathways can include oxidation and photolysis, particularly under forcing conditions.[4]
Q2: What is the ideal pH range for storing this compound in an aqueous solution?
A2: While specific data for this exact molecule requires experimental determination, heterocyclic compounds with similar functional groups are typically most stable in a slightly acidic to neutral pH range (approximately pH 4-7). Extreme pH values (<3 or >8) should be avoided as they can rapidly accelerate hydrolytic degradation.[5]
Q3: Can I use DMSO to prepare my stock solutions? Is it stable in DMSO?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions. The compound should exhibit good stability in anhydrous DMSO. However, it is critical to use high-purity, dry DMSO and store the solution protected from moisture, as water content can lead to slow degradation over time. For long-term storage, we recommend aliquoting and freezing at -20°C or -80°C.
Q4: My solution changed color. What does this indicate?
A4: A color change often indicates the formation of degradation products. Quinoxalinone derivatives can form chromophoric (color-absorbing) species upon oxidation or rearrangement.[6] If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.[7]
Q5: How should I store my solutions to maximize stability?
A5: For aqueous solutions, prepare them fresh whenever possible. If short-term storage is necessary, store at 2-8°C, protected from light, for no more than 24-48 hours after verifying stability at that condition. For organic stock solutions (e.g., in DMSO), aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered when working with (2-oxoquinoxalin-1(2H)-yl)acetic acid in solution.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Reproducibility in Biological Assays | Compound degradation after dilution into aqueous assay buffer. | 1. Buffer pH: Verify the pH of your final assay buffer. If it is outside the optimal pH 4-7 range, degradation may be occurring during the incubation period. 2. Pre-incubation Time: Minimize the time between compound dilution and the start of the assay. 3. Perform a Time-Course Stability Check: Incubate the compound in your final assay buffer and measure its concentration at different time points (e.g., 0, 1, 2, 4 hours) using HPLC to quantify the rate of degradation. |
| Precipitation After Dilution from DMSO Stock | The compound's solubility limit has been exceeded in the aqueous buffer. | 1. Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration. 2. Use Co-solvents: If the experimental design allows, consider adding a small percentage (<1-5%) of an organic co-solvent like ethanol or using a formulating agent (e.g., cyclodextrin) to enhance solubility. 3. Check DMSO Percentage: Ensure the final percentage of DMSO in your aqueous solution is kept low (typically ≤1%) to avoid "crashing out." |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation has occurred. | 1. Identify the Stress Factor: Review your solution preparation and storage conditions. Was the solution exposed to high/low pH, elevated temperature, or intense light? 2. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the likely degradation products and pathways (see Protocol 2).[8][9] This helps in developing a stability-indicating analytical method. |
| Loss of Compound Potency Over Time | Gradual degradation during storage. | 1. Re-evaluate Storage Conditions: Move solutions from room temperature or 4°C to -20°C or -80°C. 2. Use Aliquots: Prepare single-use aliquots from your primary stock to prevent contamination and degradation of the entire stock from repeated handling and freeze-thaw cycles. 3. Protect from Light: Store all solutions in amber vials or wrap clear vials in foil to prevent photolytic degradation.[2] |
Systematic Stability Assessment & Protocols
For researchers in drug development, a systematic understanding of a compound's stability is essential.[10] Forced degradation studies are a cornerstone of this process, providing critical information on degradation pathways and helping to develop validated, stability-indicating analytical methods.[2][4]
Visualizing the Degradation Landscape
The following diagram illustrates the primary potential degradation pathways for (2-oxoquinoxalin-1(2H)-yl)acetic acid under common stress conditions. Understanding these pathways is the first step in designing experiments to prevent them.
Caption: Workflow for a systematic forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to get a final acid concentration of 0.1 M. Heat at 60°C. Sample at intervals (e.g., 2, 8, 24 hours). Before analysis, neutralize samples with an equivalent amount of NaOH.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature. Sample at intervals (e.g., 30 mins, 1, 4 hours), as base hydrolysis is often rapid. Neutralize samples with an equivalent amount of HCl before analysis. [3]4. Oxidative Degradation: Add an appropriate volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 3% H₂O₂). Keep at room temperature and protected from light. Sample at intervals. [4]5. Thermal Degradation: Prepare the solution in a neutral buffer (e.g., pH 7.0 phosphate buffer) and heat at 60°C, protected from light. Sample at intervals.
-
Photolytic Degradation: Expose the solution in a photostable, transparent container to light stress as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [2]A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. [7][11] By following these guidelines and protocols, you can significantly enhance the reliability of your experiments by ensuring the stability and integrity of (2-oxoquinoxalin-1(2H)-yl)acetic acid in your chosen solution-based systems.
References
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available from: [Link]
-
Choudhary, A., & Sharma, A. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(11), 2045-2054. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. Available from: [Link]
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Li, C., Huang, Y., Sun, C. Q., & Zhang, L. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Catalysts, 11(7), 766. Available from: [Link]
-
PubChem. 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
MOLBASE. 2-(3-(4-fluorophenethyl)-2-oxoquinoxalin-1(2H)-yl)acetic acid. Available from: [Link]
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Royal Society of Chemistry. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods. Available from: [Link]
-
Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
ResearchGate. (2017). Degradation Pathway. Available from: [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1. Available from: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]
-
MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4998. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
ResearchGate. (2021). The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3. Available from: [Link]
-
ResearchGate. Recent advances in the research of quinoxalinone derivatives. Available from: [Link]
-
ResearchGate. How one can stabilize per acetic acid solution. Available from: [Link]
- Google Patents. (2013). Method for recovery of acetic acid from an aqueous solution thereof.
-
PubMed. (2002). Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b]o[2][4]xazin-6-yl)isoindoline-1,3-diones. Journal of Agricultural and Food Chemistry, 50(17), 4845-52. Available from: [Link]
-
PubMed. (1995). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical Sciences, 84(5), 620-6. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, has firmly established itself as a "privileged" structure in medicinal chemistry.[1][2] Its structural simplicity, synthetic accessibility, and bioisosteric relationship to other key aromatic systems like quinoline and naphthalene provide a versatile foundation for developing novel therapeutic agents.[3] Quinoxaline derivatives have demonstrated an impressively broad and potent spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7]
This guide offers a comparative analysis of these key biological activities, grounded in experimental data from recent literature. It is designed for researchers, scientists, and drug development professionals, providing not just data, but also the underlying experimental rationale and detailed protocols to empower further investigation and application. We will explore the structure-activity relationships that govern efficacy and delve into the mechanisms that make these compounds compelling candidates for future drug development.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoxaline derivatives have emerged as highly promising anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).[9][10] Notably, some derivatives function as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and others within the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[9][10]
Mechanism Spotlight: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Many quinoxaline-based anticancer agents exert their effects by targeting key nodes in intracellular signaling cascades. The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Certain quinoxaline derivatives have been shown to inhibit kinases within this pathway, preventing downstream signaling and leading to cell cycle arrest and apoptosis.[9]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration that causes 50% growth inhibition) by plotting a dose-response curve. [9]
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, creating an urgent need for novel antibiotics. [3]Quinoxaline derivatives have emerged as a promising heterocyclic framework for this purpose, with many compounds exhibiting significant activity against a range of bacteria and fungi. [3][11]Their structural flexibility allows for modifications that can circumvent existing resistance mechanisms. [3]
Comparative Antimicrobial Data
The antimicrobial spectrum and potency of quinoxaline derivatives are dictated by their substitution patterns. For instance, the presence of trifluoromethylanilino groups has been associated with good antibacterial activity, while morpholino groups can reduce it. [12]
| Compound | Derivative Type | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
|---|---|---|---|---|---|
| Compound 6a | Thio-substituted | - | - | "Considerable Activity" | [12] |
| Compound 6b | Thio-substituted | "Broad Spectrum" | "Broad Spectrum" | "Considerable Activity" | [12] |
| Compound 3f | Diamine-substituted | "Broad Spectrum" | "Broad Spectrum" | - | [12] |
| Compound 5j | Thioether-linked | - | - | 8.54 µg/mL (EC50) vs. R. solani | [13] |
| Compound 5k | Thioether-linked | Good activity vs. A. citrulli | - | - | [13] |
MIC: Minimum Inhibitory Concentration. "Broad Spectrum" or "Considerable Activity" indicates reported activity where specific MIC values were not tabulated in the source.
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a cornerstone of antimicrobial susceptibility testing.
Causality Behind Experimental Choices:
-
Bacterial Inoculum: The concentration of bacteria is standardized (typically to 5 x 10^5 CFU/mL) to ensure that the results are reproducible and comparable across different experiments and labs.
-
Two-Fold Serial Dilutions: This method allows for the testing of a wide range of concentrations to pinpoint the lowest concentration that inhibits visible growth.
-
Positive and Negative Controls: A growth control well (no compound) ensures the bacteria are viable, while a sterility control well (no bacteria) ensures the medium is not contaminated. These are essential for validating the assay's results.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoxaline derivatives in MHB to test a range of concentrations.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antiviral and Anti-inflammatory Activities
Antiviral Potential
Suitably functionalized quinoxalines have shown significant promise as antiviral agents, with activity reported against a variety of DNA and RNA viruses. [14][15]The development of compounds bearing a quinoxaline moiety has gained growing interest, particularly in the search for therapies against emerging viral threats. [14][16]For example, certaint[4][9][14]riazolo[4,3-a]quinoxaline derivatives have demonstrated activity against Herpes simplex virus (HSV). [14]
Anti-inflammatory Effects
Inflammation is a key pathological component of many diseases. Quinoxaline derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators. [1][17]Studies have demonstrated that certain aminoalcohol-based quinoxalines can reduce leukocyte migration and decrease levels of pro-inflammatory cytokines like IL-1β and TNF-α. [1]One compound, in a carrageenan-induced edema model, showed an in vivo anti-inflammatory effect (41% reduction) comparable to the standard drug indomethacin (47% reduction). [18][19]
Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological compounds.
Causality Behind Experimental Choices:
-
Carrageenan as Inducer: Carrageenan is a sulfated polysaccharide that, when injected into the rat paw, reliably induces a biphasic inflammatory response, making it an excellent model for studying acute inflammation.
-
Plethysmometer Measurement: A plethysmometer provides a precise and objective measurement of paw volume (edema), allowing for quantitative assessment of the anti-inflammatory effect.
-
Time-Course Measurement: Measuring paw volume at multiple time points (e.g., 1, 2, 3, and 4 hours post-carrageenan) allows for the characterization of the compound's effect on the different phases of the inflammatory response.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the quinoxaline derivative orally or via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [18]3. Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Summary and Future Outlook
The quinoxaline scaffold is a remarkably versatile and potent platform in drug discovery. The extensive body of research highlights the profound impact of structural modifications on biological activity, providing a clear rationale for structure-activity relationship (SAR) driven design. [9][20]Derivatives have demonstrated significant efficacy in preclinical models across oncology, infectious diseases, and inflammation.
Future work will likely focus on optimizing the selectivity and potency of these compounds to minimize off-target effects and enhance therapeutic indices. The development of quinoxaline derivatives that target multiple pathways simultaneously could offer synergistic benefits, particularly in complex diseases like cancer. As synthetic methodologies continue to advance, the exploration of novel and diverse quinoxaline libraries will undoubtedly yield the next generation of powerful therapeutic agents.
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A Researcher's Guide to Validating the Mechanism of Action of (2-oxoquinoxalin-1(2H)-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of (2-oxoquinoxalin-1(2H)-yl)acetic acid. We will explore its potential as an enzyme inhibitor, with a primary focus on aldose reductase, and compare its performance with established alternatives. This document is designed to be an in-depth technical resource, emphasizing experimental design, data interpretation, and scientific rigor.
Introduction: The Therapeutic Potential of a Quinoxalinone Scaffold
(2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxalinone class of heterocyclic compounds, a scaffold known for its diverse biological activities, including roles in anticancer and antimicrobial therapies.[1][2] While this specific molecule has been identified as a valuable building block in the synthesis of targeted cancer therapies, particularly as potential irreversible inhibitors of the KRAS G12C mutant protein, its intrinsic mechanism of action warrants a thorough investigation.[3] Notably, structurally similar compounds, such as certain 2-oxoquinoline-1-acetic acid derivatives and other quinoxalinone derivatives, have been identified as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[4][5][6]
This guide, therefore, puts forth the primary hypothesis that (2-oxoquinoxalin-1(2H)-yl)acetic acid acts as an inhibitor of aldose reductase. We will outline a systematic approach to first validate this primary mechanism and then assess its selectivity against other potential targets, such as KRAS G12C and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The final section will provide a comparative analysis against established inhibitors for the confirmed molecular target.
Part 1: Primary Target Validation as an Aldose Reductase Inhibitor
The initial and most critical step is to ascertain whether (2-oxoquinoxalin-1(2H)-yl)acetic acid directly engages with and inhibits its putative primary target, aldose reductase. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[7] Therefore, inhibitors of this enzyme are of significant therapeutic interest.
Experimental Workflow for Aldose Reductase Inhibition
The following workflow provides a step-by-step approach to characterize the inhibitory potential of (2-oxoquinoxalin-1(2H)-yl)acetic acid against aldose reductase.
Caption: Workflow for the biochemical validation of (2-oxoquinoxalin-1(2H)-yl)acetic acid as an aldose reductase inhibitor.
Detailed Experimental Protocols
1. In Vitro Aldose Reductase Inhibition Assay
-
Objective: To determine if (2-oxoquinoxalin-1(2H)-yl)acetic acid inhibits aldose reductase activity in a controlled, in vitro setting.
-
Methodology: Utilize a commercially available Aldose Reductase Activity Assay Kit (e.g., Abcam ab273276 or similar).[8][9] These kits typically measure the decrease in absorbance at 340 nm resulting from the NADPH oxidation catalyzed by aldose reductase.
-
Reagent Preparation: Prepare the assay buffer, NADPH solution, substrate solution (e.g., DL-glyceraldehyde), and a purified aldose reductase enzyme solution according to the kit's protocol.[10]
-
Compound Preparation: Prepare a stock solution of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include wells for a positive control (e.g., Epalrestat) and a vehicle control (solvent alone).
-
Reaction Initiation: Add the aldose reductase enzyme to all wells except the no-enzyme control.
-
Kinetic Measurement: Immediately initiate the reaction by adding the substrate. Measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Rationale: This direct enzymatic assay provides clear, quantitative evidence of target engagement and inhibition. The use of a commercial kit ensures standardized conditions and reliable results.
2. Determination of IC50 Value
-
Objective: To quantify the potency of (2-oxoquinoxalin-1(2H)-yl)acetic acid as an aldose reductase inhibitor.
-
Methodology:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
-
Rationale: The IC50 value is a standard measure of inhibitor potency and allows for direct comparison with other inhibitors.
3. Mechanism of Inhibition Studies
-
Objective: To elucidate how (2-oxoquinoxalin-1(2H)-yl)acetic acid inhibits aldose reductase (e.g., competitive, non-competitive, uncompetitive).
-
Methodology:
-
Perform the enzyme assay with varying concentrations of the substrate (DL-glyceraldehyde) at several fixed concentrations of (2-oxoquinoxalin-1(2H)-yl)acetic acid.
-
Measure the initial reaction rates for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.
-
-
Rationale: The Lineweaver-Burk plot provides a graphical representation of the inhibition mechanism, which is crucial for understanding the inhibitor's interaction with the enzyme and its substrate.
Anticipated Data Summary
The results from these experiments can be summarized in a table for clear comparison.
| Parameter | (2-oxoquinoxalin-1(2H)-yl)acetic acid | Epalrestat (Control) |
| IC50 (µM) | To be determined | ~0.02-0.1 (literature value)[11] |
| Ki (µM) | To be determined | To be determined (literature available) |
| Mechanism of Inhibition | To be determined | Mixed/Non-competitive (literature) |
Part 2: Selectivity Profiling and Off-Target Assessment
A crucial aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects. Based on the chemical scaffold, we will assess the inhibitory activity of (2-oxoquinoxalin-1(2H)-yl)acetic acid against two other potential targets: KRAS G12C and HPPD.
KRAS G12C Inhibition Assays
-
Rationale: The topic compound is marketed as a building block for KRAS G12C inhibitors, suggesting the scaffold has the potential to bind to this oncogenic protein.[3] We must experimentally verify if the compound itself has any inhibitory activity.
-
Biochemical Assay (Nucleotide Exchange):
-
Methodology: Utilize a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the exchange of GDP for GTP on the KRAS G12C protein.[12][13] The assay measures the ability of the compound to inhibit this exchange, which is a key step in KRAS activation.
-
Protocol:
-
Incubate purified KRAS G12C protein with the test compound at various concentrations.
-
Initiate nucleotide exchange by adding a fluorescently labeled GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1.
-
Measure the TR-FRET signal over time. A decrease in signal indicates inhibition of nucleotide exchange.
-
-
-
Cell-Based Assay (Phospho-ERK Levels):
-
Methodology: Measure the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a KRAS G12C mutant cell line (e.g., NCI-H358).
-
Protocol:
-
Culture KRAS G12C mutant cells and treat with a dose range of (2-oxoquinoxalin-1(2H)-yl)acetic acid for a specified time.
-
Lyse the cells and perform a Western blot or ELISA to quantify the levels of phosphorylated ERK (p-ERK) and total ERK.
-
A reduction in the p-ERK/total ERK ratio indicates inhibition of the KRAS signaling pathway.
-
-
HPPD Inhibition Assay
-
Rationale: A structurally related compound, fenquinotrione, which also contains an oxoquinoxaline ring, is a known inhibitor of HPPD.[14]
-
Methodology: An in vitro HPPD inhibition assay can be performed by monitoring the formation of the product, homogentisate, or by a coupled-enzyme assay that measures the formation of a downstream product, maleylacetoacetate, via an increase in absorbance at 318 nm.[2] A fluorescent assay that measures the intrinsic fluorescence of homogentisate can also be used for high-throughput screening.[15][16]
-
Protocol (Spectrophotometric):
-
Prepare a reaction mixture containing assay buffer, the HPPD enzyme, and cofactors (e.g., ascorbate, catalase).
-
Add (2-oxoquinoxalin-1(2H)-yl)acetic acid at various concentrations.
-
Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
If using a coupled assay, include homogentisate 1,2-dioxygenase (HGD).
-
Monitor the increase in absorbance at 318 nm over time.
-
Comparative Selectivity Data
The IC50 values obtained from these assays will provide a clear picture of the compound's selectivity.
| Target Enzyme | IC50 (µM) |
| Aldose Reductase | To be determined (Expected to be potent) |
| KRAS G12C (Biochemical) | To be determined (Expected to be less potent or inactive) |
| HPPD | To be determined (Expected to be less potent or inactive) |
Part 3: Comparative Analysis with Alternative Inhibitors
Assuming the primary mechanism is confirmed as aldose reductase inhibition, a comparative analysis with established inhibitors is essential to contextualize its potential.
The Polyol Pathway and Aldose Reductase
Caption: The Polyol Pathway and the site of action for (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Comparison with Established Aldose Reductase Inhibitors
We will compare our test compound with Epalrestat, the only commercially available aldose reductase inhibitor for the treatment of diabetic neuropathy, and Sorbinil, a well-studied experimental inhibitor.[17]
| Feature | (2-oxoquinoxalin-1(2H)-yl)acetic acid | Epalrestat | Sorbinil |
| Chemical Class | Quinoxalinone | Carboxylic acid derivative | Spirohydantoin |
| Potency (IC50) | To be determined | High (nM range)[11] | High (nM range) |
| Mechanism of Inhibition | To be determined | Mixed/Non-competitive | Uncompetitive/Non-competitive |
| Selectivity | To be determined | Good selectivity over aldehyde reductase | Issues with side effects led to discontinuation |
| Clinical Status | Pre-clinical | Marketed in Japan, India, and China | Discontinued in clinical trials |
Comparison with KRAS G12C and HPPD Inhibitors (if applicable)
If significant activity is observed against the secondary targets, a similar comparative analysis should be performed.
-
KRAS G12C Alternatives: Sotorasib (AMG510) and Adagrasib (MRTX849) are FDA-approved covalent inhibitors of KRAS G12C.[18][19] A comparison would involve potency (biochemical and cell-based IC50s) and mechanism (covalent vs. non-covalent).
-
HPPD Alternatives: Mesotrione and Tembotrione are widely used triketone-class HPPD inhibitor herbicides.[20] A comparison would focus on their IC50 values against the HPPD enzyme.
Conclusion
This guide provides a rigorous, multi-faceted approach to validating the mechanism of action of (2-oxoquinoxalin-1(2H)-yl)acetic acid. By systematically testing the primary hypothesis of aldose reductase inhibition and conducting thorough selectivity profiling, researchers can build a comprehensive understanding of this compound's biological activity. The outlined experimental workflows, coupled with comparative analysis against established drugs, will provide the necessary data to evaluate its therapeutic potential and guide future drug development efforts. The principles of robust experimental design, including the use of appropriate controls and orthogonal assays, are paramount for generating trustworthy and actionable results.
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Moodle@Units. Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. [Link]
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A Comparative Guide to Quinoxaline Synthesis: Methods, Mechanisms, and Performance
Quinoxaline and its derivatives are a cornerstone in the field of medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active molecules, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The versatility of the quinoxaline scaffold has driven the development of numerous synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent methods for quinoxaline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a head-to-head comparison of their performance based on experimental data.
The Classical Approach: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (an aryl 1,2-diamine) and a 1,2-dicarbonyl compound.[4][5] This method, with its roots in the work of Körner and Hinsberg, remains a robust and versatile approach for accessing a diverse range of quinoxaline derivatives.[1][5]
Reaction Mechanism
The reaction proceeds through a straightforward acid-catalyzed condensation mechanism. The initial step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, followed by another dehydration step to yield the aromatic quinoxaline ring system.
Caption: Mechanism of classical quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Toluene (8 mL)
-
Alumina-supported molybdophosphovanadate catalyst (AlCuMoVP) (0.1 g)[6]
Procedure:
-
To a mixture of o-phenylenediamine and benzil in toluene, add the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.[6]
Performance and Comparison
| Parameter | Classical Condensation |
| Typical Yields | 85-95%[5][7] |
| Reaction Time | 20 min - 12 h[5][8] |
| Temperature | Room Temperature to Reflux[5][7] |
| Catalyst | Acidic (e.g., acetic acid) or heterogeneous catalysts[6][9] |
| Solvent | Ethanol, Acetic Acid, Toluene, DMSO[5][6][8] |
Advantages:
-
High yields for a wide range of substrates.
-
Readily available and inexpensive starting materials.
-
Operationally simple.
Disadvantages:
-
Can require harsh reaction conditions (high temperatures and strong acids).[5][6]
-
Use of toxic organic solvents in many traditional protocols.[7]
The Beirut Reaction: A Gateway to Quinoxaline-N,N'-Dioxides
The Beirut reaction, first described by Haddadin and Issidorides, is a powerful method for the one-step synthesis of quinoxaline-N,N'-dioxides.[10][11] These compounds are of significant interest in drug development due to their diverse biological activities.[10] The reaction involves the cycloaddition of a benzofuroxan with various nucleophilic substrates.[10]
Reaction Mechanism
The generally accepted mechanism begins with the nucleophilic addition of an enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan, forming an intermediate.[11] This is followed by a series of rearrangements and a final cyclization with the elimination of water to yield the quinoxaline 1,4-dioxide.[12]
Caption: Proposed mechanism of the Beirut reaction.
Experimental Protocol: Synthesis of 3-Amino-2-cyanoquinoxaline-1,4-dioxide
This protocol outlines the synthesis of 3-amino-2-cyanoquinoxaline-1,4-dioxide from benzofuroxan and malononitrile.
Materials:
Procedure:
-
Dissolve benzofuroxan and malononitrile in the chosen solvent.
-
Add the base catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 50°C).[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by quenching with a suitable reagent and extracting the product.
-
Purify the product by crystallization or chromatography.
Performance and Comparison
| Parameter | Beirut Reaction |
| Typical Yields | Good to excellent[11] |
| Reaction Time | Varies depending on substrates |
| Temperature | Varies, can be performed at 50°C[11] |
| Catalyst | Base (e.g., cesium carbonate, sodium hydride)[11][12] |
| Solvent | Protic or aprotic solvents (e.g., THF)[11] |
Advantages:
-
One-step synthesis of quinoxaline-N,N'-dioxides.[10]
-
Allows for the creation of a diverse library of derivatives.[10]
-
Valuable in medicinal chemistry and drug discovery.[10]
Disadvantages:
-
The synthesis of aldehyde-derived quinoxaline 1,4-dioxides can be limited by the accessibility of starting reagents.[12]
-
The exact mechanism can be complex and is not fully elucidated for all substrates.[11]
Modern and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoxaline synthesis.[3][13] These "green" approaches often involve the use of nanocatalysts, alternative solvents, and energy-efficient techniques like microwave irradiation.[13][14]
Nanocatalyst-Mediated Synthesis
The use of nanocatalysts has emerged as a highly efficient strategy for quinoxaline synthesis.[14] Nanoparticles, such as silica, copper, and zinc-based catalysts, offer a large surface area and a high number of active sites, leading to improved reaction rates and yields.[14]
A notable example is the use of silica nanoparticles (SiO2) for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, affording high yields in short reaction times.[14] Magnetic nanocatalysts, such as nano-kaoline/BF3/Fe3O4, have also been employed, allowing for easy separation and reuse of the catalyst.[14]
Green Solvents and Solvent-Free Conditions
Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene glycol (PEG-400) is a key aspect of green quinoxaline synthesis.[15][16] Some protocols have even been developed under solvent-free conditions, further reducing the environmental impact.[5] For instance, a highly efficient and catalyst-free protocol has been reported using methanol as a solvent, affording medium to excellent yields of quinoxalines in just one minute at room temperature.[17] An innovative approach even utilizes rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds.[18]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate quinoxaline synthesis.[19] This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.[20] Microwave-assisted synthesis is often combined with the use of green solvents or solvent-free conditions to create highly efficient and environmentally benign protocols.[20]
Performance Comparison of Green Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield |
| Silica Nanoparticles | SiO2 NPs | Solvent-free | Room Temp. | Short | High |
| Fe3O4@SiO2/Schiff base/Co(II) | Magnetic Nanocatalyst | EtOH/H2O | Room Temp. | - | 95% |
| Methanol (catalyst-free) | None | Methanol | Room Temp. | 1 min | Medium to Excellent |
| Rainwater | None | Rainwater | Room Temp. | - | - |
| Microwave-assisted | Various | Solvent/Solvent-free | - | < 30 min | Moderate to High |
Advantages of Green Methods:
-
Use of recyclable catalysts.[14]
Disadvantages of Green Methods:
-
Scaling up some nanocatalyst-based methods for industrial applications may require further research.[13]
-
The initial cost of some specialized catalysts might be higher than traditional reagents.
Metal-Catalyzed Synthesis of Quinoxalines
Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the preparation of quinoxalines is no exception.[21][22] Various transition metals, including copper, nickel, and zinc, have been employed to catalyze the formation of the quinoxaline ring system through different mechanistic pathways.[21]
Copper-Catalyzed Synthesis
Copper-based catalysts have been utilized in several approaches to quinoxaline synthesis. One method involves the cyclocondensation of o-phenylenediamines and aromatic alkynes catalyzed by Cu(OAc)2.[5] Another approach utilizes a copper-based N-heterocyclic carbene (NHC) complex for the domino intermolecular cyclization of 1,2-phenylenediamines and terminal alkynes.[21]
Nickel and Zinc-Catalyzed Synthesis
Nickel catalysts, such as Ni(II)/1,10-phenanthroline, have been used for the dehydrogenative coupling of 1,2-phenylenediamines and ethylene glycol to produce quinoxalines.[21] Zinc oxide nanoparticles loaded on mesoporous silica (ZnO-KIT-6) have also been shown to be an effective heterogeneous catalyst for the reaction between 1,2-phenylenediamines and 1,2-diketones, affording excellent yields.[21]
Caption: General workflow for metal-catalyzed quinoxaline synthesis.
Performance and Comparison
| Parameter | Metal-Catalyzed Synthesis |
| Typical Yields | 48-98%[21] |
| Reaction Time | Varies depending on the specific protocol |
| Temperature | Can range from room temperature to 140°C[21] |
| Catalyst | Copper, Nickel, Zinc complexes or nanoparticles[21] |
| Solvent | Toluene, Methanol, etc.[21] |
Advantages:
-
High efficiency and selectivity.
-
Enables the use of a broader range of starting materials.
-
The utilization of cheaper metal-based catalysts makes some protocols attractive.[21]
Disadvantages:
-
Some metal catalysts can be expensive and require special handling.[21]
-
Potential for metal contamination in the final product, which is a concern for pharmaceutical applications.
-
Some methods require high reaction temperatures.[21]
Conclusion
The synthesis of quinoxalines is a mature field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. The classical condensation of o-phenylenediamines and 1,2-dicarbonyl compounds remains a reliable and versatile workhorse. For the specific synthesis of quinoxaline-N,N'-dioxides, the Beirut reaction is an invaluable tool. The emergence of green chemistry principles has led to a paradigm shift, with nanocatalysts, green solvents, and microwave assistance offering environmentally benign and highly efficient alternatives. Furthermore, transition metal catalysis provides powerful strategies for accessing quinoxalines from a diverse array of starting materials.
The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, desired scale, and available resources. By understanding the mechanisms, protocols, and performance of each approach, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutics and advanced materials.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Introduction: The Imperative of Selectivity in Drug Discovery
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a quinoxalinone-based chemical scaffold, a class of compounds recognized for its versatile role in medicinal chemistry.[1] The quinoxaline core is a "privileged scaffold," meaning it can bind to a diverse range of biological targets.[2][3] Derivatives have shown a wide array of biological activities, from anticancer to antimicrobial, often by targeting protein kinases.[3][4] Specifically, this scaffold is instrumental in the design of novel therapeutics, including irreversible inhibitors of challenging oncogenic drivers like KRAS G12C.[1]
However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for cross-reactivity. The therapeutic success of any small molecule is fundamentally tied to its selectivity for the intended target.[5] Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect, and are a primary cause of failure in drug development pipelines.[6]
This guide provides a comprehensive, field-proven framework for systematically evaluating the cross-reactivity profile of (2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives. We will move beyond simple protocols to explain the causal logic behind each experimental choice, providing a self-validating workflow from broad-panel screening to mechanistic confirmation. This guide is designed for drug development professionals seeking to de-risk their lead compounds and build a robust, data-driven case for selectivity.
Part 1: Defining the Investigative Scope - A Hypothesis-Driven Approach
A brute-force screen against the entire proteome is impractical. A more strategic approach begins with a hypothesis based on the compound's structural class. Given that quinoxaline derivatives are well-documented kinase inhibitors, the most logical and highest-yield starting point is a comprehensive screen against the human kinome.[2][3] Kinases share structural similarities in their ATP-binding pockets, making them a frequent source of off-target interactions for ATP-competitive inhibitors. This initial broad screen will serve as our discovery engine to identify potential off-target liabilities.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
We advocate a tiered approach that efficiently uses resources, starting with a broad, less expensive screen and progressing to more focused, mechanistic assays for confirmation.
Caption: A three-tiered workflow for systematic cross-reactivity analysis.
Tier 1: Broad Kinome Selectivity Profiling
The initial goal is to rapidly assess the compound's activity against a large, representative panel of human kinases at a single, high concentration (typically 1-10 µM). This provides a panoramic view of selectivity.[7] Commercial services from providers like Reaction Biology, Eurofins Discovery, or Promega offer panels covering a significant portion of the human kinome, often using robust radiometric or luminescence-based assay formats.[7][8][9]
Illustrative Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
This protocol is a generalized representation of a high-throughput radiometric kinase assay, a gold standard for its sensitivity and low interference.[9]
-
Compound Preparation: Prepare a 100x stock solution of (2-oxoquinoxalin-1(2H)-yl)acetic acid in 100% DMSO (e.g., 1 mM for a final assay concentration of 10 µM).
-
Assay Plate Setup: In a 96-well or 384-well plate, add the following to respective wells:
-
Test Wells: Enzyme solution, assay buffer, and the test compound.
-
Control Wells (100% Activity): Enzyme solution, assay buffer, and an equivalent volume of DMSO.
-
Blank Wells: Assay buffer and DMSO.
-
-
Initiation of Reaction: Start the kinase reaction by adding a master mix containing the specific peptide substrate and [γ-³³P]-ATP.[7] The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to ensure detection of competitive inhibitors.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane. Unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Control - Signal_Blank))
-
Data Presentation: Comparative Kinase Inhibition Profile
The results should be tabulated to clearly compare the selectivity profile of (2-oxoquinoxalin-1(2H)-yl)acetic acid against a hypothetical alternative, "Compound B," which targets the same primary enzyme but has a different scaffold.
| Kinase Target | (2-oxoquinoxalin-1(2H)-yl)acetic acid (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Primary Target (e.g., KRAS G12C) | 98% | 95% |
| Off-Target Hit 1 (e.g., EGFR) | 75% | 15% |
| Off-Target Hit 2 (e.g., SRC) | 62% | 8% |
| Off-Target Hit 3 (e.g., CDK2) | 12% | 10% |
| Off-Target Hit 4 (e.g., PKA) | 5% | 7% |
| ... (data for ~400 other kinases) | ... | ... |
From this initial screen, any kinase showing significant inhibition (typically >50%) is flagged as a potential off-target hit and advances to Tier 2 for validation. In this example, EGFR and SRC are hits for our lead compound.
Tier 2: Dose-Response Assays for Potency (IC₅₀) Determination
A single-point inhibition value is not sufficient. We must determine the potency of the interaction by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[11] This quantitative measure is crucial for comparing the compound's potency against its primary target versus its off-targets.[12][13]
Illustrative Experimental Protocol: Enzyme Inhibition IC₅₀ Assay
This protocol is a general framework adaptable to various detection methods (absorbance, fluorescence, luminescence).[11]
-
Compound Dilution Series: Prepare a serial dilution of the test compound in assay buffer from a DMSO stock. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.[10]
-
Assay Setup: In a 96-well plate, add the purified enzyme solution to all wells (except blanks). Then add the different concentrations of the inhibitor. Include a "no inhibitor" control.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes. This step is critical to allow the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Measure the reaction rate over time using a microplate reader. The signal change (e.g., absorbance) corresponds to product formation.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Potency and Selectivity Index
The IC₅₀ values allow for a direct comparison of potency and the calculation of a selectivity index.
| Target | (2-oxoquinoxalin-1(2H)-yl)acetic acid (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| Primary Target (e.g., KRAS G12C) | 50 | 65 |
| Off-Target Hit 1 (EGFR) | 850 | > 10,000 |
| Off-Target Hit 2 (SRC) | 2,500 | > 10,000 |
| Selectivity Index (Off-Target/Primary) | ||
| vs. EGFR | 17-fold | > 153-fold |
| vs. SRC | 50-fold | > 153-fold |
This data provides a much clearer picture. While our lead compound is potent against its primary target, it has measurable activity against EGFR and SRC. Compound B is demonstrably more selective. A selectivity index of >100-fold is often desired for a high-quality lead candidate.
Tier 3: Mechanistic Validation with Competitive Binding Assays
IC₅₀ values from enzyme activity assays can be influenced by assay conditions (e.g., ATP concentration).[10] A competitive binding assay provides orthogonal validation by directly measuring the compound's ability to displace a known, high-affinity ligand from the target's binding site.[14][15] This confirms a direct interaction and can be used to determine the inhibition constant (Ki), a true measure of binding affinity.[16][17]
Caption: Competitive binding assays measure displacement of a labeled tracer.
Illustrative Experimental Protocol: Competitive Ligand Binding Assay
-
Reagent Preparation: Prepare the target protein, a reference ligand (tracer) with a detectable label (e.g., fluorescent), and a dilution series of the unlabeled test compound.[14]
-
Assay Setup: In a suitable microplate, mix the target protein and the labeled tracer at fixed concentrations.
-
Competition: Add the various concentrations of the test compound to the mixture.[16]
-
Incubation: Allow the mixture to incubate and reach binding equilibrium.
-
Detection: Measure the signal from the labeled tracer that remains bound to the target. Common detection methods include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[16][18][19] As the test compound displaces the tracer, the signal will decrease.
-
Data Analysis: Plot the signal against the log of the test compound concentration. Fit the curve to determine the concentration at which 50% of the tracer is displaced (IC₅₀), which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Forward Look
This systematic, three-tiered guide provides a robust framework for characterizing the cross-reactivity of (2-oxoquinoxalin-1(2H)-yl)acetic acid. By starting with a broad kinome screen, confirming hits with quantitative IC₅₀ determinations, and validating the mechanism with binding assays, researchers can build a comprehensive selectivity profile. The comparative data presented here illustrates how these studies directly inform lead optimization, enabling chemists to modify the scaffold to reduce off-target activity while retaining or improving on-target potency. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical step in developing safer, more effective medicines.
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The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available from: [Link]
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Competitive Ligand Binding Assay. Mtoz Biolabs. Available from: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]
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Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available from: [Link]
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Binding Assays. BMG LABTECH. Available from: [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available from: [Link]
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A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC - NIH. Available from: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available from: [Link]
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SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Available from: [Link]
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Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. Available from: [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available from: [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available from: [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available from: [Link]
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Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research | Oxford Academic. Available from: [Link]
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Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Available from: [Link]
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Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
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Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC. Available from: [Link]
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Benzodiazine isomers and their bioisosteres. ResearchGate. Available from: [Link]
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Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. Available from: [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][14][16]triazino[2,3-c]quinazolines. PMC - PubMed Central. Available from: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. Available from: [Link]
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A Comparative Benchmarking Guide to (2-oxoquinoxalin-1(2H)-yl)acetic acid and its Efficacy as an Aldose Reductase Inhibitor
Introduction: The Critical Role of Aldose Reductase Inhibition in Mitigating Diabetic Complications
Diabetes mellitus is a global health crisis, primarily managed by controlling blood glucose levels. However, long-term hyperglycemia inevitably leads to debilitating complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AKR1B1).[2] Under normoglycemic conditions, the polyol pathway, of which aldose reductase is the first and rate-limiting enzyme, plays a minor role in glucose metabolism.[3] However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through this pathway is significantly increased.[4]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress, cellular damage, and a cascade of downstream pathological events.[3] This makes aldose reductase a prime therapeutic target for the prevention and management of diabetic complications.[2] Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) has been a major focus of pharmaceutical research.[5]
This guide provides an in-depth comparative analysis of a promising investigational compound, (2-oxoquinoxalin-1(2H)-yl)acetic acid , against established aldose reductase inhibitors. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head benchmarking, and provide a framework for interpreting the comparative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents for diabetic complications.
The Polyol Pathway: A Target for Therapeutic Intervention
The deleterious effects of elevated polyol pathway activity extend beyond osmotic stress. The increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to combat oxidative stress, a key contributor to diabetic tissue damage.[6]
The following diagram illustrates the pivotal role of aldose reductase in the polyol pathway and the mechanism of action of its inhibitors.
Figure 1: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.
Benchmarking (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Head-to-Head Comparison
To objectively evaluate the potential of (2-oxoquinoxalin-1(2H)-yl)acetic acid as a therapeutic agent, it is essential to benchmark its performance against well-characterized ARIs. For this guide, we will focus on a comparison with the following established inhibitors:
-
Epalrestat: A commercially available ARI in several countries, known to be a noncompetitive and reversible inhibitor.[7]
-
Tolrestat: A potent aldose reductase inhibitor, though its clinical use was halted due to toxicity concerns.[8]
-
Sorbinil: A well-studied investigational ARI.[9]
The core of this comparison will be based on two key experimental approaches: in vitro enzymatic assays and cell-based assays.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive benchmarking study.
Figure 2: Experimental Workflow for Benchmarking Aldose Reductase Inhibitors.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the anticipated data points from the proposed benchmarking studies, including hypothetical values for (2-oxoquinoxalin-1(2H)-yl)acetic acid based on preliminary literature on related derivatives and established values for the known inhibitors.[2][10]
| Compound | Target | IC50 (µM) - Enzymatic Assay | Cellular Sorbitol Accumulation Inhibition (IC50, µM) |
| (2-oxoquinoxalin-1(2H)-yl)acetic acid | Aldose Reductase (AKR1B1) | 0.1 - 1.0 (Hypothetical) | To be determined |
| Epalrestat | Aldose Reductase (AKR1B1) | ~0.2 | Variable, cell-dependent |
| Tolrestat | Aldose Reductase (AKR1B1) | ~0.035 | Potent in cellular models |
| Sorbinil | Aldose Reductase (AKR1B1) | ~0.5 | Effective in cellular models |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The values for known inhibitors are approximate and collated from various literature sources for comparative purposes.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the key experiments are provided.
Protocol 1: In Vitro Aldose Reductase Enzymatic Inhibition Assay (Spectrophotometric)
Principle: This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).[11] The inhibitory potential of the test compounds is determined by measuring the reduction in the rate of NADPH oxidation.
Materials and Reagents:
-
Recombinant human aldose reductase (rhAR)
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Test compound: (2-oxoquinoxalin-1(2H)-yl)acetic acid
-
Reference inhibitors: Epalrestat, Tolrestat, Sorbinil
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of rhAR in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare stock solutions of the test and reference compounds in DMSO. Create a series of dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Test compound or reference inhibitor at various concentrations (or vehicle control - buffer with DMSO)
-
rhAR solution
-
-
Include a "no enzyme" control for background subtraction.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using the microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Aldose Reductase Inhibition Assay (Sorbitol Accumulation)
Principle: This assay evaluates the ability of the inhibitors to penetrate the cell membrane and inhibit aldose reductase activity in a more physiologically relevant environment. The endpoint is the measurement of intracellular sorbitol accumulation in cells cultured under high glucose conditions.
Materials and Reagents:
-
Rat lens epithelial cells (or another suitable cell line with high aldose reductase expression)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
High glucose medium (e.g., DMEM with 50 mM glucose)
-
Normal glucose medium (e.g., DMEM with 5.5 mM glucose)
-
Test compound and reference inhibitors
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture the rat lens epithelial cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours in normal glucose medium.
-
Replace the medium with high glucose medium containing the respective inhibitors and incubate for 24-48 hours. Include a normal glucose control and a high glucose vehicle control.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate for normalization.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the protein concentration for each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each inhibitor concentration relative to the high glucose control.
-
Determine the IC50 value for the inhibition of sorbitol accumulation by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of (2-oxoquinoxalin-1(2H)-yl)acetic acid as a potential aldose reductase inhibitor. By employing rigorous in vitro enzymatic and cell-based assays in direct comparison with established inhibitors, researchers can generate the robust, objective data necessary to evaluate its therapeutic potential. The structure-activity relationship data for quinoxalinone derivatives suggest that (2-oxoquinoxalin-1(2H)-yl)acetic acid holds promise, with the potential for high potency.[4]
Future studies should also investigate the selectivity of this compound against other members of the aldo-keto reductase superfamily to assess its potential for off-target effects. Furthermore, in vivo studies in animal models of diabetes are a critical next step to evaluate its pharmacokinetic properties, efficacy in preventing diabetic complications, and overall safety profile. The insights gained from these comparative studies will be instrumental in guiding the further development of (2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives as a potential new class of therapeutics for the millions of individuals at risk of diabetic complications.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity.
- MedchemExpress. (n.d.). Tolrestat (AY-27773) | Aldose Reductase Inhibitor.
- Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews, 26(3), 380–392.
- DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024–2028.
- Simard-Duquesne, N., Greselin, E., Dubuc, J., & Dvornik, D. (1985). The effects of a new aldose reductase inhibitor (tolrestat)
- Hussain, S., Parveen, S., Hao, X., Zhang, S., Wang, W., Qin, X., Yang, Y., Chen, X., Zhu, S., Zhu, C., & Ma, B. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383–392.
- ResearchGate. (n.d.). Some known acetic acid derivatives as aldose reductase inhibitors.
- Beijing Institute of Technology. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. Retrieved from Beijing Institute of Technology website.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin.
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from The Royal Society of Chemistry website.
- Brieflands. (n.d.). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa.
- ResearchGate. (2017). Aldose reductase inhibition Assay protocol.
- MedchemExpress. (n.d.). Sorbinil | Aldose Reductase Inhibitor.
- Biomedical Research Service. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from Biomedical Research Service website.
- Wikipedia. (n.d.). Epalrestat.
- Wikipedia. (n.d.). Tolrestat.
- Wikipedia. (n.d.). Sorbinil.
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In Vivo Efficacy of (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive overview of the in vivo validation of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a promising therapeutic candidate. Drawing upon established principles of drug discovery and preclinical validation, we will explore its likely mechanism of action, compare its potential efficacy with alternative therapies, and provide detailed experimental protocols for its robust in vivo assessment. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to design and execute scientifically rigorous studies.
Introduction to (2-oxoquinoxalin-1(2H)-yl)acetic acid and the Quinoxaline Scaffold
(2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4][5]. The core quinoxalinone structure is recognized as a "privileged scaffold," capable of binding to various biological targets[6]. While specific in vivo efficacy data for (2-oxoquinoxalin-1(2H)-yl)acetic acid is emerging, a study on a related quinoxaline derivative demonstrated a significant reduction in tumor volume and weight in an Ehrlich solid tumor model, highlighting the therapeutic potential of this chemical class[1].
Unraveling the Mechanism of Action: Targeting the Hypoxia-Inducible Factor-1 (HIF-1) Pathway
A growing body of evidence suggests that many quinoxaline derivatives exert their anticancer effects through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1)[7][8][9][10][11][12][13][14]. HIF-1 is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment[7][10][13].
Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription[7][13]. These genes are involved in crucial processes for tumor survival and progression, including:
-
Angiogenesis: The formation of new blood vessels, which supply tumors with nutrients and oxygen. HIF-1α directly upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor[13].
-
Metabolic Adaptation: Shifting cellular metabolism to glycolysis for energy production in the absence of oxygen.
-
Cell Proliferation and Survival: Promoting cancer cell growth and preventing apoptosis.
By inhibiting HIF-1α, (2-oxoquinoxalin-1(2H)-yl)acetic acid can theoretically disrupt these critical pathways, leading to a reduction in tumor growth and vascularization.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
In Vivo Validation Strategy: A Comparative Approach
To rigorously assess the in vivo efficacy of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a well-designed study comparing it to a known HIF-1 inhibitor is essential. This approach provides a benchmark for evaluating its relative potency and potential advantages.
Selecting an Appropriate In Vivo Model
The choice of the in vivo model is critical for obtaining clinically relevant data. Given the proposed anti-angiogenic mechanism, several models are suitable[15][16][17][18]:
-
Subcutaneous Xenograft Model: This is a widely used and robust model where human cancer cells are implanted subcutaneously into immunocompromised mice. It allows for easy monitoring of tumor growth and the effects of treatment.
-
Matrigel Plug Assay: This model directly assesses angiogenesis. Matrigel, a basement membrane extract, mixed with pro-angiogenic factors and the test compound, is injected subcutaneously. The subsequent vascularization of the plug can be quantified.
-
Chick Chorioallantoic Membrane (CAM) Assay: A rapid and cost-effective in vivo assay where the compound's effect on blood vessel formation is observed on the membrane of a developing chicken embryo.
For this guide, we will focus on the subcutaneous xenograft model due to its widespread use and ability to assess both tumor growth and angiogenesis.
Comparative Compound Selection
A suitable comparator compound is crucial for a meaningful comparison. Several HIF-1 inhibitors are in various stages of preclinical and clinical development[8][9][19]. A good choice would be a well-characterized small molecule inhibitor such as Acriflavine , which is known to inhibit HIF-1 dimerization[10].
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a detailed methodology for evaluating the in vivo efficacy of (2-oxoquinoxalin-1(2H)-yl)acetic acid against a comparator.
Caption: Experimental workflow for the in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Line Selection and Culture:
-
Choose a human cancer cell line known to express high levels of HIF-1α under hypoxic conditions, such as A549 (lung carcinoma) or PC-3 (prostate cancer)[7].
-
Culture the cells in appropriate media and conditions as per ATCC recommendations.
-
-
Animal Model:
-
Use 6-8 week old male athymic nude mice (or another appropriate immunocompromised strain).
-
Allow a one-week acclimatization period.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, DMSO solution)
-
Group 2: (2-oxoquinoxalin-1(2H)-yl)acetic acid (dose to be determined by prior toxicity studies)
-
Group 3: Acriflavine (e.g., 5 mg/kg)
-
-
-
Treatment Administration:
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or as determined by pharmacokinetic studies.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
-
The remaining tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot for HIF-1α and VEGF expression).
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Tumor Weight (g) at Endpoint | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 | +2 |
| (2-oxoquinoxalin-1(2H)-yl)acetic acid | 625 ± 100 | 50% | 0.65 ± 0.1 | -1 |
| Acriflavine | 750 ± 120 | 40% | 0.78 ± 0.15 | -3 |
Data are presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by Dunnett's post-hoc test).
Interpretation:
The hypothetical data above suggests that (2-oxoquinoxalin-1(2H)-yl)acetic acid is more effective at inhibiting tumor growth than Acriflavine in this model, with a 50% tumor growth inhibition compared to 40%. The minimal change in body weight suggests good tolerability at the tested dose. These findings should be corroborated with the IHC and molecular analysis data to confirm the on-target effect of inhibiting the HIF-1 pathway and reducing angiogenesis.
Conclusion
The in vivo validation of (2-oxoquinoxalin-1(2H)-yl)acetic acid requires a systematic and comparative approach. By leveraging a robust xenograft model and comparing its efficacy against a known HIF-1 inhibitor, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The proposed mechanism of HIF-1 inhibition provides a strong rationale for its anticancer potential, and the detailed experimental protocol outlined in this guide offers a clear roadmap for its preclinical evaluation.
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Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588-612. [Link]
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Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). A critical analysis of current in vitro and in vivo angiogenesis assays. International Journal of Experimental Pathology, 90(3), 195-211. [Link]
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Auerbach, R., Lewis, R., Shinners, B., Kubai, L., & Akhtar, N. (2003). Current methods for assaying angiogenesis in vitro and in vivo. Cytometry, 56A(1), 1-15. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahan, M. (2021). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of the Iranian Chemical Society, 18(11), 3021-3034. [Link]
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Saeed, A., Shaheen, F., & Abbas, N. (2017). A review on biological studies of quinoxaline derivatives. World Journal of Pharmaceutical and Life Sciences, 6(2), 145-159. [Link]
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Nicosia, R. F., & Madri, J. A. (Eds.). (2014). In Vivo Models to Study Angiogenesis. Academic Press. [Link]
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Welsh, S. J., Williams, R. R., Birmingham, A., Pollock, S. J., & Burger, A. M. (2004). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. Molecular Cancer Therapeutics, 3(3), 235-244. [Link]
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Semenza, G. L. (2009). Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). Current Pharmaceutical Design, 15(33), 3845-3852. [Link]
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El-Malah, A. A., Al-Harbi, N. O., & El-Gamal, K. M. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 23-58. [Link]
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Masoud, G. N., & Li, W. (2015). Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. Cancers, 7(3), 1552-1578. [Link]
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Vicente, E., & Pérez-Silanes, S. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(9), 2634. [Link]
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Ang, X., & You, Z. (2024). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Cells, 13(9), 748. [Link]
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Asif, M. (2017). Biological Activity of Quinoxaline Derivatives. International Journal of Research in Medical Sciences, 5(8), 3338-3349. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Malki, A. L. (2021). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. Cancers, 13(19), 4945. [Link]
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Hossain, M. I., & Huq, F. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 27(11), 3568. [Link]
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ResearchGate. (n.d.). List of various potential natural HIF-1α inhibitors based on their mode.... Retrieved January 21, 2026, from [Link]
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Wilson, A. J. (2017). Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions. MedChemComm, 8(5), 848-860. [Link]
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Xia, S., & Li, Z. (2013). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Clinical & Experimental Pathology, 3(5), 1000143. [Link]
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Lee, J. W., & Kim, J. (2023). Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. Journal of the American Chemical Society, 145(36), 19749-19758. [Link]
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A Comparative Guide to the Preclinical Efficacy of Quinoxaline Analogs
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a diverse range of biological targets have propelled the development of numerous analogs with potent pharmacological activities.[1][3] This guide provides an in-depth comparison of the preclinical efficacy of various quinoxaline analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data from recent studies.
The Quinoxaline Scaffold: A Versatile Pharmacophore
The quinoxaline core is a key building block in the design of novel therapeutic agents due to its ability to form various non-covalent interactions with biological macromolecules.[4][5] The planarity of the bicyclic system allows for effective stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. Substitutions at different positions of the quinoxaline ring system enable fine-tuning of the molecule's physicochemical properties and biological activity.[2]
Anticancer Efficacy of Quinoxaline Analogs
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with some compounds showing potent activity against a range of cancer cell lines and in vivo tumor models.[1][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9]
Targeting Receptor Tyrosine Kinases
Several quinoxaline analogs have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase, a key driver in many cancers.[10] Among the synthesized compounds, compound 4 showed potent enzymatic inhibition and significant tumor growth inhibition in an animal model study.[10] Similarly, novel quinoxaline aryl ethers, FQ and MQ , were identified as c-Met kinase inhibitors.[11] Molecular docking studies revealed their binding to the active site of the c-Met kinase (PDB ID: 3F66).[11]
Another critical target in angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A ligand-based approach was used to design quinoxaline derivatives as VEGFR-2 inhibitors.[4]
Novel quinoxaline derivatives have also been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[12] Compounds 11 and 13 exhibited very strong anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 µM to 2.91 µM.[12] Mechanistically, compounds 4a and 13 were potent EGFR inhibitors with IC50 values of 0.3 and 0.4 µM, respectively.[12]
Induction of Apoptosis and Topoisomerase Inhibition
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.
For instance, two quinoxaline derivatives, DEQX and OAQX , reduced the viability of HT-29 colon cancer cells and induced apoptosis.[13] The Annexin V/7-AAD assay confirmed that these compounds cause externalization of phosphatidylserine, a hallmark of apoptosis.[11][13]
Another important mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication. A quinoxaline-based derivative, compound IV , was found to be a potent and selective anticancer agent that induces apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II.[6] This compound significantly upregulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulated the anti-apoptotic protein Bcl-2.[6]
Comparative Efficacy of Anticancer Quinoxaline Analogs
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition, Apoptosis Induction | [11] |
| MQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition, Apoptosis Induction | [11] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [6] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis Induction | [6] |
| DEQX | HT-29 (Colon) | Concentration-dependent reduction in viability | Apoptosis Induction | [13] |
| OAQX | HT-29 (Colon) | Concentration-dependent reduction in viability | Apoptosis Induction | [13] |
| Compound 11 | Various | 0.81 - 2.91 | EGFR and COX-2 Inhibition | [12] |
| Compound 13 | Various | 0.81 - 2.91 | EGFR and COX-2 Inhibition | [12] |
| Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction (Mitochondrial and Caspase-3 dependent) | [14] |
| Compound 4b | A549 (Lung) | 11.98 | Not specified | [14] |
In Vivo Anticancer Efficacy:
-
Compound IV significantly reduced tumor volume and weight in an Ehrlich solid tumor model with minimal toxicity.[6]
-
A study on MGC-803 xenograft tumor models showed that compound 12a could significantly reduce tumor growth at doses as low as 6 mg/kg with low toxicity.[15]
Anti-inflammatory Activity of Quinoxaline Derivatives
Inflammation is a key process in many diseases, and quinoxaline derivatives have shown promise as anti-inflammatory agents.[16][17][18]
A study investigating aminoalcohol-based quinoxaline small molecules, DEQX and OAQX , demonstrated their anti-inflammatory effects.[13] In a carrageenan-induced peritonitis mouse model, both compounds reduced leukocyte migration and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α.[13]
Another study reported the synthesis and evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives as antioxidant and anti-inflammatory agents.[16][17] Compound 7b showed a significant in vivo anti-inflammatory effect (41% inhibition) in the carrageenan-induced edema model, which was comparable to the standard drug indomethacin (47% inhibition).[16][17]
Antimicrobial Potential of Quinoxaline Analogs
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity.[19][20][21][22]
Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties, particularly against Gram-positive bacteria, including mycobacteria.[19] The introduction of a halogen atom at the 6th position of the quinoxaline ring further enhanced their activity, with compound 13c being the most active.[19] The mechanism of action for these compounds involves DNA damage.[19]
A series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi.[20] Compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani, superior to the commercial fungicide azoxystrobin.[20]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxaline analogs and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Treat cells with the quinoxaline analogs for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while Annexin V positive/7-AAD positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
c-Met Kinase Inhibition and Downstream Signaling
The following diagram illustrates the inhibition of the c-Met signaling pathway by quinoxaline analogs like FQ and MQ.
Caption: Inhibition of c-Met by quinoxaline analogs blocks downstream signaling pathways.
Experimental Workflow for Efficacy Evaluation
This diagram outlines a typical preclinical workflow for evaluating the efficacy of quinoxaline analogs.
Caption: A streamlined workflow for preclinical evaluation of quinoxaline analogs.
Conclusion and Future Directions
Quinoxaline and its derivatives represent a highly promising class of compounds with diverse and potent pharmacological activities. The preclinical data strongly support their continued development as anticancer, anti-inflammatory, and antimicrobial agents. The key to advancing these compounds towards clinical application lies in a deep understanding of their structure-activity relationships, enabling the design of analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on optimizing lead compounds, exploring novel therapeutic targets, and conducting comprehensive preclinical safety and efficacy studies to pave the way for their clinical translation.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quinoxaline Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of quinoxaline and its derivatives is paramount. These nitrogen-containing heterocyclic compounds are not only foundational in numerous pharmaceuticals but are also prevalent in agrochemicals and as veterinary drug residues.[1] Consequently, robust and validated analytical methods are indispensable for ensuring product quality, safety, and regulatory compliance.
This guide provides an in-depth comparison of common analytical techniques for quinoxaline quantification. Moving beyond a mere listing of methods, we will explore the causality behind experimental choices and ground our discussion in the principles of method validation as stipulated by the International Council for Harmonisation (ICH).[2][3]
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This is not a mere checkbox exercise but a foundational element of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics to be investigated.[3][4]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for quinoxaline quantification is contingent on several factors, including the nature of the sample matrix, the required sensitivity, the availability of instrumentation, and the specific quinoxaline derivative being analyzed. Here, we compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like quinoxalines.[5] Its versatility, robustness, and wide applicability make it a common choice in many analytical laboratories.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinoxalines, reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.[6]
Expert Insight: The choice of mobile phase, particularly its pH and organic modifier content, is critical for achieving optimal separation of quinoxaline derivatives. For instance, the addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[6][7]
Table 1: Performance Characteristics of HPLC Methods for Quinoxaline Quantification
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2-100 µg/kg | 70-110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg | [8] |
| Five quinoxaline-1,4-dioxides and two major metabolites | Surface Water | - | 87.1-107.5 | 1.6-24.3 ng/L | - | [9] |
CCα (Decision Limit) and CCβ (Detection Capability) are statistical limits used in the analysis of residues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as the detection of trace-level residues in complex matrices, LC-MS/MS is the gold standard.[1]
Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific parent ions are selected and fragmented. The resulting daughter ions are then detected, providing a highly specific "fingerprint" of the analyte.[10]
Expert Insight: The choice of ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) is analyte-dependent. For many quinoxaline derivatives, positive ion mode ESI is effective.[7][11] Method development often involves optimizing cone voltage and collision energy to achieve the most abundant and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[11]
Table 2: Performance Characteristics of LC-MS/MS Methods for Quinoxaline Quantification
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Five quinoxaline 1,4-dioxides and eight main metabolites | Swine Liver | 5-500 µg/L | 79.8-96.5 | 0.30-2.51 µg/kg | 1.10-8.37 µg/kg | [12] |
| Olaquindox, QCA, MQCA | Animal-derived food | 2.5-100 µg/L | 72.6-90.5 | 0.08 µg/kg | - | [11] |
| Carbadox, mequindox, olaquindox, quinocetone, cyadox, QCA, and MQCA | Environmental Water | - | 68.7-109 | 2.0-6.0 ng/L | - | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many quinoxalines are not inherently volatile, derivatization can be employed to make them amenable to GC analysis.[13]
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.[14]
Expert Insight: Derivatization is a key step in the GC-MS analysis of many quinoxalines. For instance, hydroxylated quinoxalines can be converted to their more volatile trimethylsilyl (TMS) ethers.[13] The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
Table 3: Performance Characteristics of GC-MS Methods for Quinoxaline Quantification
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Reference |
| Quinoline | Textiles | 0.1-1.0 mg/L | 82.9-92.0 | 0.1 mg/kg | [15] |
| Quinoxaline derivatives from homoglucans | - | 0.2-2 µmol | - | - | [14] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be suitable for the quantification of quinoxalines in relatively pure samples or for monitoring reactions.[5]
Principle: This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte. The concentration of the analyte is directly proportional to the absorbance, according to the Beer-Lambert law.
Expert Insight: The specificity of UV-Vis spectrophotometry is lower than that of chromatographic methods. Therefore, it is crucial to scan the UV-Vis spectrum of the quinoxaline derivative to determine its wavelength of maximum absorbance (λmax) to maximize sensitivity and minimize interference from other components.[5][16] For mixtures, simultaneous equation methods or derivative spectrophotometry may be necessary.[5]
Method Selection Guide
The selection of the most appropriate analytical method is a critical decision. The following diagram illustrates a decision-making workflow to guide researchers.
Caption: Decision tree for selecting an analytical method for quinoxaline quantification.
Experimental Protocol: Validation of an HPLC-UV Method
To illustrate the practical application of validation principles, a detailed protocol for the validation of an HPLC-UV method for the quantification of a quinoxaline derivative in a pharmaceutical formulation is provided below. This protocol is based on the ICH Q2(R2) guidelines.[2][3]
System Suitability
Purpose: To ensure that the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of the quinoxaline analyte.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the peak area and retention time.
-
Acceptance Criteria: RSD for peak area ≤ 2.0%, RSD for retention time ≤ 1.0%.
Specificity
Purpose: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Analyze a blank sample (placebo).
-
Analyze a sample of the quinoxaline standard.
-
Analyze a sample of the pharmaceutical formulation.
-
If available, analyze samples spiked with known impurities and degradation products.
-
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of the quinoxaline analyte. The peak for the analyte in the sample should be pure and not co-elute with other components.
Linearity
Purpose: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Procedure:
-
Prepare a series of at least five standard solutions of the quinoxaline analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure:
-
Prepare placebo samples spiked with the quinoxaline analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the pharmaceutical formulation at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the blank / Slope of the calibration curve)
-
LOQ = 10 * (SD of the blank / Slope of the calibration curve)
-
-
Analyze a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Wavelength of detection (e.g., ±2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Validation Workflow Diagram
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A typical workflow for the validation of an analytical method.
Conclusion
The validation of analytical methods for quinoxaline quantification is a scientifically rigorous process that underpins the reliability of data in research and industry. By understanding the principles of different analytical techniques and adhering to established validation guidelines, scientists can ensure that their methods are fit for purpose. This guide provides a framework for comparing methodologies and implementing a comprehensive validation strategy, ultimately contributing to the development of safe and effective products.
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A Researcher's Guide to Assessing the Selectivity of (2-oxoquinoxalin-1(2H)-yl)acetic acid for KRAS G12C
In the landscape of targeted cancer therapy, the quinoxalinone scaffold has emerged as a privileged structure, serving as a versatile backbone for a new generation of therapeutic agents. Among these, (2-oxoquinoxalin-1(2H)-yl)acetic acid stands out as a crucial building block in the synthesis of potent, irreversible inhibitors targeting the KRAS G12C mutant protein. This specific mutation is a notorious oncogenic driver in a significant portion of non-small cell lung cancers, colorectal cancers, and pancreatic ductal adenocarcinomas, making it a high-value target for drug development.
However, the promise of any targeted agent is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window, ultimately hindering clinical translation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of (2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and compare its hypothetical performance against established KRAS G12C inhibitors, Sotorasib and Adagrasib.
The Competitive Landscape: Setting the Selectivity Benchmark
To contextualize the selectivity profile of our lead compound, (2-oxoquinoxalin-1(2H)-yl)acetic acid (referred to henceforth as "Compound QX"), we will compare it with two FDA-approved irreversible KRAS G12C inhibitors:
-
Sotorasib (AMG 510): The first-in-class KRAS G12C inhibitor, known for its high selectivity.[2][3]
-
Adagrasib (MRTX849): Another potent and selective KRAS G12C inhibitor with a distinct pharmacological profile.[4][5]
We will also include a hypothetical non-selective kinase inhibitor, "Compound NS," to illustrate the importance of a clean selectivity profile.
Part 1: Probing the Kinome Landscape - In Vitro Selectivity Profiling
The quinoxaline scaffold is known to interact with the ATP-binding site of various kinases, making a broad kinome screen an essential first step in assessing selectivity.[6][7]
Large-Panel Kinase Screen
Rationale: A comprehensive kinase panel assay provides a global view of a compound's interaction with the human kinome. This allows for the early identification of potential off-target liabilities. We will utilize a binding assay format to measure the dissociation constant (Kd) against a panel of several hundred kinases.
Experimental Protocol: Kinase Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of Compound QX, Sotorasib, Adagrasib, and Compound NS in DMSO. Serially dilute the compounds to the desired screening concentrations.
-
Assay Plate Preparation: Dispense the test compounds into a multi-well plate containing a panel of recombinant human kinases.
-
Binding Reaction: Add a proprietary ATP-competitive ligand (probe) to each well.
-
Equilibration: Incubate the plates to allow the compounds to reach binding equilibrium with the kinases.
-
Detection: Quantify the amount of probe displaced by the test compound using a suitable detection method (e.g., quantitative PCR, fluorescence polarization).
-
Data Analysis: Calculate the percentage of probe displacement for each kinase. For significant hits, determine the Kd value.
Data Presentation: Comparative Kinome Profiling
| Kinase Target | Compound QX (Kd, nM) | Sotorasib (Kd, nM) | Adagrasib (Kd, nM) | Compound NS (Kd, nM) |
| KRAS G12C | 5 | 10 | 8 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 | 50 |
| VEGFR2 | >10,000 | >10,000 | >10,000 | 75 |
| SRC | >10,000 | >10,000 | >10,000 | 120 |
| JNK1 | 8,500 | >10,000 | >10,000 | 200 |
Table 1: Representative data from a large-panel kinase screen. Lower Kd values indicate higher binding affinity. Data for Sotorasib and Adagrasib are illustrative based on their known high selectivity.[2][5]
Interpretation: An ideal selective inhibitor, like our hypothetical Compound QX, should exhibit a very low Kd for its intended target (KRAS G12C) and significantly higher (ideally >1,000-fold) Kd values for all other kinases in the panel. The non-selective compound (Compound NS) demonstrates potent binding to multiple kinases, flagging it as a high-risk candidate.
Part 2: Confirming Target Engagement in a Cellular Milieu
While in vitro assays are crucial, they do not fully recapitulate the complexities of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within intact cells.
Cellular Thermal Shift Assay (CETSA)
Rationale: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to confirm target engagement.
Experimental Protocol: CETSA
-
Cell Culture: Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to 80% confluency.
-
Compound Treatment: Treat the cells with Compound QX (at various concentrations) or vehicle (DMSO) for 2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of soluble KRAS G12C at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble KRAS G12C against temperature to generate melting curves. Determine the melting temperature (Tm) for each condition.
Caption: CETSA workflow for assessing target engagement.
Data Presentation: CETSA Melting Curves
A successful experiment would show a rightward shift in the melting curve for Compound QX-treated cells compared to the vehicle control, indicating stabilization of KRAS G12C.
Part 3: Cellular Potency and Selectivity
Moving beyond target engagement, it is critical to assess the functional consequences of compound binding in a cellular context.
On-Target Cellular Potency
Rationale: This assay determines the concentration of the compound required to inhibit a cellular process driven by the target, in this case, the proliferation of KRAS G12C-dependent cancer cells.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of Compound QX, Sotorasib, Adagrasib, and Compound NS for 72 hours.
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC50).
Counterscreening for Cellular Selectivity
Rationale: To ensure that the observed cytotoxicity is due to the inhibition of KRAS G12C and not a general toxic effect, a counterscreen is performed using a cell line that does not depend on this mutation (e.g., a KRAS wild-type cell line like A549).
Experimental Protocol: Repeat the cell viability assay as described above using a KRAS wild-type cell line.
Data Presentation: Comparative Cellular Activity
| Compound | KRAS G12C (NCI-H358) IC50 (nM) | KRAS WT (A549) IC50 (nM) | Selectivity Index (WT/G12C) |
| Compound QX | 20 | >20,000 | >1,000 |
| Sotorasib | 30 | >30,000 | >1,000 |
| Adagrasib | 25 | >25,000 | >1,000 |
| Compound NS | 100 | 150 | 1.5 |
Table 2: Representative cellular potency and selectivity data. The selectivity index is a key indicator of target-specific effects.
Part 4: In Vivo Safety Assessment
The ultimate test of selectivity is how a compound behaves in a complex living organism. Safety pharmacology studies are designed to identify potential undesirable effects on major physiological systems.[8]
Core Battery Safety Pharmacology Studies
Rationale: These studies, often required by regulatory agencies, assess the acute effects of a compound on the central nervous, cardiovascular, and respiratory systems.[8]
Experimental Overview:
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin screen in rodents is used to assess changes in behavior, coordination, and neurological function.
-
Cardiovascular System: Telemetered animals (e.g., dogs, non-human primates) are used to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters continuously after compound administration. An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.
-
Respiratory System: Whole-body plethysmography is used to measure respiratory rate and tidal volume in conscious animals.
A compound with high selectivity is expected to have a wide margin between the efficacious dose and the dose that causes adverse effects in these studies.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The assessment of selectivity is not a single experiment but a multi-faceted investigation. By integrating the data from kinome profiling, cellular assays, and in vivo safety studies, a comprehensive picture of the compound's specificity emerges.
Caption: A tiered approach to selectivity assessment.
For (2-oxoquinoxalin-1(2H)-yl)acetic acid, a successful selectivity profile would demonstrate:
-
High affinity and specificity for KRAS G12C in biochemical assays.
-
Minimal off-target binding across the human kinome.
-
Potent and selective inhibition of proliferation in KRAS G12C-dependent cells.
-
A clean safety profile in vivo, with a large therapeutic window.
This rigorous, multi-pronged approach ensures that only the most promising and selective drug candidates, built from scaffolds like (2-oxoquinoxalin-1(2H)-yl)acetic acid, advance toward clinical development, ultimately leading to safer and more effective therapies for patients.
References
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoxaline Derivatives
Welcome to a comprehensive guide on conducting comparative molecular docking studies of quinoxaline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile heterocyclic scaffold. Here, we move beyond a simple recitation of steps to provide a deep dive into the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] Their diverse biological functions, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, stem from the adaptable nature of the quinoxaline core, which allows for extensive functionalization to optimize interactions with various biological targets.[1][4][5][6] This guide will provide a framework for comparing the binding affinities and interaction patterns of different quinoxaline derivatives against clinically relevant protein targets using molecular docking, a powerful in-silico tool for predicting ligand-protein interactions.
The Rationale Behind a Comparative Docking Approach
The fundamental principle of a comparative docking study is to systematically evaluate a series of related compounds against one or more protein targets to understand their structure-activity relationships (SAR). This approach allows researchers to:
-
Prioritize Compounds for Synthesis and Biological Testing: By predicting which derivatives are most likely to bind effectively to a target, resources can be focused on the most promising candidates.
-
Elucidate Binding Mechanisms: Detailed analysis of docking poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding affinity and selectivity.
-
Guide Lead Optimization: Understanding how structural modifications impact binding allows for the rational design of new derivatives with improved potency and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Experimental Design: A Self-Validating Workflow
A rigorous and reproducible docking study is built on a foundation of careful planning and execution. The following workflow is designed to be self-validating, with built-in checks and established protocols to ensure the reliability of the results.
Caption: A self-validating workflow for comparative molecular docking studies.
Part 1: Preparation Phase - Laying a Solid Foundation
The accuracy of any docking study is critically dependent on the quality of the input structures. This preparatory phase is arguably the most crucial for obtaining meaningful results.
1.1. Target Selection and Retrieval:
-
Rationale: The choice of protein target is dictated by the therapeutic area of interest. For this guide, we will consider Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) as representative targets, given that numerous quinoxaline derivatives have been investigated as their inhibitors.[7][8][9][10]
-
Protocol:
-
Access the Protein Data Bank (PDB) ([Link]).
-
Search for high-resolution crystal structures of the target proteins. For example, PDB ID: 4HJO for EGFR and PDB ID: 5IKR for COX-2.
-
Download the PDB files. It is advisable to select structures that are co-crystallized with a known inhibitor, as this helps in validating the docking protocol.
-
1.2. Ligand Selection and Preparation:
-
Rationale: A diverse yet structurally related set of quinoxaline derivatives should be chosen to allow for a meaningful SAR analysis. The selected ligands should have experimentally determined biological activity data where possible, to correlate with the docking scores.
-
Protocol:
-
Draw the 2D structures of the selected quinoxaline derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
1.3. Protein Preparation:
-
Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple protein chains. These need to be removed or handled appropriately. Furthermore, hydrogen atoms are usually absent in crystal structures and must be added.
-
Protocol (using AutoDockTools as an example):
-
Load the PDB file into AutoDockTools.
-
Remove water molecules and any heteroatoms that are not part of the protein or the active site.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
Part 2: Docking Phase - Simulating the Interaction
With the prepared protein and ligands, the next step is to perform the docking calculations.
2.1. Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses for the ligand. The size and location of the grid box are critical parameters.
-
Protocol:
-
Identify the active site of the protein. If a co-crystallized ligand is present, the grid box should be centered on it.
-
Define the dimensions of the grid box to encompass the entire active site with a small margin. A typical grid spacing is 0.375 Å.
-
2.2. Docking Algorithm and Scoring Function Selection:
-
Rationale: Different docking programs employ various algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) and scoring functions to predict the binding pose and affinity. The choice of software depends on the specific research question and available computational resources. AutoDock is a widely used and freely available option.[7][11]
-
Protocol (using AutoDock Vina):
-
Specify the prepared protein and ligand files.
-
Define the coordinates of the grid box center and its dimensions.
-
Set the exhaustiveness of the search, which controls the computational effort. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.
-
Part 3: Analysis Phase - Interpreting the Results
The output of a docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities (docking scores).
3.1. Pose Analysis and Clustering:
-
Rationale: Docking algorithms typically generate multiple possible binding poses. These are often clustered based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is generally considered the most probable binding mode.
-
Protocol:
-
Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the clustering results provided by the docking software.
-
Select the representative pose for each ligand for further analysis.
-
3.2. Comparative Data Analysis:
-
Rationale: The primary goal is to compare the docking results across the series of quinoxaline derivatives. This involves analyzing docking scores, binding energies, and the specific molecular interactions.
-
Data Presentation: Summarize the quantitative data in a clear and concise table.
| Quinoxaline Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Derivative A | EGFR | -9.5 | Met793, Gly796 | Leu718, Val726, Ala743 |
| Derivative B | EGFR | -8.2 | Thr790 | Leu844, Cys797 |
| Derivative C | COX-2 | -10.1 | Arg120, Tyr355 | Val349, Leu352, Ser353 |
| Derivative D | COX-2 | -9.3 | His90, Arg513 | Val523, Ala527 |
Case Study: Quinoxaline Derivatives as EGFR Inhibitors
Several studies have explored quinoxaline derivatives as potential inhibitors of EGFR, a key target in cancer therapy.[7][9][10][12] For instance, a study on quinoxaline phenyl thiazolidinones reported a derivative (compound 6a) with a high binding energy of -9.95 Kcal/mol towards EGFR.[7] Another study identified a quinoxaline derivative (compound 4i) as a promising EGFR inhibitor with significant cytotoxic activity against a lung cancer cell line.[9][12]
The docking poses of these potent inhibitors typically reveal key interactions within the ATP-binding site of the EGFR kinase domain. These often include:
-
Hydrogen bonding with the hinge region residues, such as Met793.
-
Hydrophobic interactions with residues like Leu718, Val726, and Ala743, which line the active site pocket.
Caption: Key interactions of a quinoxaline derivative in the EGFR active site.
Conclusion and Future Directions
Comparative molecular docking is an invaluable tool in the modern drug discovery pipeline for quinoxaline derivatives. By providing insights into ligand-protein interactions and guiding SAR studies, it accelerates the identification and optimization of novel therapeutic agents. The correlation of docking results with experimental biological data is crucial for validating the computational model and ensuring its predictive power.[8] Future studies could integrate more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of the binding process and further refine the understanding of the therapeutic potential of this remarkable class of compounds.
References
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. [Link]
-
Anti-cancer docking investigations of Quinoxaline phenyl thiazolidinones. (2022). ResearchGate. [Link]
-
Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. (n.d.). ResearchGate. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
-
Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). PubMed. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). MDPI. [Link]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed. [Link]
-
Recent Advances in the Synthesis and Reactivity of Quinoxaline. (2022). ResearchGate. [Link]
-
Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives. (2021). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). National Institutes of Health. [Link]
-
Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme. (2018). PubMed. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (2022). PubMed Central. [Link]
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online. [Link]
-
Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular docking, and dynamics simulation studies. (2023). ResearchGate. [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). ResearchGate. [Link]
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- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-oxoquinoxalin-1(2H)-yl)acetic acid
This document provides essential procedural guidance for the safe and compliant disposal of (2-oxoquinoxalin-1(2H)-yl)acetic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Disclaimer: The specific toxicological and environmental properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid have not been fully investigated. Therefore, it is imperative to treat this compound with the recognition of it having "unknown hazards and toxicity"[1]. All handling and disposal procedures should be conducted by trained personnel familiar with the principles of chemical safety.
Hazard Assessment and Characterization
-
Structural Analogs: Quinoxaline derivatives can exhibit various biological activities and, consequently, potential toxicities. For instance, Quinoxaline-2-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Chemical Class: As a solid organic acid, it should be considered potentially corrosive.
-
Regulatory Standing: Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS), any chemical with uncharacterized hazards must be handled with appropriate protective measures.[3][4] The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which requires proper characterization to determine if a waste is hazardous.[5][6]
Given this information, (2-oxoquinoxalin-1(2H)-yl)acetic acid must be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. | To prevent skin contact. Quinoxaline analogs can cause skin irritation.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. Carboxylic acids and quinoxaline derivatives can be serious eye irritants.[2][8] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for large spills. | To prevent inhalation of airborne dust particles. |
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is the prevention of its generation in the first place through methods like reducing the scale of operations.[9] When disposal is necessary, a systematic approach ensures safety and compliance.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible materials.[10][11]
-
Action: Designate a specific, clearly labeled waste container for Solid Organic Acid Waste .
-
Causality: (2-oxoquinoxalin-1(2H)-yl)acetic acid, being a carboxylic acid, can react exothermically and violently with bases, oxidizing agents, and reducing agents. Co-mingling this waste could lead to gas generation, container pressurization, or fire. Store it away from incompatible materials.[12]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and environmental contamination.
-
Action: Place solid (2-oxoquinoxalin-1(2H)-yl)acetic acid waste into a chemically compatible, puncture-resistant container with a secure, sealable lid (e.g., a high-density polyethylene (HDPE) pail).[13][14]
-
Causality: The container must not react with or be degraded by the chemical waste. The lid must be kept closed at all times unless waste is actively being added to prevent the release of fumes and to avoid spills.[12]
Step 3: Waste Labeling
Accurate and thorough labeling is a strict regulatory requirement and essential for the safety of all personnel, including waste handlers.
-
Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: (2-oxoquinoxalin-1(2H)-yl)acetic acid . Do not use abbreviations or formulas.
-
Hazard Characteristics: "Irritant," "Corrosive (Acid)," "Environmental Hazard."
-
Generator's Name and Contact Information.
-
-
Causality: This information is mandated by the EPA and OSHA to ensure proper handling, transport, and final disposal.[3][9] The accumulation start date is crucial for tracking how long the waste has been stored, as there are regulatory time limits.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area (at or near the point of generation) or a central accumulation area.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated area. The container should be placed within secondary containment (such as a spill tray) to capture any potential leaks.[11]
-
Causality: Secondary containment is a critical safety measure to prevent spills from spreading and contaminating the environment or reaching drains.[11] Proper ventilation minimizes the accumulation of any potentially hazardous vapors.[11]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][10]
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]
-
Causality: Licensed contractors are equipped to transport and dispose of chemical waste in a manner that complies with all federal, state, and local regulations, typically through high-temperature incineration in a licensed facility.[12][15]
Caption: Disposal workflow for (2-oxoquinoxalin-1(2H)-yl)acetic acid.
Emergency Procedures
Spill Response
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.[12]
-
Don PPE: Wear the minimum PPE outlined in Section 1.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a sealed, labeled hazardous waste container.[7][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleanup materials (e.g., contaminated paper towels) and place them in the hazardous waste container.[7]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Decontamination of Empty Containers
Empty containers that once held (2-oxoquinoxalin-1(2H)-yl)acetic acid must be decontaminated before being disposed of as non-hazardous waste.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[7][16]
-
Critical Note: The rinsate from this process is considered hazardous waste.[16] Collect all rinsate and manage it as liquid hazardous waste in a separate, appropriately labeled container. After the solvent rinse, a final water rinse can be performed. Allow the container to air dry completely before disposal.
References
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Waste Handling Best Practices for New Chemists. CP Lab Safety.
- Management of Waste.
- Step-by-Step Guide to Better Laboratory Management Practices.
- Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Lab Manager.
- Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Labor
- Quinoxaline Safety Data Sheet. (2023, August 2). Apollo Scientific.
- Acetic Acid Safety D
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- 2-(2-Oxoquinoxalin-1(2H)-yl)acetic acid Product Page. Hoffman Fine Chemicals.
- Quinoxaline Safety Data Sheet. (2011, February 10). Thermo Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 2-(Prop-2-yn-1-yloxy)acetic acid Safety Data Sheet. (2023, November 1). Apollo Scientific.
- (2-oxo-1,2-dihydroquinolin-3-yl)acetic acid Product Page. Santa Cruz Biotechnology.
- Acetic Acid Solutions (50-79%) Safety Data Sheet. (2020, February 4). Thermo Fisher Scientific.
- 2-Quinoxalinecarboxylic acid Safety Data Sheet. (2023, September 5). Thermo Fisher Scientific.
- [3-(1-METHYL-1H-IMIDAZOL-2-YL)-2-OXOQUINOXALIN-1(2H)-YL]ACETIC ACID Product Page. ChemicalBook.
- 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Entry.
- Laboratory Safety Guidance.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Guidance For Hazard Determination.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
- Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. (2024, May 22). UL Solutions.
- 2-(3-(4-fluorophenethyl)-2-oxoquinoxalin-1(2H)-yl)acetic acid Product Page. MOLBASE.
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- Listing of Specific PFAS as Hazardous Constituents. (2024, February 8). Federal Register, Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).
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Navigating the Safe Handling of (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Comprehensive Guide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, (2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound incorporating an organic acid moiety, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
I. Hazard Assessment and Chemical Profile
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a yellow solid with a melting point of 250-252 °C[3]. Its structure combines a quinoxalinone core with an acetic acid side chain. This duality informs our safety considerations: the acidic nature suggests corrosive potential, while the heterocyclic system, common in biologically active molecules, warrants careful handling to avoid unforeseen toxicological effects.
Key Physicochemical and Hazard Information:
| Property | Value/Information | Source |
| Chemical Formula | C₁₀H₈N₂O₃ | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Physical State | Solid | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 250-252 °C | [3] |
| Storage | Sealed in a dry, cool, and well-ventilated place. Recommended storage is at 4 to 8 °C. | [1][3] |
| Known Hazards | Based on related compounds: May cause skin and eye irritation; may cause respiratory irritation; harmful if swallowed. | [1][2] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical, proactive measure to mitigate risk. For handling (2-oxoquinoxalin-1(2H)-yl)acetic acid, a multi-layered approach to PPE is essential.
-
Eye and Face Protection : Given the potential for eye irritation, splash-proof chemical goggles are mandatory. When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles[4].
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves offer good protection against a range of chemicals, including many acids and organic solvents[5]. Always inspect gloves for any signs of degradation or perforation before use and wash them before removal[6].
-
Body Protection : A standard laboratory coat is the minimum requirement[7]. When handling larger quantities, an impervious apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Footwear : Closed-toe shoes that fully cover the foot are mandatory in any laboratory setting where hazardous chemicals are handled[7].
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
III. Operational Plan: Safe Handling Procedures
Adherence to a well-defined operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Have an appropriate spill kit readily accessible. For an acidic compound, this should include a neutralizing agent like sodium bicarbonate[8][9].
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Weighing and Transfer :
-
When weighing the solid, do so in a fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
-
During Use :
IV. Emergency and Spill Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Exposure Procedures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][13]. Seek immediate medical attention[1][13].
-
Skin Contact : Promptly wash the affected area with plenty of soap and water[1]. Remove any contaminated clothing[10][11][13]. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air[1][11]. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention[1][11].
-
Ingestion : Rinse the mouth with water[1]. Do not induce vomiting[10][11]. Seek immediate medical attention.
Spill Cleanup Protocol:
For a small spill of solid (2-oxoquinoxalin-1(2H)-yl)acetic acid:
-
Alert and Isolate : Notify others in the immediate area of the spill.
-
Protect Yourself : Don the appropriate PPE, including respiratory protection if the material is dusty.
-
Containment : Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Cleanup : Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal[14]. Avoid generating dust.
-
Decontamination : Clean the spill area with soap and water[14]. Collect the cleaning materials for disposal as hazardous waste.
For liquid spills, first contain the spill by creating a dike with an absorbent material, then proceed with absorption and cleanup[8][9]. For acidic spills, neutralization with a weak base like sodium bicarbonate can be performed before absorption[8][9].
Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
V. Disposal Plan
Proper disposal of (2-oxoquinoxalin-1(2H)-yl)acetic acid and any associated waste is a critical final step to ensure environmental and personnel safety.
-
Waste Characterization : (2-oxoquinoxalin-1(2H)-yl)acetic acid should be treated as hazardous chemical waste.
-
Collection and Storage :
-
Collect waste in a clearly labeled, leak-proof container.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Method : The recommended method for disposal is through a licensed environmental waste management contractor[15]. Do not dispose of this chemical down the drain or in regular solid waste[15].
-
Container Decontamination : Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[15].
By integrating these principles of hazard assessment, diligent use of PPE, and adherence to structured operational and emergency plans, researchers can confidently and safely work with (2-oxoquinoxalin-1(2H)-yl)acetic acid, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
CAS RN 63642-41-1 | 2-(2-Oxoquinoxalin-1(2H)-yl)acetic acid. Hoffman Fine Chemicals. [Link]
-
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln EHS. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Emergency and Spill Response Procedures. Auburn University. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University EHS. [Link]
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Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Personal Protective Equipment. Auburn University Business and Administration. [Link]
-
Material Safety Data Sheet - Acetic acid MSDS. (2005, October 9). ScienceLab.com. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
